Semaxinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDLXZGHZSWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041132 | |
| Record name | SU-5416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204005-46-9 | |
| Record name | Semaxinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204005-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SU-5416 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Semaxinib (SU5416): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semaxinib (SU5416) is a synthetic, small-molecule inhibitor targeting receptor tyrosine kinases, with a primary focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a potent anti-angiogenic agent, it has been a subject of extensive preclinical and clinical investigation. This document provides an in-depth technical overview of the core mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using diagrams.
Core Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound functions as a potent and selective inhibitor of the VEGFR-2 (also known as KDR or Flk-1) tyrosine kinase.[1][2][3][4][5] Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of VEGFR-2. This action prevents the VEGF-induced autophosphorylation of the receptor, a critical step for the activation of downstream signaling pathways. By blocking this initial signaling event, this compound effectively abrogates the cellular responses to VEGF, which include endothelial cell proliferation, migration, and survival – all essential processes for angiogenesis. The resulting inhibition of new blood vessel formation deprives tumors of the necessary oxygen and nutrients, thereby impeding their growth and vascularization.
While highly selective for VEGFR-2, this compound also demonstrates inhibitory activity against other tyrosine kinases such as c-Kit, FLT3, and RET, although at higher concentrations. This broader kinase inhibition profile may contribute to its overall anti-tumor activity in specific contexts. Notably, this compound exhibits significantly less potency against PDGFRβ and lacks substantial activity against EGFR, InsR, and FGFR.
Visualizing the VEGFR-2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical VEGFR-2 signaling cascade and the point of intervention by this compound.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Quantitative Data: In Vitro and In Vivo Efficacy
The potency and selectivity of this compound have been quantified through various assays. The following tables summarize key inhibitory concentrations (IC50) and efficacy data from preclinical studies.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value | Assay Type | Reference |
| VEGFR-2 (Flk-1/KDR) | 1.23 µM | Cell-free assay | |
| VEGFR-2 (Flk-1/KDR) | 40 nM | Cell-free assay | |
| VEGFR-2 (Flk-1/KDR) | 438.5 nM | Kinase assay | |
| PDGFRβ | 20.3 µM | Cell-based autophosphorylation | |
| c-Kit | 30 nM | Cell-free assay | |
| FLT3 | 160 nM | Cell-free assay | |
| RET | 170 nM | Cell-free assay | |
| EGFR | > 20 µM | Cell-based assay | |
| InsR | > 20 µM | Cell-based assay | |
| FGFR | > 20 µM | Cell-based assay |
Table 2: In Vitro Cellular Assay Data for this compound
| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |
| HUVEC | Mitogenesis | VEGF-driven | 0.04 µM | |
| HUVEC | Mitogenesis | FGF-driven | 50 µM | |
| HUVEC | Proliferation | - | 330 nM | |
| NIH 3T3 (Flk-1 overexpressing) | Autophosphorylation | VEGF-dependent | 1.04 µM | |
| Various Tumor Cell Lines | Growth | - | > 20 µM |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Endpoint | Result | Reference |
| A375 Melanoma | 25 mg/kg/day, i.p. | Tumor Growth Inhibition | >85% | |
| C6 Glioma | 25 mg/kg/day, i.p. | Tumor Growth Inhibition | Significant | |
| Multiple Tumor Types | Daily i.p. administration | Tumor Growth Inhibition | Significant |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Assay (VEGFR-2)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against VEGFR-2 kinase.
Objective: To quantify the IC50 of this compound for VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (SU5416)
-
ATP (with [γ-³²P]ATP or [γ-³³P]ATP for radioactive detection, or unlabeled for non-radioactive methods)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
96-well plates (e.g., phosphocellulose or streptavidin-coated for specific assay formats)
-
Stop solution (e.g., phosphoric acid or EDTA)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the recombinant VEGFR-2 kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter (for radioactive assays) or a plate reader (for luminescence-based assays).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for an in vitro VEGFR-2 kinase assay.
Cell Proliferation (Mitogenesis) Assay
This protocol describes a method to assess the effect of this compound on VEGF-induced endothelial cell proliferation.
Objective: To determine the IC50 of this compound for inhibiting VEGF-driven HUVEC proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5% FBS)
-
Recombinant human VEGF
-
This compound (SU5416)
-
Cell proliferation detection reagent (e.g., BrdU, [³H]thymidine, or a fluorescent DNA-binding dye)
-
96-well tissue culture plates
Procedure:
-
Seed HUVECs into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Starve the cells by replacing the growth medium with basal medium containing reduced serum for 24 hours to synchronize the cell cycle.
-
Prepare serial dilutions of this compound in the low-serum basal medium.
-
Pre-incubate the cells with the diluted this compound or vehicle control for 2 hours.
-
Stimulate the cells with a mitogenic concentration of VEGF (e.g., 5-20 ng/mL).
-
Incubate the plates for 24-48 hours at 37°C in a humidified CO₂ incubator.
-
Add the cell proliferation detection reagent (e.g., BrdU or [³H]thymidine) and incubate for an additional 24 hours.
-
Lyse the cells and quantify the incorporation of the detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of VEGF-induced proliferation for each this compound concentration and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol details a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Objective: To assess the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nu/nu)
-
Tumor cells (e.g., A375 melanoma, C6 glioma)
-
This compound (SU5416)
-
Vehicle (e.g., DMSO)
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control intraperitoneally (i.p.) on a specified schedule (e.g., daily).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., length x width x height).
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, microvessel density).
-
Compare the tumor growth rates between the treatment and control groups to determine the efficacy of this compound.
Conclusion
This compound (SU5416) is a well-characterized inhibitor of VEGFR-2, a key regulator of angiogenesis. Its mechanism of action, involving the competitive inhibition of ATP binding and subsequent blockade of downstream signaling, has been robustly demonstrated through a variety of in vitro and in vivo experimental models. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers in the fields of oncology and drug development. While the clinical development of this compound was discontinued, it remains an important tool for investigating the biological roles of VEGFR-2 and the therapeutic potential of anti-angiogenic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 5. This compound | VEGFR | TargetMol [targetmol.com]
Semaxinib: A Technical Guide to its Molecular Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxinib, also known as SU5416, is a synthetic small molecule that has been investigated for its potential as an anti-cancer agent. It functions as a potent and selective inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[1][2] By targeting the VEGF signaling pathway, this compound demonstrated anti-angiogenic properties in both in vitro and in vivo studies.[1] This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key signaling pathways of this compound, along with relevant experimental protocols and quantitative data.
Molecular Structure
This compound is an oxindole derivative characterized by a 3-methyleneoxindole core, where one of the methylene hydrogens is substituted by a 3,5-dimethylpyrrol-2-yl group.[3]
| Identifier | Value |
| IUPAC Name | (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one[1] |
| Chemical Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 238.29 g/mol |
| SMILES | CC1=CC(C)=C(N1)\C=C1/C(=O)NC2=CC=CC=C12 |
| InChI Key | WUWDLXZGHZSWQZ-WQLSENKSSA-N |
2D Structure of this compound:
Synthesis of this compound
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of an appropriate aldehyde with a compound containing an active methylene group, in this case, oxindole. A common synthetic route involves two main steps:
-
Vilsmeier-Haack Reaction: The synthesis begins with the formylation of 2,4-dimethylpyrrole to produce 3,5-dimethyl-1H-pyrrole-2-carbaldehyde. This is a classic Vilsmeier-Haack reaction.
-
Knoevenagel Condensation: The resulting aldehyde is then condensed with oxindole in the presence of a base, such as piperidine, in a solvent like ethanol to yield this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)
-
Materials: 2,4-dimethylpyrrole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 2,4-dimethylpyrrole in anhydrous DMF, cooled in an ice bath, add POCl₃ dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time.
-
The reaction is then quenched by pouring it into a cold saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude aldehyde.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of this compound (Knoevenagel Condensation)
-
Materials: 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, oxindole, piperidine, ethanol.
-
Procedure:
-
A mixture of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, oxindole, and a catalytic amount of piperidine in ethanol is heated to reflux for several hours.
-
Upon cooling, the product precipitates out of the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried to afford this compound as a yellow to orange solid.
-
Further purification can be achieved by recrystallization if necessary.
-
Signaling Pathways and Mechanism of Action
This compound primarily exerts its anti-angiogenic effects by inhibiting the VEGFR-2 (also known as Flk-1/KDR) tyrosine kinase. This inhibition blocks the downstream signaling cascades initiated by VEGF, which are crucial for endothelial cell proliferation, migration, and survival.
VEGF Signaling Pathway
The binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers multiple downstream signaling pathways, including:
-
PLCγ-PKC-MAPK Pathway: This pathway is involved in promoting endothelial cell proliferation.
-
PI3K-Akt Pathway: This pathway is crucial for endothelial cell survival.
This compound, by inhibiting VEGFR-2 autophosphorylation, effectively blocks these downstream signals, leading to the suppression of angiogenesis.
c-Kit and Downstream Signaling
In addition to VEGFR-2, this compound has also been shown to inhibit the c-Kit receptor tyrosine kinase. The c-Kit signaling pathway is important in various cellular processes, including cell proliferation and differentiation. The binding of its ligand, stem cell factor (SCF), to c-Kit induces receptor dimerization and activation of downstream pathways such as the PI3K-Akt and MAPK pathways.
Quantitative Data
This compound has been evaluated in various in vitro and in vivo models, and its inhibitory activity has been quantified.
| Target/Assay | IC₅₀ Value | Reference |
| VEGFR (Flk-1/KDR) | 1.23 µM | |
| VEGF-dependent mitogenesis | 0.04 µM | |
| FGF-driven mitogenesis | 50 µM | |
| VEGF-dependent phosphorylation of Flk-1 | 1.04 µM | |
| PDGF-dependent autophosphorylation | 20.3 µM | |
| Cytotoxicity against human MCF7 cells (48h) | 3.1 nM |
Pharmacokinetic Parameters in Humans (Phase I Study)
| Parameter | Value | Reference |
| Volume of distribution (Vd) | 39–215 L | |
| Plasma clearance (CL) | 46–215 L/h |
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Viability
This colorimetric assay is used to determine cell density based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired incubation period.
-
Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates several times with water to remove TCA and unbound dye.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound SRB.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Annexin V Assay for Apoptosis
This flow cytometry-based assay is used to detect early-stage apoptosis.
-
Principle: In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.
-
Protocol:
-
Induce apoptosis in cells by treating with this compound.
-
Harvest and wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
-
Murine Corneal Micropocket Assay for Angiogenesis
This in vivo assay is a standard method for quantifying angiogenesis.
-
Principle: A slow-release pellet containing a pro-angiogenic factor (e.g., VEGF or bFGF) is implanted into the avascular cornea of a mouse. The extent of new blood vessel growth from the limbal vasculature towards the pellet is measured over several days.
-
Protocol:
-
Prepare slow-release pellets containing the angiogenic stimulator and, in experimental groups, this compound.
-
Anesthetize a mouse and create a small pocket in the corneal stroma using a specialized surgical technique.
-
Implant the pellet into the corneal pocket.
-
Over a period of 5-6 days, monitor the growth of new blood vessels from the limbus towards the pellet.
-
Quantify the angiogenic response by measuring the vessel length and the area of neovascularization using a slit-lamp microscope.
-
Conclusion
This compound is a well-characterized inhibitor of VEGFR-2 with demonstrated anti-angiogenic activity. Its straightforward synthesis and clear mechanism of action have made it a valuable tool in cancer research. Although its clinical development was halted, the study of this compound has contributed significantly to the understanding of angiogenesis inhibition as a therapeutic strategy. The technical information and protocols provided in this guide offer a solid foundation for researchers and professionals working in the field of drug development and cancer biology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Semaxinib: A Technical Profile of its Kinase Targets and Selectivity
For Immediate Release
This technical guide provides a comprehensive overview of the target profile and selectivity of Semaxinib (SU5416), a synthetic small molecule inhibitor of receptor tyrosine kinases. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization.
Executive Summary
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1][2][3][4] It functions by reversibly binding to the ATP-binding site within the tyrosine kinase domain of VEGFR2, thereby inhibiting autophosphorylation and downstream signaling.[5] This inhibition of VEGFR2, a key mediator of angiogenesis, leads to the suppression of endothelial cell proliferation and migration. While VEGFR2 is its primary target, this compound also exhibits inhibitory activity against other tyrosine kinases, most notably c-Kit and to a lesser extent, Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). Its selectivity for VEGFR2 over other kinases, such as EGFR and FGFR, is a defining characteristic of its profile.
Target Profile and Selectivity
The inhibitory activity of this compound has been quantified against a panel of protein kinases, revealing a distinct selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized in the table below.
| Target Kinase | IC50 (µM) | Cellular IC50 (µM) | Notes |
| VEGFR2 (Flk-1/KDR) | 1.23 | 1.04 (VEGF-dependent phosphorylation) | Primary target. |
| PDGFRβ | 20.3 (PDGF-dependent autophosphorylation) | - | Approximately 20-fold less potent than against VEGFR2. |
| c-Kit | - | - | Potent competitive inhibitor. |
| FGFR | >100 | 50 (FGF-driven mitogenesis) | Lacks significant activity. |
| EGFR | >100 | - | Lacks significant activity. |
| InsR | >100 | - | Lacks significant activity. |
Table 1: Summary of this compound's in vitro inhibitory activity against various tyrosine kinases.
Signaling Pathways
This compound's therapeutic potential stems from its ability to modulate key signaling pathways involved in cell growth, proliferation, and angiogenesis. The following diagrams illustrate the primary signaling cascades affected by this compound.
Experimental Protocols
The characterization of this compound's inhibitory activity relies on robust biochemical and cell-based assays. The following sections detail the methodologies employed in these key experiments.
Biochemical Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the autophosphorylation of a purified or receptor-tyrosine kinase in a cell-free system.
Methodology:
-
Plate Coating: 96-well microplates are coated with a capture antibody specific for the target kinase (e.g., anti-VEGFR2).
-
Receptor Immobilization: A preparation of the purified kinase or cell lysate containing the receptor is added to the wells and incubated to allow binding to the capture antibody.
-
Inhibitor Incubation: Serial dilutions of this compound are added to the wells and incubated.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The level of receptor phosphorylation is detected using a phospho-specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate.
-
Data Analysis: The absorbance is read using a microplate reader, and IC50 values are calculated by fitting the data to a dose-response curve.
Cell-Based Receptor Phosphorylation Assay
This assay measures the effect of this compound on ligand-induced receptor phosphorylation within a cellular context.
Methodology:
-
Cell Culture: Cells overexpressing the target receptor (e.g., NIH 3T3 cells overexpressing VEGFR2) are cultured in appropriate media.
-
Serum Starvation: Cells are serum-starved to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Ligand Stimulation: The cells are stimulated with the cognate ligand (e.g., VEGF) to induce receptor phosphorylation.
-
Cell Lysis: The cells are lysed to extract cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for the phosphorylated form of the receptor. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated receptor is quantified and normalized to a loading control (e.g., total receptor or a housekeeping protein). IC50 values are determined from the dose-response curve.
Conclusion
This compound is a selective inhibitor of VEGFR2, demonstrating potent anti-angiogenic properties through the modulation of the VEGFR2 signaling pathway. Its well-defined target profile, with significantly lower potency against other kinases such as PDGFRβ and a lack of activity against EGFR and FGFR, underscores its specificity. The experimental protocols outlined in this guide provide a standardized framework for the continued investigation and characterization of this and similar kinase inhibitors. This technical guide serves as a valuable resource for researchers dedicated to the advancement of targeted cancer therapies.
References
Semaxinib's Dual Inhibition of c-Kit and FLT3: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Semaxinib (SU5416), a multi-targeted tyrosine kinase inhibitor, focusing on its mechanism of action in the inhibition of c-Kit and Fms-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.
This compound, an oxindole-based compound, has been identified as a potent inhibitor of several receptor tyrosine kinases (RTKs) critical to tumor growth and angiogenesis.[1] Among its key targets are the stem cell factor (SCF) receptor, c-Kit, and the cytokine receptor FLT3.[2][3] Both c-Kit and FLT3 are members of the type III receptor tyrosine kinase family and play significant roles in hematopoiesis and the pathogenesis of various malignancies, particularly acute myeloid leukemia (AML).[2][4] this compound exerts its inhibitory effects by competitively binding to the ATP-binding pocket of the kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling cascades.
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of this compound against c-Kit and FLT3 has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50) values serve as a primary metric for this activity. The following tables summarize the key quantitative data from in vitro and cell-based assays.
| Target Kinase | Assay Type | IC50 Value (nM) | Cell Line / System | Reference |
| c-Kit | Kinase Activity Assay | 30 | Not specified | |
| c-Kit | Autophosphorylation | 100 - 1000 | MO7E cells | |
| c-Kit | Cell Proliferation | 100 | MO7E cells | |
| FLT3 (Wild-Type) | Autophosphorylation | 100 | BaF3 cells | |
| FLT3 (ITD Mutant) | Autophosphorylation | 100 | BaF3, MV 4-11 cells | |
| FLT3 (Wild-Type) | Kinase Activity Assay | 160 | Not specified | |
| FLT3 (ITD Mutant) | Cell Proliferation | 250 | FLT3 ITD-positive cells |
Note: IC50 values can vary based on experimental conditions, including ATP concentration and substrate used.
Core Signaling Pathways and Inhibition by this compound
The binding of ligands, Stem Cell Factor (SCF) to c-Kit and FLT3 Ligand (FL) to FLT3, induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling events crucial for cell proliferation, survival, and differentiation. This compound's inhibition of c-Kit and FLT3 autophosphorylation effectively blocks these signaling pathways.
c-Kit Signaling Pathway
Activation of c-Kit by SCF triggers multiple downstream pathways, including the RAS/MAPK (ERK1/2) pathway, which is critical for cell proliferation. This compound's blockade of c-Kit phosphorylation has been shown to inhibit the phosphorylation of ERK1/2.
Caption: c-Kit signaling pathway and its inhibition by this compound.
FLT3 Signaling Pathway
FLT3 activation, particularly through internal tandem duplication (ITD) mutations found in AML, leads to constitutive, ligand-independent signaling. This results in the aberrant activation of pathways such as STAT5 and MAPK, promoting leukemic cell proliferation and survival. This compound has been demonstrated to inhibit the autophosphorylation of both wild-type and ITD-mutated FLT3, consequently blocking downstream STAT5 and MAPK activation.
Caption: FLT3 signaling pathway and its inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the inhibitory activity of this compound on c-Kit and FLT3.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified c-Kit and FLT3.
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:
-
Recombinant c-Kit or FLT3 kinase domain is immobilized on a microplate.
-
Serial dilutions of this compound are added to the wells.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a generic tyrosine-containing peptide).
-
After incubation, the amount of phosphorylated substrate is quantified using a phosphotyrosine-specific antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
The IC50 value is calculated from the dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Autophosphorylation Assays
Objective: To assess the ability of this compound to inhibit ligand-induced or constitutive receptor autophosphorylation in a cellular context.
Methodology:
-
Cell Culture:
-
Cell lines expressing the target receptor (e.g., MO7E for c-Kit, BaF3 or MV 4-11 for FLT3) are cultured under appropriate conditions.
-
-
Inhibitor Treatment:
-
Cells are pre-incubated with varying concentrations of this compound for a specified duration.
-
-
Ligand Stimulation (for wild-type receptors):
-
For cells expressing wild-type c-Kit or FLT3, the respective ligand (SCF or FL) is added to stimulate receptor activation. This step is omitted for cells with constitutively active mutant receptors (e.g., FLT3-ITD).
-
-
Cell Lysis and Immunoprecipitation:
-
Cells are lysed, and the target receptor (c-Kit or FLT3) is immunoprecipitated from the cell lysate using a specific antibody.
-
-
Western Blot Analysis:
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphotyrosine to detect the phosphorylated receptor, followed by a secondary antibody for detection.
-
The membrane is then stripped and re-probed with an antibody against the total receptor protein to ensure equal loading.
-
The inhibition of phosphorylation is quantified by densitometry.
-
Cell Proliferation Assays
Objective: To evaluate the effect of this compound on the proliferation of cells dependent on c-Kit or FLT3 signaling.
Methodology:
-
Cell Seeding:
-
Cells (e.g., MO7E, FLT3 ITD-positive leukemic cell lines) are seeded in multi-well plates.
-
-
Inhibitor Treatment:
-
Cells are treated with a range of this compound concentrations.
-
-
Incubation:
-
Cells are incubated for a period of 48-72 hours.
-
-
Proliferation Measurement:
-
Cell viability and proliferation are assessed using methods such as:
-
MTT or WST-1 assay: Measures metabolic activity.
-
BrdU incorporation: Measures DNA synthesis.
-
Direct cell counting.
-
-
-
Data Analysis:
-
The IC50 for cell proliferation is determined from the dose-response curve.
-
Conclusion
This compound (SU5416) is a potent, multi-targeted inhibitor of the c-Kit and FLT3 receptor tyrosine kinases. Its mechanism of action involves the direct inhibition of kinase activity, leading to the suppression of critical downstream signaling pathways that drive cell proliferation and survival. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical resource for researchers in the field of oncology and drug discovery. The dual inhibition of c-Kit and FLT3 underscores the therapeutic potential of this compound in malignancies where these receptors are aberrantly activated. Further research and clinical investigation are warranted to fully elucidate its clinical utility.
References
- 1. Semaxanib - Wikipedia [en.wikipedia.org]
- 2. The antiangiogenic protein kinase inhibitors SU5416 and SU6668 inhibit the SCF receptor (c-kit) in a human myeloid leukemia cell line and in acute myeloid leukemia blasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of SU5416, a small molecule tyrosine kinase receptor inhibitor, on FLT3 expression and phosphorylation in patients with refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SU5416 and SU5614 inhibit kinase activity of wild-type and mutant FLT3 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Physical Properties of SU5416 (Semaxinib)
Introduction
SU5416, also known as this compound, is a synthetic small molecule that functions as a potent and selective inhibitor of receptor tyrosine kinases (RTKs).[1][2] It was initially developed as an anti-angiogenic agent for cancer therapy.[1][3] The primary target of SU5416 is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[4] By inhibiting the ATP binding and subsequent autophosphorylation of VEGFR-2, SU5416 effectively blocks the VEGF signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels. This inhibition of tumor vascularization has been shown to suppress the growth of multiple tumor types in preclinical models. Beyond its effects on VEGFR, SU5416 also exhibits inhibitory activity against other RTKs, including c-Kit, FLT3, and RET. This document provides a comprehensive overview of the chemical and physical properties of SU5416, its mechanism of action, and detailed experimental protocols for its study.
Chemical and Physical Properties
SU5416 is a 3-substituted indolinone compound. Its identity has been confirmed by nuclear magnetic resonance, mass spectroscopy, and elemental analysis. The fundamental chemical and physical characteristics are summarized below.
General Properties
| Property | Value | Reference(s) |
| Synonyms | This compound, SU-5416, Sugen 5416, NSC 696819 | |
| Chemical Name | (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |
| Appearance | Yellow to orange solid powder; crystalline solid | |
| Purity | ≥98% (HPLC) | |
| Melting Point | 221-222 °C | |
| Storage and Stability | Store desiccated at -20°C. The solid form is stable for at least 4 years under these conditions. Stock solutions can be stored at -20°C for several months. |
Molecular and Spectroscopic Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₄N₂O | |
| Molecular Weight | 238.28 g/mol | |
| CAS Number | 204005-46-9 | |
| Canonical SMILES | Cc1c(C=C(c(cccc2)c2N2)C2=O)[nH]c(C)c1 | |
| InChI Key | WUWDLXZGHZSWQZ-WQLSENKSSA-N | |
| UV/Vis. (λmax) | 212, 278, 441 nm |
Solubility Profile
SU5416 is sparingly soluble in aqueous buffers and requires organic solvents for creating stock solutions.
| Solvent | Solubility | Reference(s) |
| DMSO | ≥11.9 mg/mL; 10-20 mg/mL; up to 100 mM | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~0.25 mg/mL; Insoluble | |
| Water | Insoluble | |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |
Note: To improve solubility, warming the solution to 37°C or using an ultrasonic bath may be beneficial. Aqueous solutions are not recommended for storage for more than one day.
Mechanism of Action and In Vitro Activity
SU5416 is a multi-targeted kinase inhibitor, primarily recognized for its potent inhibition of VEGFR-2. It acts as an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing its autophosphorylation, a critical step in signal transduction. This action blocks downstream signaling pathways responsible for endothelial cell proliferation and migration.
Kinase Inhibitory Profile
The inhibitory activity of SU5416 has been quantified against a panel of tyrosine kinases, demonstrating selectivity for VEGFR-2.
| Target Kinase | IC₅₀ Value | Reference(s) |
| VEGFR-2 (Flk-1/KDR) | 1.23 µM | |
| VEGFR-1 / VEGFR-2 | 40 nM | |
| c-Kit | 30 nM | |
| FLT3 | 160 nM | |
| RET | 170 nM | |
| PDGFRβ | 20 µM | |
| ABL | 11 µM | |
| ALK | 1.2 µM | |
| EGFR | > 100 µM (inactive) | |
| FGFR | > 100 µM (inactive) |
Cellular Activity
In cell-based assays, SU5416 demonstrates potent and selective inhibition of VEGF-driven endothelial cell mitogenesis.
| Assay | Cell Type | IC₅₀ Value | Reference(s) |
| VEGF-driven Mitogenesis | HUVECs | 0.04 ± 0.02 µM | |
| FGF-driven Mitogenesis | HUVECs | 50 µM |
This represents a greater than 1000-fold selectivity for inhibiting VEGF-driven proliferation over FGF-driven proliferation in human umbilical vein endothelial cells (HUVECs).
Signaling Pathway Inhibition
The primary mechanism of SU5416 involves the direct inhibition of VEGFR-2, which in turn blocks downstream signaling cascades crucial for angiogenesis.
Caption: SU5416 inhibits VEGFR-2 autophosphorylation, blocking downstream angiogenic signaling.
Experimental Protocols
This section details common methodologies used to characterize the activity of SU5416.
In Vitro Biochemical Kinase Assay (ELISA-based)
This assay quantifies the ability of SU5416 to inhibit receptor autophosphorylation in a cell-free system.
Methodology:
-
Plate Coating: Polystyrene ELISA plates are pre-coated with a monoclonal antibody specific for the extracellular domain of VEGFR-2 (Flk-1).
-
Receptor Immobilization: Solubilized cell membranes from NIH 3T3 cells overexpressing VEGFR-2 are added to the antibody-coated plates and incubated overnight at 4°C to allow for receptor capture.
-
Inhibitor Addition: Plates are washed, and serial dilutions of SU5416 (in a suitable buffer containing DMSO) are added to the wells.
-
Kinase Reaction Initiation: The autophosphorylation reaction is initiated by adding a solution containing ATP (e.g., 10-20 µM) to each well. The reaction proceeds for approximately 60 minutes at room temperature.
-
Reaction Termination: The reaction is stopped by the addition of EDTA.
-
Phosphorylation Detection: The level of receptor phosphorylation is determined by incubating the wells with a biotinylated anti-phosphotyrosine monoclonal antibody.
-
Signal Amplification: Unbound antibody is washed away, and avidin-conjugated horseradish peroxidase (HRP) is added.
-
Colorimetric Readout: A colorimetric HRP substrate (e.g., TMB) is added. The reaction develops for 30 minutes and is then stopped with sulfuric acid. The absorbance is read on a plate reader.
-
Data Analysis: The absorbance values are plotted against the SU5416 concentration, and the IC₅₀ value is calculated using a four-parameter logistic curve fit.
Caption: Workflow for an ELISA-based biochemical kinase assay to determine SU5416 IC₅₀.
Endothelial Cell Mitogenesis Assay
This cell-based assay measures the effect of SU5416 on the proliferation of endothelial cells stimulated by growth factors.
Methodology:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in their standard growth medium and allowed to attach.
-
Serum Starvation: The medium is replaced with a low-serum medium to synchronize the cells and reduce basal proliferation.
-
Inhibitor and Stimulant Addition: Cells are pre-incubated with various concentrations of SU5416 for 1 hour. Subsequently, a stimulating growth factor (e.g., 10 ng/mL VEGF or FGF) is added to the wells.
-
Incubation: The cells are incubated for a period sufficient to observe proliferation (e.g., 72-96 hours).
-
Proliferation Measurement: Cell proliferation is quantified using a standard method, such as the Sulforhodamine B (SRB) assay, MTS assay, or by measuring BrdU incorporation.
-
Data Analysis: The results are expressed as a percentage of the proliferation observed in the growth factor-stimulated control (no inhibitor). The IC₅₀ is determined by plotting the percentage of inhibition against the log of SU5416 concentration.
In Vivo Tumor Xenograft Study
This protocol assesses the antitumor efficacy of SU5416 in a living animal model.
Methodology:
-
Cell Implantation: Athymic nude mice (e.g., BALB/c nu/nu) are subcutaneously injected with a suspension of human tumor cells (e.g., A375 melanoma cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 50-100 mm³).
-
Group Randomization: Animals are randomized into control and treatment groups.
-
Drug Administration: SU5416 is administered systemically, typically via daily intraperitoneal (i.p.) injection. A common dose is 25 mg/kg/day, formulated in a vehicle like DMSO. The control group receives the vehicle only.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated (e.g., Volume = (width² × length) / 2). Animal body weight is also monitored as a measure of toxicity.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration.
-
Data Analysis: The mean tumor volumes of the treatment and control groups are plotted over time. The percentage of tumor growth inhibition is calculated. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU5416 [bio-gems.com]
- 4. apexbt.com [apexbt.com]
The Anti-Angiogenic Profile of Semaxinib: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxinib, also known as SU5416, is a synthetic small molecule that has been extensively investigated for its potent anti-angiogenic properties.[1] As a selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1), this compound targets a critical pathway in the formation of new blood vessels, a process known as angiogenesis.[1][2] This technical guide provides a comprehensive overview of the in vitro and in vivo anti-angiogenic activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of VEGFR-2.[3] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF).[2] The subsequent downstream signaling cascades, which are crucial for endothelial cell proliferation, migration, and survival, are thereby blocked. This targeted inhibition of VEGFR-2 signaling ultimately leads to a reduction in tumor microvasculature, effectively starving tumors of the necessary oxygen and nutrients for growth.
In Vitro Anti-Angiogenic Activity
The anti-angiogenic effects of this compound have been characterized through a variety of in vitro assays that assess key processes in endothelial cell biology.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound across different in vitro assays and cell lines.
Table 1: Inhibitory Activity of this compound on Kinase Phosphorylation
| Target | Assay Type | Cell Line/System | IC50 | Reference(s) |
| VEGFR-2/Flk-1 | Cell-free kinase assay | - | 1.23 µM | |
| VEGFR-2/Flk-1 | VEGF-dependent receptor phosphorylation | Flk-1-overexpressing NIH 3T3 cells | 1.04 µM | |
| PDGFRβ | PDGF-dependent receptor autophosphorylation | NIH 3T3 cells | 20.26 ± 5.2 µM |
Table 2: Inhibitory Activity of this compound on Endothelial Cell Functions
| Biological Process | Assay Type | Cell Line | IC50 | Reference(s) |
| VEGF-driven Mitogenesis | Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 ± 0.02 µM | |
| FGF-driven Mitogenesis | Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM | |
| VEGF-induced Proliferation | Proliferation Assay | Endothelial Cells | ~1–2 µM |
Table 3: Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cell Type | IC50 | Reference(s) |
| C6 Glioma | Tumor Cell | > 20 µM | |
| Calu-6 Lung Carcinoma | Tumor Cell | > 20 µM | |
| A375 Melanoma | Tumor Cell | > 20 µM | |
| A431 Epidermoid Carcinoma | Tumor Cell | > 20 µM | |
| SF767T Glioma | Tumor Cell | > 20 µM |
Key Experimental Protocols
Endothelial Cell Proliferation Assay (Mitogenesis Assay)
-
Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 1x10⁴ cells per well in F-12K media supplemented with 0.5% heat-inactivated fetal bovine serum (FBS) and cultured for 24 hours to induce quiescence.
-
Compound Addition: Serial dilutions of this compound, prepared in media containing 1% DMSO, are added to the wells and incubated for 2 hours.
-
Stimulation: A mitogenic concentration of either VEGF (5 ng/mL or 20 ng/mL) or acidic fibroblast growth factor (aFGF; 0.25–5 ng/mL) is added to the wells. The final DMSO concentration is maintained at 0.25%.
-
Proliferation Measurement: After 24 hours of incubation, [³H]thymidine (1 µCi/well) or BrdUrd is added, and the cells are incubated for an additional 24 hours.
-
Quantification: The incorporation of [³H]thymidine is measured using a liquid scintillation counter, or BrdUrd incorporation is quantified using a BrdUrd ELISA kit.
Endothelial Cell Tube Formation Assay
-
Matrix Coating: A 96-well plate is coated with Matrigel and incubated at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Endothelial cells are suspended in basal endothelial growth media and seeded onto the Matrigel-coated wells.
-
Treatment: this compound is added to the wells at various concentrations (e.g., 12.5 µM, 25 µM, 50 µM).
-
Incubation and Visualization: The plate is incubated at 37°C, and tube formation is monitored. After a designated time, the cells can be stained with a fluorescent dye like Calcein AM for visualization.
-
Analysis: The formation of capillary-like structures is quantified using imaging software, such as the Angiogenesis Analyzer plugin for ImageJ, by measuring parameters like the number of junctions, meshes, and total tube length.
In Vivo Anti-Angiogenic and Anti-Tumor Activity
The anti-angiogenic efficacy of this compound has been validated in several preclinical in vivo models, demonstrating its potential as an anti-cancer agent.
Quantitative Data Summary
Table 4: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Tumor Model | Host | Treatment Regimen | Tumor Growth Inhibition | Reference(s) |
| C6 Glioma (colon implantation) | Nude Mice | 3 mg/kg/day, i.p. | 62% by day 16 | |
| C6 Glioma (hindflank implantation) | Nude Mice | 3 mg/kg/day, i.p. | 54% by day 18 | |
| A375 Melanoma | Nude Mice | Daily i.p. administration | >85% | |
| Various Tumor Lines* | Nude Mice | 25 mg/kg/day, i.p. | Significant inhibition in 8 of 10 tumor lines |
*Tumor lines inhibited include A431, Calu-6, C6, LNCAP, EPH4-VEGF, 3T3HER2, 488G2M2, and SF763T.
Key Experimental Protocols
Tumor Xenograft Model
-
Cell Preparation: A suspension of human tumor cells (e.g., A375 melanoma, C6 glioma) is prepared in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment Administration: this compound is administered to the mice, typically via intraperitoneal (i.p.) injection, at a predetermined dose and schedule (e.g., 25 mg/kg/day).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemical staining for microvessel density (e.g., using CD31 staining).
Murine Corneal Micropocket Assay
-
Pellet Implantation: A small pellet containing a pro-angiogenic factor (e.g., VEGF or bFGF) and a carrier is surgically implanted into a micropocket created in the cornea of an anesthetized mouse.
-
Treatment: The animal is treated systemically with this compound or a control vehicle.
-
Angiogenic Response Measurement: After a defined period (e.g., 5-7 days), the cornea is examined under a microscope, and the extent of new blood vessel growth from the limbal vasculature towards the pellet is quantified.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows provide a clearer understanding of this compound's mechanism and the methods used for its evaluation.
Caption: this compound inhibits VEGFR-2 signaling by blocking ATP binding.
Caption: General workflow for in vitro anti-angiogenic assays.
Caption: Workflow for in vivo tumor xenograft studies.
Conclusion
This compound has demonstrated significant anti-angiogenic activity both in vitro and in vivo. Its selective inhibition of VEGFR-2 leads to the suppression of endothelial cell proliferation and migration, and a reduction in tumor vascularization and growth. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of oncology and drug development. While clinical trials for this compound were discontinued due to a lack of clinical benefit in certain settings, the extensive preclinical data underscores the therapeutic potential of targeting the VEGF signaling pathway and provides a valuable reference for the development of next-generation anti-angiogenic agents.
References
Preclinical Pharmacokinetics and Pharmacodynamics of Semaxinib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Semaxinib (SU5416), a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this anti-angiogenic agent.
Introduction
This compound is a synthetic, small-molecule inhibitor that targets the ATP-binding site of the VEGFR-2 tyrosine kinase, a key mediator of angiogenesis.[1] By selectively inhibiting VEGFR-2, this compound blocks the downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, thereby impeding the formation of new blood vessels that are essential for tumor growth and metastasis.[2][3][4] Preclinical studies have demonstrated its significant anti-angiogenic and anti-tumor activity in a variety of cancer models.[2]
Pharmacodynamics
The pharmacodynamic properties of this compound are centered on its potent and selective inhibition of VEGFR-2 signaling.
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP binding to the intracellular tyrosine kinase domain of VEGFR-2 (also known as KDR or Flk-1). This prevents the VEGF-induced autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. While this compound is highly selective for VEGFR-2, it has been shown to inhibit other tyrosine kinase receptors, such as VEGFR-1 (Flt-1), c-Kit, and Platelet-Derived Growth Factor Receptor β (PDGFRβ), but with significantly lower potency.
In Vitro Activity
This compound has been shown to potently inhibit VEGF-stimulated endothelial cell functions in various in vitro assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Endpoint | IC50 Value | Reference(s) |
| Kinase Inhibition | VEGFR-2 (Flk-1/KDR) | Receptor Autophosphorylation | 1.23 µM | |
| Kinase Inhibition | Flk-1-overexpressing NIH 3T3 cells | Receptor Phosphorylation | 1.04 µM | |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-driven Mitogenesis | 0.04 µM | |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced Proliferation | 1-2 µM | |
| Kinase Inhibition | PDGFRβ-overexpressing NIH 3T3 cells | Receptor Autophosphorylation | 20.3 µM |
In Vivo Activity
Preclinical in vivo studies have consistently demonstrated the anti-angiogenic and anti-tumor efficacy of this compound across a range of tumor models.
Table 2: In Vivo Anti-Tumor Activity of this compound
| Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference(s) |
| Subcutaneous A375 melanoma xenograft | Athymic nude mice | 25 mg/kg/day, i.p. | >85% inhibition of tumor growth | |
| Subcutaneous tumor xenografts (various) | Mice | Not specified | Inhibition of tumor growth | |
| Orthotopic C6 glioma | Athymic nude mice | 25 mg/kg/day, i.p. | Significant tumor growth inhibition | |
| Murine corneal micropocket assay | Mice | Not specified | Suppression of angiogenesis |
Pharmacokinetics
This compound generally exhibits a short plasma half-life but has demonstrated prolonged in vivo pharmacodynamic effects. It has poor oral bioavailability and is therefore typically administered via intravenous or intraperitoneal routes in preclinical studies.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Poor oral bioavailability has been reported.
-
Distribution: this compound has a large volume of distribution. Notably, it does not significantly penetrate the cerebrospinal fluid (CSF), which is not considered a limitation for its mechanism of action targeting the tumor vasculature.
-
Metabolism: Information from a pediatric clinical study indicates the presence of two major phase I metabolites, SU9838 and SU6595.
-
Excretion: The compound is characterized by rapid clearance.
Preclinical Pharmacokinetic Parameters
A study on the interspecies scaling of this compound pharmacokinetics has shown that the steady-state volume of distribution (Vd(ss)) and plasma clearance (CLs) are well-correlated across mice, rats, and dogs. The elimination half-life (t1/2) was found to be consistent across these species and independent of body weight.
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | t1/2 (h) | Cmax (ng/mL) | AUC (h*ng/mL) | Reference(s) |
| Rat | Subcutaneous | 20 mg/kg | 5 ± 4.7 | 4.97 ± 2.3 | 12.6 ± 2 |
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for the replication and extension of these findings.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the autophosphorylation of the VEGFR-2 receptor.
-
Plate Preparation: Polystyrene ELISA plates are pre-coated with a monoclonal antibody specific for Flk-1.
-
Receptor Immobilization: Solubilized membranes from NIH 3T3 cells overexpressing Flk-1 are added to the plates and incubated overnight at 4°C to allow the receptor to bind to the antibody.
-
Compound Incubation: Serial dilutions of this compound are added to the wells containing the immobilized receptor.
-
Kinase Reaction Initiation: ATP is added to initiate the autophosphorylation reaction, which proceeds for 60 minutes at room temperature.
-
Reaction Termination: The reaction is stopped by the addition of EDTA.
-
Detection: The amount of phosphorylated receptor is quantified using an anti-phosphotyrosine antibody conjugated to a detection system (e.g., horseradish peroxidase with a colorimetric substrate).
In Vitro HUVEC Proliferation Assay
This assay measures the effect of this compound on VEGF-induced endothelial cell growth.
-
Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 1 x 10^4 cells/well in F-12K medium containing 0.5% fetal bovine serum and cultured for 24 hours to induce quiescence.
-
Compound Treatment: Serial dilutions of this compound are added to the cells and incubated for 2 hours.
-
Stimulation: A mitogenic concentration of VEGF (e.g., 5 ng/mL) is added to the wells.
-
Proliferation Measurement: After 24 hours of incubation with VEGF, cell proliferation is assessed by measuring the incorporation of either [3H]thymidine or BrdU into the DNA of proliferating cells.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Athymic (nu/nu) mice are commonly used.
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., 3 x 10^6 A375 melanoma cells) is implanted subcutaneously into the flank of the mice.
-
Treatment Regimen: Treatment typically begins one day after tumor cell implantation. This compound is administered, for example, once daily via intraperitoneal (i.p.) injection at a dose of 25 mg/kg, formulated in a vehicle such as DMSO.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment. The anti-tumor effect is determined by comparing the tumor volumes in the treated group to the control group.
Signaling Pathways and Visualizations
This compound's mechanism of action is best understood by visualizing its effect on the VEGFR-2 signaling pathway.
VEGFR-2 Signaling Pathway
Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on several tyrosine residues within its intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream cascades that collectively promote angiogenesis. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent signaling.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.
Caption: Workflow for a preclinical in vivo tumor xenograft study of this compound.
Conclusion
This compound is a well-characterized VEGFR-2 inhibitor with potent anti-angiogenic and anti-tumor properties demonstrated in a range of preclinical models. Its high selectivity for VEGFR-2 and its efficacy in inhibiting key processes of angiogenesis make it a valuable tool for cancer research. While its pharmacokinetic profile is characterized by rapid clearance and poor oral bioavailability, its prolonged pharmacodynamic effects in vivo underscore its potential as an anti-cancer agent. The detailed experimental protocols and pathway information provided in this guide are intended to facilitate further research and development in the field of anti-angiogenic therapies.
References
- 1. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and interspecies scaling of a novel VEGF receptor inhibitor, SU5416 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Interindividual Differences in Plasma Fraction Unbound on the Pharmacokinetics of a Novel Syk Kinase Inhibitor in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Semaxinib (SU5416) in Establishing Preclinical Models of Pulmonary Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pivotal role of Semaxinib, also known as SU5416, in the development of animal models of pulmonary hypertension (PH), particularly severe pulmonary arterial hypertension (PAH). The combination of this compound with chronic hypoxia has become a cornerstone model for recapitulating key histopathological features of the human disease, offering a robust platform for investigating disease mechanisms and evaluating novel therapeutic interventions.
Introduction: The Advent of the this compound/Hypoxia Model
Pulmonary hypertension is a progressive and often fatal disease characterized by elevated pulmonary arterial pressure, leading to right ventricular failure.[1][2] The development of relevant animal models that mimic the complex pathobiology of human PAH has been a significant challenge.[1] While models like chronic hypoxia or monocrotaline injection in rats induce PH, they often fail to replicate the characteristic angio-obliterative lesions, such as plexiform lesions, seen in severe human PAH.[1][3]
The introduction of the this compound/hypoxia (SuHx) model marked a significant advancement in the field. This compound (SU5416) is a potent inhibitor of the vascular endothelial growth factor (VEGF) receptor 2 (VEGFR2), also known as KDR/Flk-1. The combination of VEGFR blockade with chronic hypoxia in rodents, typically rats and mice, consistently induces a more severe and sustained PH phenotype that closely resembles the human condition, including the formation of complex vascular lesions.
Mechanism of Action: A "Two-Hit" Hypothesis
The SuHx model is predicated on a "two-hit" mechanism that disrupts the delicate balance of endothelial cell apoptosis and proliferation.
-
First Hit (VEGFR Blockade): this compound, by inhibiting VEGFR2 signaling, induces widespread apoptosis of pulmonary artery endothelial cells. This is because VEGF is a crucial survival factor for these cells.
-
Second Hit (Chronic Hypoxia): The subsequent exposure to chronic hypoxia creates a pro-proliferative and inflammatory environment. This environment is thought to select for apoptosis-resistant endothelial cells that then proliferate uncontrollably, leading to the formation of obstructive intimal and plexiform-like lesions. This unchecked proliferation, coupled with smooth muscle cell proliferation, contributes to the progressive vascular remodeling and luminal narrowing that characterizes severe PAH.
This process ultimately leads to a significant increase in pulmonary vascular resistance, elevated pulmonary arterial pressure, and subsequent right ventricular hypertrophy and dysfunction.
Experimental Protocols
The SuHx model is most commonly established in rats (Sprague-Dawley) and mice (C57BL/6). While specific parameters may vary between laboratories, the general protocol follows a similar framework.
This compound/Hypoxia Model in Rats
Animals: Male Sprague-Dawley rats (160-200 g) are frequently used.
Protocol:
-
This compound Administration: A single subcutaneous injection of this compound (SU5416) at a dose of 20 mg/kg is administered. The vehicle is typically carboxymethylcellulose (CMC) solution.
-
Hypoxia Exposure: Immediately following the injection, the rats are placed in a normobaric hypoxic environment (10% O2) for a period of 3 weeks.
-
Return to Normoxia: After the 3-week hypoxic period, the rats are returned to normoxic conditions (21% O2). The disease phenotype, including severe PH and vascular remodeling, continues to progress even after the return to normoxia.
-
Endpoint Analysis: Hemodynamic measurements, histological analysis of the lungs and heart, and molecular analyses are typically performed at various time points after the initial injection, often ranging from 5 to 13 weeks.
This compound/Hypoxia Model in Mice
Animals: Eight to twelve-week-old male C57BL/6 mice are commonly used.
Protocol:
-
This compound Administration: Mice receive weekly subcutaneous injections of this compound (20 mg/kg) for three consecutive weeks.
-
Hypoxia Exposure: Concurrently with the first injection, the mice are exposed to normobaric hypoxia (10% O2) for 3 weeks.
-
Endpoint Analysis: Evaluation of the PH phenotype is typically conducted at the end of the 3-week protocol. It is important to note that while the SuHx model in mice develops a more severe phenotype than hypoxia alone, it is generally less severe than that observed in rats and may be reversible upon return to normoxia.
Quantitative Data Summary
The SuHx model leads to significant and reproducible changes in key hemodynamic and morphometric parameters. The following tables summarize representative quantitative data from studies utilizing this model.
Table 1: Hemodynamic Parameters in the Rat SuHx Model
| Parameter | Control | SuHx Model | Citation |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 26.90 ± 2.31 | 65.66 ± 8.20 | |
| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | ~15-20 | >45 | |
| Cardiac Output (ml/min) | 159.58 ± 16.05 | 104.91 ± 8.02 | |
| Total Pulmonary Resistance Index (TPRI, mmHg/ml/min/kg) | 0.10 ± 0.01 | 0.77 ± 0.07 |
Table 2: Cardiac and Pulmonary Remodeling in the Rat SuHx Model
| Parameter | Control | SuHx Model | Citation |
| Fulton Index (RV/[LV+S]) | ~0.25 | >0.5 | |
| Right Ventricle to Body Weight Ratio (RV/BW, mg/g) | ~0.6 | >1.0 | |
| Medial Wall Thickness (%) | ~10-15 | >30 | |
| Percentage of Muscularized Vessels | ~20 | >60 | |
| Percentage of Occluded Vessels | <5 | >20 |
Table 3: Hemodynamic and Cardiac Parameters in the Mouse SuHx Model
| Parameter | Normoxia + Vehicle | Hypoxia + SU5416 | Citation |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | ~25 | >49 | |
| Fulton Index (RV/[LV+S]) | ~0.2 | >0.35 |
Key Signaling Pathways and Visualizations
The pathogenesis of PH in the SuHx model involves a complex interplay of signaling pathways. The primary disruption occurs in the VEGF signaling cascade, leading to downstream effects on cell survival, proliferation, and inflammation.
Caption: VEGF signaling blockade by this compound and the role of hypoxia.
Caption: Experimental workflow for the rat SuHx model.
Conclusion
The this compound/hypoxia model has proven to be an invaluable tool in pulmonary hypertension research. Its ability to induce a severe, progressive, and histopathologically relevant form of the disease has significantly advanced our understanding of PAH pathogenesis and provides a critical platform for the preclinical evaluation of novel therapeutic agents. This guide provides a foundational understanding of the principles, protocols, and expected outcomes of this widely used animal model. Researchers employing this model should adhere to rigorous, standardized protocols to ensure reproducibility and the generation of high-quality, translatable data.
References
The Antineoplastic Potential of Semaxinib: An In-depth Preclinical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical antineoplastic activity of Semaxinib (SU5416), a synthetic small molecule inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR-2). The following sections detail its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies employed in key preclinical investigations.
Core Mechanism of Action: Targeting Angiogenesis
This compound functions as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase, a critical component in the signaling cascade that drives angiogenesis—the formation of new blood vessels.[1][2] By competitively binding to the ATP-binding site of the VEGFR-2 intracellular domain, this compound blocks receptor autophosphorylation and subsequent downstream signaling.[3][4] This inhibition prevents VEGF-stimulated endothelial cell proliferation, migration, and differentiation, ultimately leading to a reduction in tumor vascularization and suppression of tumor growth.[5] In addition to its primary target, this compound has been shown to inhibit other tyrosine kinases, including c-Kit and to a lesser extent, platelet-derived growth factor receptor β (PDGFRβ).
dot
Caption: this compound inhibits VEGFR-2 autophosphorylation, blocking downstream signaling pathways.
In Vitro Activity of this compound
This compound has demonstrated potent inhibitory effects on endothelial cell proliferation and VEGFR-2 kinase activity in a variety of in vitro assays. The half-maximal inhibitory concentrations (IC50) from key studies are summarized below.
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| VEGFR-2 (Flk-1/KDR) Kinase Activity | Cell-free assay | 1.23 µM | |
| VEGF-dependent Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 µM | |
| VEGF-dependent Flk-1 Phosphorylation | NIH 3T3 cells (Flk-1 overexpressing) | 1.04 µM | |
| PDGF-dependent Autophosphorylation | NIH 3T3 cells (PDGFRβ overexpressing) | 20.3 µM | |
| c-Kit Kinase Activity | Biochemical Assay | Potent Inhibition (Specific IC50 not provided) | |
| FGF-driven Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µM |
In Vivo Antineoplastic Efficacy
Preclinical studies in various animal models have consistently shown the antineoplastic activity of this compound. Systemic administration of this compound leads to significant inhibition of tumor growth across a range of cancer types.
| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| C6 Glioma | Nude Mice | 3 mg/kg/day, i.p. | 62% inhibition in colon implantation by day 16 | |
| A375 Melanoma | Nude Mice | Daily i.p. administration | >85% inhibition of subcutaneous tumor growth | |
| H526 Small Cell Lung Cancer | Murine Xenograft | Twice-weekly administration | ≥70% inhibition | |
| H209 Small Cell Lung Cancer | Murine Xenograft | Twice-weekly administration | ≥70% inhibition | |
| Various Tumor Xenografts | Nude Mice | Infrequent administration (once or twice a week) | Efficacious despite short plasma half-life |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have characterized the absorption, distribution, metabolism, and excretion of this compound.
| Species | Dosing | Cmax | T1/2 (half-life) | AUC | Reference |
| Not Specified | Not Specified | 1.2-3.8 µg/ml (course 1), 1.1-3.9 µg/ml (course 2) | 1.3 (± 0.31) h | Not Specified | |
| Mouse | Not Specified | Not Specified | ~30 min | Not Specified | |
| Non-human Primate (Sorafenib, a similar TKI) | Intravenous | 5.8 ± 2.1 μg/mL | 5.0 h | 28 ± 4.3 μg•h/mL (AUC0-24h) |
Note: Pharmacokinetic data for this compound in preclinical models is limited in the public domain. The data from a non-human primate study of sorafenib, another tyrosine kinase inhibitor, is included for comparative context.
Detailed Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay
Objective: To determine the effect of this compound on VEGF-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF
-
This compound (SU5416)
-
96-well plates
-
Cell proliferation assay kit (e.g., BrdU or MTT)
Procedure:
-
HUVECs are seeded in 96-well plates at a density of 5,000-10,000 cells per well in EGM supplemented with 10% FBS and allowed to adhere overnight.
-
The medium is then replaced with a low-serum medium (e.g., 0.5% FBS) to induce quiescence for 24 hours.
-
Cells are pre-treated with various concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
Following pre-treatment, cells are stimulated with a mitogenic concentration of VEGF (e.g., 10-50 ng/mL).
-
After 24-48 hours of incubation, cell proliferation is assessed using a colorimetric assay such as MTT or a BrdU incorporation assay, following the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the IC50 value is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
Human tumor cell line (e.g., A375 melanoma, C6 glioma)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional)
-
This compound (SU5416)
-
Vehicle control (e.g., DMSO)
-
Calipers for tumor measurement
Procedure:
-
Human tumor cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
A suspension of 1-10 million cells, often mixed with Matrigel to enhance tumor take, is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives daily or twice-weekly intraperitoneal (i.p.) or intravenous (i.v.) injections of this compound at a predetermined dose (e.g., 25 mg/kg). The control group receives injections of the vehicle.
-
Tumor volume is measured 2-3 times per week using calipers, calculated using the formula: (length x width²)/2.
-
Animal body weight and general health are monitored regularly.
-
The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
dot
Caption: A generalized workflow for preclinical anticancer drug screening.
Conclusion
The preclinical data for this compound strongly support its role as a potent anti-angiogenic agent with significant antineoplastic activity across a variety of tumor types. Its mechanism of action, centered on the inhibition of VEGFR-2, provides a clear rationale for its antitumor effects. The in vitro and in vivo studies consistently demonstrate its ability to inhibit endothelial cell proliferation and suppress tumor growth. While further clinical development of this compound has been limited, the preclinical findings have been instrumental in validating VEGFR-2 as a key target in oncology and have paved the way for the development of other successful anti-angiogenic therapies. This comprehensive guide serves as a valuable resource for researchers and drug development professionals interested in the preclinical profile of this compound and the broader field of anti-angiogenic cancer therapy.
References
- 1. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | VEGFR | TargetMol [targetmol.com]
- 4. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
Semaxinib (SU5416): A Technical Guide for Cancer Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Semaxinib (SU5416) is a synthetically derived small molecule that has been a subject of extensive research in oncology for its potent anti-angiogenic properties. By selectively targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), this compound inhibits the crucial signaling pathways responsible for tumor neovascularization, a process vital for tumor growth and metastasis. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, preclinical efficacy, and clinical trial outcomes. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and workflows are included to facilitate further research and development in this area.
Introduction
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for their growth and dissemination.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2 (also known as KDR or Flk-1), is a primary driver of this process in many solid tumors.[2][3] this compound (SU5416) emerged as a promising therapeutic agent designed to disrupt this pathway. It is a potent and selective inhibitor of the VEGFR-2 tyrosine kinase, thereby blocking downstream signaling required for endothelial cell proliferation and migration.[4][5] This document serves as a comprehensive resource for researchers, providing detailed technical information to support ongoing and future investigations into the therapeutic potential of this compound and similar anti-angiogenic compounds.
Mechanism of Action
This compound exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon VEGF binding, a critical step in the activation of downstream signaling cascades. The blockage of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately resulting in a reduction of tumor vascularization and inhibition of tumor growth. While highly selective for VEGFR-2, this compound has also been shown to inhibit other tyrosine kinase receptors, such as c-Kit and FLT3, at higher concentrations.
Signaling Pathway
The following diagram illustrates the VEGF signaling pathway and the point of inhibition by this compound.
Preclinical Data
A substantial body of preclinical research has demonstrated the in vitro and in vivo efficacy of this compound.
In Vitro Activity
This compound has been shown to potently inhibit VEGFR-2 kinase activity and VEGF-stimulated endothelial cell proliferation. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| VEGFR-2 Kinase Assay | Recombinant VEGFR-2 | 1.23 µM | |
| VEGFR-2 Kinase Assay | Recombinant VEGFR-2 | 40 nM | |
| Cell Proliferation | HUVECs (VEGF-stimulated) | ~1-2 µM | |
| Cell Proliferation | HUVECs (VEGF-stimulated) | 330 nM |
In Vivo Activity
In vivo studies using tumor xenograft models in immunocompromised mice have consistently shown that this compound can significantly inhibit tumor growth and reduce tumor vascularity.
| Tumor Model | Animal Model | Dosing Regimen | Outcome | Reference |
| A375 Melanoma | Nude Mice | 25 mg/kg/day, i.p. | >85% tumor growth inhibition | |
| Various Solid Tumors | Nude Mice | Not specified | Significant tumor growth inhibition |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
VEGFR-2 Kinase Inhibition Assay
This protocol is adapted from commercially available kinase assay kits and published research.
Materials:
-
Recombinant human VEGFR-2
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound (SU5416)
-
DMSO (vehicle control)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well white plates
Procedure:
-
Prepare Reagents:
-
Prepare 1x kinase buffer.
-
Prepare a stock solution of ATP in water. The final concentration in the assay is typically close to the Km of the enzyme for ATP.
-
Dilute the VEGFR-2 enzyme and substrate in 1x kinase buffer to the desired concentrations.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in 1x kinase buffer to achieve a range of concentrations for IC50 determination. Include a DMSO-only control.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the kinase buffer, substrate, and ATP solution.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Endothelial Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5-1% FBS)
-
Recombinant human VEGF
-
This compound (SU5416)
-
DMSO
-
Cell proliferation detection reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding:
-
Culture HUVECs in complete endothelial growth medium.
-
Harvest the cells and seed them into 96-well plates at a density of approximately 5,000 cells per well in complete medium.
-
Allow the cells to adhere overnight.
-
-
Starvation and Treatment:
-
The next day, replace the complete medium with basal medium containing reduced serum and incubate for 4-6 hours to serum-starve the cells and synchronize their growth.
-
Prepare serial dilutions of this compound in the basal medium.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Add VEGF to all wells except the unstimulated control. A typical concentration is 20-50 ng/mL.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Detection:
-
At the end of the incubation period, assess cell proliferation using a suitable reagent (e.g., MTT).
-
If using MTT, add the MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of VEGF-stimulated proliferation for each this compound concentration.
-
Determine the IC50 value as described for the kinase assay.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Tumor cell line (e.g., A375 melanoma)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
This compound (SU5416)
-
Vehicle for this compound (e.g., DMSO, Cremophor EL)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation:
-
Culture the chosen tumor cell line under sterile conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor take rate.
-
Inject a defined number of cells (e.g., 1-5 x 10⁶) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the this compound formulation for administration (e.g., intraperitoneal injection or oral gavage).
-
Administer this compound at the desired dose and schedule (e.g., daily or twice weekly). The control group receives the vehicle alone.
-
-
Monitoring and Endpoint:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (width² x length)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry to assess vascular density).
-
-
Data Analysis:
-
Compare the tumor growth rates between the treatment and control groups.
-
Calculate the percentage of tumor growth inhibition.
-
Statistically analyze the differences in tumor volume and body weight.
-
Clinical Trial Data
This compound has been evaluated in several clinical trials for various cancer types. While it showed some evidence of biological activity, it ultimately did not demonstrate sufficient efficacy to gain regulatory approval for most indications. A summary of key clinical trial results is presented below.
Phase I Clinical Trials
| Trial Identifier | Cancer Type | No. of Patients | Dose Range (mg/m²) | Key Findings | Reference |
| N/A | Solid Tumors | 27 | 48 - 190 | MTD not defined; recommended dose for future studies: 145 mg/m² twice weekly. | |
| N/A | Advanced Colorectal Cancer (with Irinotecan) | 10 | 85 - 145 | Combination was well-tolerated. 2 partial responses, 3 stable disease. |
Phase II Clinical Trials
| Trial Identifier | Cancer Type | No. of Patients | Dose (mg/m²) | Median PFS | Median OS | Objective Response Rate (ORR) | Reference |
| N/A | Soft Tissue Sarcoma | 13 | 145 | 1.8 months | 22.8 months | 0% | |
| N/A | Recurrent/Metastatic Head and Neck Cancer | 35 | 145 | Not Reported | 6.25 months | 1 PR, 1 MR | |
| NCT00006003 | Metastatic Melanoma | 14-35 (planned) | Not specified | To be determined | To be determined | To be determined |
Conclusion
This compound (SU5416) has been a pivotal molecule in the development of anti-angiogenic cancer therapies. Its well-defined mechanism of action as a potent VEGFR-2 inhibitor has been extensively validated in preclinical models. While clinical trials did not lead to its widespread use, the research conducted with this compound has provided invaluable insights into the role of VEGF signaling in cancer and the challenges of targeting this pathway. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to build upon this knowledge and continue the development of more effective cancer therapeutics.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Scholars@Duke publication: A Phase I study of escalating doses of the tyrosine kinase inhibitor semaxanib (SU5416) in combination with irinotecan in patients with advanced colorectal carcinoma. [scholars.duke.edu]
- 4. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
The Impact of Semaxinib on Endothelial Cell Migration and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Semaxinib (SU5416) is a synthetic small molecule that has been extensively studied for its potent and selective inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. This technical guide provides an in-depth analysis of the effects of this compound on two critical processes in angiogenesis: endothelial cell migration and proliferation. It consolidates quantitative data from various studies, details relevant experimental methodologies, and illustrates the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, angiogenesis, and drug development.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), play a central role in initiating and promoting angiogenesis.[1] Upon VEGF binding, VEGFR-2 undergoes dimerization and autophosphorylation, triggering a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.[1]
This compound (SU5416) was developed as a potent and selective inhibitor of the VEGFR-2 tyrosine kinase.[2][3] By competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound effectively blocks its autophosphorylation and subsequent activation of downstream signaling pathways.[4] This inhibitory action translates into a significant suppression of VEGF-induced endothelial cell migration and proliferation, thereby impeding the process of angiogenesis.
Quantitative Analysis of this compound's Effects
The inhibitory potency of this compound on endothelial cell functions has been quantified in numerous in vitro studies. The following tables summarize the key inhibitory concentrations (IC50) of this compound against VEGFR-2 and its impact on endothelial cell proliferation.
Table 1: Inhibitory Activity of this compound against VEGFR-2 Kinase
| Target | Assay Type | IC50 Value | Reference |
| VEGFR-2 (Flk-1/KDR) | Kinase Assay | 1.23 µM | |
| VEGF-dependent Flk-1 phosphorylation | Cellular Assay (NIH 3T3 cells) | 1.04 µM | |
| PDGF-dependent PDGFRβ autophosphorylation | Cellular Assay (NIH 3T3 cells) | 20.3 µM |
Table 2: Inhibitory Effect of this compound on Endothelial Cell Proliferation (Mitogenesis)
| Cell Type | Stimulation | Assay Type | IC50 Value | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | Mitogenesis Assay | 0.04 µM | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | FGF | Mitogenesis Assay | 50 µM | |
| Ovarian Endothelial Cells (OECs) | - | Proliferation Assay | Dose-dependent decrease |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the effect of this compound on endothelial cell migration and proliferation.
Endothelial Cell Proliferation Assay (Mitogenesis Assay)
This assay measures the ability of this compound to inhibit VEGF-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF
-
Recombinant Human FGF (as a control for specificity)
-
This compound (SU5416)
-
96-well flat-bottom plates
-
[³H]thymidine or BrdU (5-bromo-2'-deoxyuridine)
-
Scintillation counter or ELISA reader
Procedure:
-
Cell Seeding: HUVECs are seeded in 96-well plates at a density of 1 x 10⁴ cells per well in F-12K medium supplemented with 0.5% FBS.
-
Quiescence: The cells are cultured for 24 hours to induce a quiescent state.
-
Inhibitor Treatment: Serial dilutions of this compound (typically in DMSO, with the final concentration of DMSO kept below 0.25%) are added to the wells and incubated for 2 hours.
-
Stimulation: VEGF (e.g., 5 ng/mL) or FGF is added to the wells to stimulate proliferation.
-
Proliferation Measurement:
-
[³H]thymidine Incorporation: After 24 hours of stimulation, [³H]thymidine is added to each well, and the cells are incubated for an additional 24 hours. The cells are then harvested, and the incorporated radioactivity is measured using a scintillation counter.
-
BrdU Incorporation: Alternatively, BrdU is added to the wells, and its incorporation into the DNA is measured after 24 hours using a colorimetric ELISA-based assay.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.
Endothelial Cell Migration Assay (Boyden Chamber or Transwell Assay)
This assay evaluates the effect of this compound on the directional migration of endothelial cells towards a chemoattractant, such as VEGF.
Materials:
-
HUVECs or other endothelial cells
-
Endothelial Cell Basal Medium (EBM)
-
FBS
-
Recombinant Human VEGF
-
This compound (SU5416)
-
Boyden chambers or Transwell inserts (with a porous membrane, e.g., 8 µm pores)
-
24-well plates
-
Fibronectin or gelatin (for coating the membrane)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and Giemsa stain)
Procedure:
-
Chamber Preparation: The lower surface of the Transwell insert membrane is coated with fibronectin or gelatin.
-
Chemoattractant Addition: EBM containing VEGF is added to the lower chamber of the 24-well plate.
-
Cell Preparation: HUVECs are serum-starved for several hours, then detached and resuspended in serum-free EBM.
-
Inhibitor Treatment: this compound is added to the cell suspension at the desired concentrations.
-
Cell Seeding: The treated cell suspension is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for 4-6 hours to allow cell migration through the membrane.
-
Removal of Non-migrated Cells: The non-migrated cells on the upper surface of the membrane are removed using a cotton swab.
-
Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed with methanol and stained with a suitable stain like Giemsa.
-
Quantification: The number of migrated cells is counted under a microscope in several random fields. The results are expressed as the percentage of migrated cells compared to the control.
Visualizing Pathways and Workflows
This compound's Mechanism of Action: VEGFR-2 Signaling Pathway
This compound exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and this compound's point of inhibition.
Experimental Workflow: Endothelial Cell Migration Assay
The following diagram outlines the key steps in a typical endothelial cell migration assay used to evaluate the efficacy of this compound.
Caption: Workflow for a typical endothelial cell migration assay.
Conclusion
This compound is a well-characterized inhibitor of VEGFR-2 with potent anti-angiogenic properties. Its ability to selectively block VEGF-induced endothelial cell migration and proliferation has been consistently demonstrated in preclinical studies. This technical guide has provided a consolidated overview of the quantitative data, detailed experimental protocols, and a visual representation of the molecular mechanisms and experimental workflows associated with this compound's action. This information serves as a valuable resource for the scientific community engaged in the research and development of anti-angiogenic therapies. Further investigation into the nuances of this compound's effects and its potential in combination with other therapeutic agents will continue to be an important area of study.
References
- 1. researchgate.net [researchgate.net]
- 2. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Review of Semaxinib's biological activities
An In-depth Technical Review of the Biological Activities of Semaxinib
Introduction
This compound (formerly known as SU5416) is a synthetically derived small molecule that has been investigated for its potential as an anti-cancer agent.[1] It is a member of the oxindole family and functions primarily as a tyrosine kinase inhibitor.[2] The principal target of this compound is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1).[1][3] By inhibiting this key receptor in the VEGF signaling pathway, this compound effectively disrupts the process of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] This document provides a comprehensive overview of the biological activities of this compound, detailing its mechanism of action, target selectivity, and effects on various cellular processes, supported by quantitative data and experimental methodologies.
Mechanism of Action
This compound exerts its biological effects by acting as a competitive inhibitor of ATP binding to the catalytic domain of receptor tyrosine kinases. Its primary target is VEGFR-2, a key mediator of VEGF-driven angiogenesis. The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain, which in turn activates downstream signaling cascades. This compound prevents this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. While highly selective for VEGFR-2, this compound also exhibits inhibitory activity against other tyrosine kinases, including Platelet-Derived Growth Factor Receptor β (PDGFRβ), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).
Quantitative Analysis of Biological Activities
The inhibitory effects of this compound have been quantified across a range of biochemical and cellular assays. The data presented below summarizes its potency and selectivity.
Table 1: In Vitro Kinase and Cellular Inhibition by this compound
| Target/Process | Assay System | IC50 Value | Reference(s) |
| VEGFR-2 (Flk-1/KDR) | Cell-free kinase assay | 1.23 µM | |
| VEGF-dependent Flk-1 Phosphorylation | Flk-1-overexpressing NIH 3T3 cells | 1.04 µM | |
| PDGF-dependent PDGFRβ Autophosphorylation | NIH 3T3 cells | 20.3 µM | |
| VEGF-driven Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 µM | |
| FGF-driven Mitogenesis | HUVECs | 50 µM | |
| Tumor Cell Growth (various lines) | C6, Calu 6, A375, A431, SF767T cells | > 20 µM |
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Dosing Regimen | Efficacy | Reference(s) |
| Subcutaneous A375 melanoma | Daily i.p. administration | >85% tumor growth inhibition | |
| Subcutaneous xenografts (8 of 10 lines) | 25 mg/kg/day | Significant growth inhibition | |
| C6 glioma (colon) | 3 mg/kg/day (daily i.p.) | 62% tumor growth inhibition by day 16 |
Key Biological Effects
Anti-Angiogenic Activity
The primary biological effect of this compound is the inhibition of angiogenesis. By blocking VEGFR-2 signaling, it prevents VEGF-stimulated endothelial cell proliferation and migration, which are fundamental steps in the formation of new blood vessels. In vivo studies have demonstrated that treatment with this compound leads to a significant reduction in tumor vascular density and function. This anti-angiogenic effect is believed to be the main driver of its antitumor activity, as it deprives the tumor of the necessary blood supply for growth and survival.
Antitumor Activity
While this compound shows little to no direct cytotoxic effect on tumor cells in vitro (IC50 > 20 µM), it demonstrates broad-spectrum antitumor activity in vivo. This discrepancy highlights that its mechanism of action is primarily anti-angiogenic rather than directly cytostatic or cytotoxic to cancer cells. By inhibiting tumor vascularization, this compound effectively slows the growth of a wide variety of subcutaneous xenografts.
Cellular Effects
-
Inhibition of Endothelial Cell Proliferation: this compound is a potent inhibitor of VEGF-induced mitogenesis in endothelial cells.
-
Induction of Apoptosis: In combination with radiation, this compound has been shown to significantly increase the percentage of early apoptotic endothelial cells.
-
Inhibition of Cell Migration: The drug effectively inhibits the migration of human vascular endothelial cells in response to VEGF.
Signaling Pathways Modulated by this compound
This compound primarily targets the VEGFR-2 signaling pathway. Upon inhibition of VEGFR-2 autophosphorylation, several downstream pathways are affected. Additionally, due to its activity on PDGFRβ, the PDGF signaling pathway is also modulated, albeit at higher concentrations.
Caption: VEGFR-2 signaling pathway inhibited by this compound.
Caption: PDGFRβ signaling pathway, a secondary target of this compound.
Detailed Experimental Protocols
VEGFR-2 (Flk-1) Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the autophosphorylation of the Flk-1 receptor.
-
Plate Coating: Polystyrene ELISA plates are precoated with a monoclonal antibody specific for the Flk-1 receptor.
-
Receptor Immobilization: Solubilized membranes from 3T3 cells overexpressing Flk-1 are added to the antibody-coated plates and incubated overnight at 4°C to allow the receptor to bind.
-
Inhibitor Addition: Plates are washed, and serial dilutions of this compound (prepared in a suitable buffer) are added to the wells.
-
Kinase Reaction Initiation: The autophosphorylation reaction is initiated by adding a solution containing ATP to each well. The reaction is allowed to proceed for 60 minutes at room temperature.
-
Reaction Termination: The reaction is stopped by the addition of EDTA.
-
Detection: The level of receptor autophosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to a detectable enzyme (e.g., HRP), followed by the addition of a substrate. The resulting signal is read using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Caption: Experimental workflow for the VEGFR-2 Kinase Inhibition Assay.
Cell-Based Mitogenesis Assay
This assay measures the effect of this compound on the proliferation of endothelial cells stimulated by mitogens like VEGF.
-
Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs) are plated in 96-well flat-bottomed plates (1 x 10⁴ cells/well) in F-12K media with 0.5% FBS and cultured for 24 hours to induce quiescence.
-
Inhibitor Treatment: Serial dilutions of this compound, prepared in media containing 1% DMSO, are added to the cells and incubated for 2 hours. The final DMSO concentration should be kept constant (e.g., 0.25%).
-
Mitogen Stimulation: A mitogenic concentration of VEGF (e.g., 5-20 ng/mL) or another growth factor is added to the wells.
-
Proliferation Measurement: After 24 hours of incubation with the mitogen, [³H]thymidine (1 µCi/well) or BrdUrd is added to each well.
-
Incubation and Lysis: The cells are incubated for an additional 24 hours to allow for the incorporation of the label into newly synthesized DNA.
-
Quantification: The amount of incorporated [³H]thymidine is measured using a liquid scintillation counter, or BrdUrd incorporation is quantified using a specific ELISA kit.
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits mitogenesis by 50%, is determined.
Caption: Experimental workflow for the Cell-Based Mitogenesis Assay.
In Vivo Tumor Growth Inhibition Study
This protocol outlines the general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
-
Tumor Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of tumor cells (e.g., A375 melanoma cells). Tumors are allowed to grow to a palpable size.
-
Animal Grouping: Once tumors reach a predetermined size, animals are randomized into control and treatment groups.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., DMSO or a mix of PEG300, Tween80, and ddH2O). The drug is administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 25 mg/kg/day). The control group receives the vehicle only.
-
Tumor Measurement: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.
-
Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.
-
Study Termination and Analysis: At the end of the study, animals are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor size/weight in the treated group to the control group.
Conclusion
This compound is a potent and selective inhibitor of VEGFR-2, demonstrating significant anti-angiogenic and antitumor activities in preclinical models. Its mechanism of action, centered on the blockade of ATP binding to the VEGFR-2 kinase domain, effectively halts the signaling cascades essential for endothelial cell proliferation and new blood vessel formation. While its development for clinical use in humans was discontinued, this compound remains a valuable tool in research for studying the biological roles of VEGFR signaling and for the preclinical evaluation of anti-angiogenic therapeutic strategies. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers in the fields of oncology and drug development.
References
- 1. Semaxanib - Wikipedia [en.wikipedia.org]
- 2. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 3. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Methodological & Application
Application Notes and Protocols for Semaxinib (SU5416) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays involving Semaxinib (SU5416), a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The information is intended to guide researchers in accurately assessing the biochemical and cellular activity of this compound.
Mechanism of Action
This compound (SU5416) is a small molecule inhibitor that selectively targets the ATP-binding site of the VEGFR2 (also known as KDR/Flk-1) tyrosine kinase domain.[1] Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels. Upon binding of VEGF to its receptor, VEGFR2, the receptor dimerizes and autophosphorylates specific tyrosine residues. This phosphorylation event initiates a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new vasculature. This compound's inhibition of VEGFR2 autophosphorylation blocks these downstream effects, thereby exerting its anti-angiogenic properties.[2][3] While highly selective for VEGFR2, this compound has been shown to inhibit other tyrosine kinases at varying concentrations, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and Flt3.[4]
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of this compound (SU5416) has been quantified against various kinases and in cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target / Assay | Cell Line / System | IC50 Value | Reference(s) |
| Kinase Inhibition | |||
| VEGFR2 (Flk-1/KDR) | Cell-free assay | 1.23 µM | |
| VEGFR1/2 | Cell-free assay | 40 nM | |
| VEGFR2 Kinase Assay | Cell-free assay | 438.5 nM | |
| c-Kit | Cell-free assay | 30 nM | |
| FLT3 | Cell-free assay | 160 nM | |
| RET | Cell-free assay | 170 nM | |
| PDGFRβ | Cell-free assay | 20.3 µM | |
| ALK | Cell-free assay | 1.2 µM | |
| ABL | Cell-free assay | 11 µM | |
| EGFR, FGFR | Cell-free assay | >100 µM | |
| Cellular Activity | |||
| VEGF-dependent Flk-1 Phosphorylation | NIH 3T3 (Flk-1 expressing) | 1.04 µM | |
| VEGF-driven Mitogenesis | HUVECs | 0.04 µM | |
| HUVEC Proliferation | HUVECs | 330 nM | |
| FGF-driven Mitogenesis | HUVECs | 50 µM | |
| Cytotoxicity Assay | MCF7 (human breast cancer) | 3.1 nM | |
| Cytotoxicity Assay | B16F10 (mouse melanoma) | 3.6 nM | |
| VEGFR2 Inhibition | U251 (human glioblastoma) | 12.9 nM | |
| Proliferation Assay | MRC5 (human lung fibroblast) | 11,726 nM (11.7 µM) | |
| Cell Growth | Various Tumor Cell Lines* | > 20 µM |
*C6 glioma, Calu 6 lung carcinoma, A375 melanoma, A431 epidermoid carcinoma, and SF767T glioma cells.
Experimental Protocols
VEGFR2 Kinase Inhibition Assay (ELISA-based)
This protocol describes a cell-free ELISA to measure the direct inhibition of VEGFR2 autophosphorylation by this compound.
Workflow Diagram
Methodology
-
Plate Coating: Coat a 96-well polystyrene ELISA plate with a monoclonal antibody specific for Flk-1 (VEGFR2). Incubate overnight at 4°C.
-
Receptor Immobilization: Wash the plate to remove unbound antibody. Add solubilized cell membranes from cells overexpressing Flk-1 (e.g., 3T3-Flk-1 cells) to the wells. Incubate overnight at 4°C to allow the antibody to capture the receptor.
-
Compound Addition: Wash the plate to remove unbound lysate. Add serial dilutions of this compound (SU5416), prepared in an appropriate buffer, to the wells.
-
Kinase Reaction: Induce autophosphorylation by adding a solution containing ATP to each well. Allow the reaction to proceed for 60 minutes at room temperature.
-
Stopping the Reaction: Terminate the kinase reaction by adding EDTA to each well.
-
Detection of Phosphorylation:
-
Wash the wells. Add a biotinylated monoclonal antibody directed against phosphotyrosine and incubate.
-
Wash the wells to remove unbound anti-phosphotyrosine antibody.
-
Add avidin-conjugated Horseradish Peroxidase (HRP) to the wells and incubate.
-
-
Signal Development:
-
Wash the wells to remove unbound avidin-HRP.
-
Add a stabilized HRP substrate, such as 3,3',5,5'-tetramethylbenzidine (TMB). Allow color to develop for approximately 30 minutes.
-
-
Data Acquisition: Stop the colorimetric reaction by adding sulfuric acid (H₂SO₄). Measure the absorbance of each well using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.
Cell Proliferation (Mitogenesis) Assay
This protocol measures the effect of this compound on VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Workflow Diagram
Methodology
-
Cell Plating: Plate HUVECs in 96-well flat-bottomed plates at a density of 1 x 10⁴ cells per well in 100 µL of F-12K medium containing 0.5% heat-inactivated Fetal Bovine Serum (FBS).
-
Quiescence: Culture the cells for 24 hours at 37°C to synchronize them in a quiescent state.
-
Compound Treatment: Prepare serial dilutions of this compound in medium containing 1% DMSO. Add the dilutions to the wells and incubate for 2 hours. The final DMSO concentration should not exceed 0.25%.
-
Mitogenic Stimulation: Add a mitogenic concentration of VEGF (e.g., 5-20 ng/mL) to the wells to stimulate cell proliferation.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Proliferation Labeling: Add either [³H]thymidine (1 µCi/well) or BrdUrd to each well.
-
Final Incubation: Incubate the plates for an additional 24 hours to allow for the incorporation of the label into newly synthesized DNA.
-
Quantification:
-
For [³H]thymidine: Harvest the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
For BrdUrd: Quantify the incorporated BrdUrd using a BrdUrd ELISA kit according to the manufacturer's instructions.
-
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This general protocol can be used to assess whether this compound induces apoptosis in a given cell line, using flow cytometry.
Workflow Diagram
Methodology
-
Cell Treatment: Seed cells (e.g., 1-5 x 10⁵) and culture them. Induce apoptosis by treating with desired concentrations of this compound for a specified time. Include vehicle-treated (negative) and untreated controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the corresponding supernatant.
-
Washing: Centrifuge the cell suspensions and wash the cell pellets once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer (typically containing 10 mM Hepes, 140 mM NaCl, and 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (PI) staining solution. Gently mix.
-
Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis. Do not wash the cells.
-
Flow Cytometry: Analyze the samples on a flow cytometer promptly (ideally within 1 hour).
-
Healthy cells: Annexin V negative and PI negative.
-
Early apoptotic cells: Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive and PI positive.
-
References
- 1. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 2. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
Semaxinib: In Vitro Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Semaxinib (also known as SU5416) in cell culture experiments. This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR/Flk-1), a key mediator of angiogenesis.[1][2][3][4][5] It functions by reversibly blocking the ATP binding site in the tyrosine kinase domain of VEGFR-2, thereby inhibiting VEGF-stimulated endothelial cell migration and proliferation. This document outlines recommended cell culture concentrations, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. The half-maximal inhibitory concentration (IC50) is a common metric to describe the potency of a compound.
| Cell Line | Assay Type | IC50 Value | Incubation Time |
| HUVECs | VEGF-driven Mitogenesis | 0.04 µM | 2 days |
| HUVECs | FGF-driven Mitogenesis | 50 µM | 2 days |
| Flk-1 overexpressing NIH 3T3 | VEGF-dependent Flk-1 Phosphorylation | 1.04 µM | Not Specified |
| NIH 3T3 | PDGF-dependent Autophosphorylation | 20.3 µM | Not Specified |
| MCF7 (Human breast cancer) | Cytotoxicity (CCK8 assay) | 3.1 nM | 48 hours |
| B16F10 (Mouse melanoma) | Cytotoxicity (CCK8 assay) | 3.6 nM | 48 hours |
| C6 Glioma, Calu 6 Lung Carcinoma, A375 Melanoma, A431 Epidermoid Carcinoma, SF767T Glioma | In vitro growth | > 20 µM | Not Specified |
| TAMH, HepG2 | Cytotoxicity | 6.28 µM, 8.17 µM | Not Specified |
Note: The provided IC50 values are derived from multiple sources and should be used as a starting point for optimizing experimental conditions.
Signaling Pathway
This compound primarily targets the VEGFR-2 signaling pathway, which is crucial for angiogenesis. The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues. This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival. This compound inhibits the initial autophosphorylation step, thereby blocking all subsequent downstream signaling.
Caption: this compound inhibits the VEGF signaling pathway.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., MTT or CCK8)
This protocol outlines a general procedure to determine the effect of this compound on cell viability.
Materials:
-
Target cell line (e.g., HUVECs, cancer cell lines)
-
Complete cell culture medium
-
This compound (SU5416)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
MTT or CCK8 reagent
-
Plate reader
Workflow:
Caption: Workflow for a cell viability assay.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations. It is recommended to perform a serial dilution (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the medium.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48 hours).
-
-
Viability Measurement:
-
Add the viability reagent (e.g., MTT or CCK8) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
Target cell line (e.g., HUVECs or Flk-1 overexpressing cells)
-
Serum-free medium
-
Recombinant human VEGF
-
This compound (SU5416)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Workflow:
Caption: Workflow for Western blot analysis.
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Wash the cells with PBS and then incubate in a serum-free medium for 24 hours to quiesce the cells and reduce basal receptor phosphorylation.
-
-
Compound Treatment and VEGF Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) in a serum-free medium for 2 hours.
-
Stimulate the cells with a mitogenic concentration of VEGF (e.g., 5 ng/mL) for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-VEGFR-2 levels to total VEGFR-2 and the loading control.
-
Conclusion
This compound is a valuable tool for studying angiogenesis and for screening potential anti-cancer therapies. The provided protocols and concentration guidelines offer a solid foundation for designing and executing in vitro experiments. Researchers should optimize these protocols for their specific cell lines and experimental setups to ensure reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | VEGFR | TargetMol [targetmol.com]
- 5. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
Preparation of Semaxinib (SU5416) Stock Solutions: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Semaxinib (SU5416), a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of in vitro and in vivo experimental results. This guide consolidates solubility data, outlines a step-by-step preparation protocol, and provides recommendations for long-term storage and stability.
Introduction
This compound, also known as SU5416, is a synthetic small molecule that selectively inhibits the kinase activity of VEGFR-2 (also known as KDR/Flk-1).[1][3] By blocking the ATP binding site of the receptor's catalytic domain, this compound prevents VEGF-induced autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of VEGFR-2 signaling ultimately leads to a reduction in endothelial cell proliferation, migration, and angiogenesis, making this compound a valuable tool in cancer research and the study of angiogenesis-dependent diseases. This application note serves as a comprehensive guide for researchers utilizing this compound in their studies.
Quantitative Data Summary
The solubility of this compound in various solvents is a critical factor in the preparation of stock solutions. The following table summarizes the solubility data from various sources. It is recommended to use fresh, anhydrous solvents, particularly for DMSO, as its moisture-absorbing nature can reduce the solubility of the compound.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~22 - 40 mg/mL | ~92.3 - 167.86 mM | Warming to 50°C and ultrasonication can aid dissolution. Use fresh, anhydrous DMSO. |
| Ethanol | ~2 mg/mL | ~8.39 mM | Soluble. |
| Dimethylformamide (DMF) | 30 mg/ml | Not Specified | For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer. |
| Water | Insoluble | Insoluble |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro assays.
Materials:
-
This compound (SU5416) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 238.28 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 238.28 g/mol x 1000 mg/g = 2.38 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 2.38 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly for several minutes until the powder is completely dissolved.
-
If necessary, gentle warming in a water bath (up to 50°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 4°C is acceptable. Properly stored, the stock solution is stable for over two years.
-
Diagrams
Experimental Workflow
References
Semaxinib: Solubility, Protocols, and Signaling Pathway Inhibition
Application Note and Protocols for Researchers
Abstract
Semaxinib, also known as SU5416, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), specifically targeting the Flk-1/KDR tyrosine kinase.[1][2][3] Its anti-angiogenic properties have made it a subject of interest in cancer research.[4] This document provides detailed information on the solubility of this compound in various solvents, standardized protocols for its dissolution and quantification, and a visual representation of its mechanism of action within the VEGFR signaling pathway. This information is intended to guide researchers, scientists, and drug development professionals in their experimental design and application of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 238.28 g/mol |
| Appearance | Brown to orange solid |
| CAS Number | 204005-46-9 |
Solubility Data
The solubility of this compound can vary between different sources and batches. It is crucial to note that for dimethyl sulfoxide (DMSO), using a fresh, anhydrous grade is recommended as hygroscopic DMSO can significantly impact solubility.[1] The use of ultrasonication and warming (e.g., to 60°C) can aid in the dissolution of this compound in DMSO.
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| DMSO | 10 | 41.97 | Requires sonication, warming, and heat to 60°C. Hygroscopic DMSO impacts solubility. | |
| DMSO | 17 | 71.34 | Use fresh DMSO. | |
| DMSO | ~22 | ~92.3 | ||
| DMSO | 40 | 167.86 | Warmed with 50°C water bath; Ultrasonicated. | |
| DMSO | 100 mM | - | ||
| DMF | 20 | - | ||
| DMF | 50 | 209.84 | Requires sonication. | |
| Ethanol | 2 | 8.39 | ||
| Ethanol | 10 mM | - | ||
| Water | <1 | - | Insoluble or slightly soluble. | |
| Water | 5 | 20.98 | Suspended solution; requires sonication. |
Note: The variability in reported solubility values may be due to differences in experimental conditions (e.g., temperature, purity of this compound and solvents) and methodologies.
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath or on a heat block set to 60°C for 5-10 minutes.
-
Following heating, sonicate the solution for 10-15 minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standardized method for determining the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound powder
-
Selected solvent of interest
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, centrifuge the vial to pellet the excess undissolved solid.
-
Carefully aspirate the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC.
-
The resulting concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of VEGFR-2 (also known as KDR or Flk-1), a key receptor tyrosine kinase involved in angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation event initiates downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. This compound competitively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for in vitro experiments involving this compound.
Caption: A generalized workflow for in vitro cell-based assays with this compound.
References
Application Notes and Protocols for Inducing Pulmonary Hypertension with Semaxinib (SuHx Model)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing pulmonary hypertension (PH) in animal models using a combination of the vascular endothelial growth factor receptor (VEGFR) inhibitor, Semaxinib (SU5416), and chronic hypoxia. This widely used model, known as the SuHx model, recapitulates many key histopathological features of human pulmonary arterial hypertension (PAH), including severe vascular remodeling and the formation of plexiform-like lesions.[1][2][3][4]
Introduction and Background
Pulmonary hypertension is a life-threatening condition characterized by elevated pressure in the pulmonary arteries, leading to right ventricular failure and death.[5] The SuHx model is a robust and reproducible method for studying the pathophysiology of severe PAH and for evaluating potential therapeutic interventions.
The model's mechanism involves the administration of this compound (SU5416), a potent inhibitor of VEGFR2, which induces apoptosis of pulmonary artery endothelial cells. Subsequent exposure to chronic hypoxia creates a pro-proliferative environment, leading to the emergence of apoptosis-resistant endothelial cells that proliferate and obstruct the pulmonary arterioles, causing severe vascular remodeling and sustained pulmonary hypertension.
Experimental Protocols
This section outlines the detailed methodology for inducing pulmonary hypertension using the SuHx model in rodents, primarily rats and mice.
Animal Models
The most common animal models for SuHx-induced pulmonary hypertension are Sprague-Dawley and Wistar-Kyoto rats, as well as C57BL/6 mice. The choice of species and strain can influence the severity and characteristics of the resulting PH.
Materials and Reagents
-
This compound (SU5416)
-
Vehicle for SU5416 (e.g., Dimethyl sulfoxide (DMSO) or a mixture of 0.5% carboxymethylcellulose, 0.5% polysorbate 80, and 0.9% saline)
-
Hypoxia chamber with an oxygen controller
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Standard laboratory equipment for injections, animal monitoring, and tissue collection.
Experimental Procedure
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to the start of the experiment.
-
This compound (SU5416) Administration:
-
Prepare a stock solution of SU5416 in the chosen vehicle. A common concentration is 20 mg/mL in DMSO.
-
Administer a single subcutaneous injection of SU5416 at a dose of 20 mg/kg body weight.
-
-
Chronic Hypoxia Exposure:
-
Immediately following the SU5416 injection, place the animals in a hypoxic chamber.
-
Maintain the oxygen concentration at 10% for a period of 3 to 4 weeks. Carbon dioxide levels should be monitored and kept below 5,000 ppm (0.5%).
-
Provide food and water ad libitum and monitor the animals' well-being regularly.
-
-
Normoxia Re-exposure (Optional but Recommended):
-
After the hypoxic period, return the animals to normoxic conditions (room air, 21% oxygen) for an additional 2 to 10 weeks. This phase is crucial for the development of the angio-obliterative lesions characteristic of severe PAH.
-
-
Assessment of Pulmonary Hypertension:
-
At the end of the experimental period, perform terminal procedures to assess the severity of PH.
-
Hemodynamic Measurements: Anesthetize the animals and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy (Fulton's Index): Excise the heart and dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh each component separately and calculate the Fulton's Index (RV/LV+S).
-
Histological Analysis: Perfuse and fix the lungs for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess vascular remodeling, including medial wall thickness, muscularization of small arterioles, and the presence of occlusive lesions.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies using the SuHx model.
| Parameter | Control (Normoxia) | SuHx Model (Rats) | Reference(s) |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 20-30 | 60-110 | |
| Fulton's Index (RV/LV+S) | ~0.25 | 0.5-0.8 | |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | ~15 | 25-40 |
| Parameter | Control (Normoxia) | SuHx Model (Mice) | Reference(s) |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~25 | 40-60 | |
| Fulton's Index (RV/LV+S) | ~0.23 | 0.3-0.4 |
Note: Values can vary depending on the specific animal strain, duration of hypoxia and normoxia, and measurement techniques.
Signaling Pathways and Experimental Workflow
Signaling Pathway of SuHx-Induced Pulmonary Hypertension
The diagram below illustrates the key signaling events initiated by the combination of this compound (SU5416) and hypoxia, leading to the development of pulmonary hypertension.
Caption: Signaling cascade in the SuHx model of pulmonary hypertension.
Experimental Workflow for the SuHx Model
The following diagram outlines the typical experimental workflow for inducing and assessing pulmonary hypertension using the SuHx model.
Caption: Experimental workflow for the SuHx pulmonary hypertension model.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipstherapeutique.com [ipstherapeutique.com]
- 4. The effects of antiangiogenic compound SU5416 in a rat model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
Application Notes and Protocols for Semaxinib Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Semaxinib (SU5416), a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), in mice and rats for preclinical research. The protocols outlined below are compiled from various studies and are intended to serve as a guide for researchers.
Data Presentation: Quantitative Summary
The following tables summarize the routes of administration, dosages, and vehicles for this compound in mice and rats based on published literature.
Table 1: this compound Administration in Mice
| Route of Administration | Dosage | Dosing Schedule | Vehicle | Application |
| Subcutaneous (SC) | 20 mg/kg | Once a week for 3 weeks | 100 µL DMSO | Pulmonary Hypertension Induction[1][2] |
| Subcutaneous (SC) | 20 mg/kg | Weekly | 0.5% Carboxymethyl Cellulose (CMC), 0.9% NaCl, 0.4% Polysorbate 80, 0.9% Benzyl Alcohol | Pulmonary Hypertension Induction[3][4] |
| Intraperitoneal (IP) | 3 mg/kg/day | Daily | DMSO | Tumor Growth Inhibition[5] |
| Intraperitoneal (IP) | 25 mg/kg/day | Daily | 50 µL DMSO | Tumor Growth Inhibition |
Table 2: this compound Administration in Rats
| Route of Administration | Dosage | Dosing Schedule | Vehicle | Application | | :--- | :--- | :--- | :--- | | Subcutaneous (SC) | 20 mg/kg | Single injection or weekly | Not specified | Pulmonary Hypertension Induction | | Subcutaneous (SC) | 25 mg/kg | Single injection | Carboxymethyl Cellulose (CMC) | Pulmonary Hypertension Induction |
Signaling Pathway
This compound primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). By inhibiting the ATP binding site of the receptor's tyrosine kinase domain, this compound blocks VEGF-mediated autophosphorylation of the receptor. This inhibition prevents the activation of downstream signaling cascades, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis. This compound has also been shown to inhibit other tyrosine kinases such as VEGFR-1 (Flt-1), c-Kit, and to a lesser extent, the Platelet-Derived Growth Factor Receptor β (PDGFRβ). The inhibition of these pathways contributes to its anti-angiogenic and anti-tumor effects.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Mice for Induction of Pulmonary Hypertension
This protocol is adapted from studies inducing pulmonary hypertension in mice.
Materials:
-
This compound (SU5416) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
1 mL syringes with 27-30 gauge needles
-
Animal scale
Procedure:
-
Animal Preparation: Use 8-12 week old mice (e.g., C57BL/6). Weigh each mouse to determine the correct dosage.
-
Dosage Calculation: For a 20 mg/kg dose, a 25 g mouse will require 0.5 mg of this compound.
-
Preparation of this compound Solution:
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to dissolve the this compound.
-
Vortex the tube until the powder is completely dissolved. The final concentration for a 25 g mouse will be 5 mg/mL.
-
Caution: this compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE) and consult the Safety Data Sheet (SDS).
-
-
Administration:
-
Restrain the mouse securely.
-
Grasp the loose skin over the back of the neck/scapular region to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Inject the 100 µL of this compound solution subcutaneously.
-
Withdraw the needle and gently apply pressure to the injection site to prevent leakage.
-
-
Dosing Schedule: Administer the subcutaneous injection once a week for three consecutive weeks.
-
Control Group: Administer the vehicle (100 µL DMSO) to the control group using the same schedule.
Protocol 2: Intraperitoneal Administration of this compound in Mice for Tumor Growth Inhibition
This protocol is based on studies evaluating the anti-tumor efficacy of this compound.
Materials:
-
This compound (SU5416) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
1 mL syringes with 25-27 gauge needles
-
Animal scale
Procedure:
-
Animal Preparation: Use athymic nude mice (nu/nu) for tumor xenograft models. Weigh each mouse for accurate dosing.
-
Dosage Calculation: For a 25 mg/kg dose, a 30 g mouse will require 0.75 mg of this compound.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO. For a 25 mg/kg dose administered in a 50 µL volume, the concentration of the stock solution will need to be 15 mg/mL.
-
Aseptically weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO.
-
Vortex until fully dissolved.
-
-
Administration:
-
Restrain the mouse by gently grasping the scruff of the neck, allowing the abdomen to be exposed.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the 50 µL bolus of this compound solution intraperitoneally.
-
Withdraw the needle.
-
-
Dosing Schedule: Administer the intraperitoneal injection daily.
-
Control Group: Administer the vehicle (50 µL DMSO) to the control group on the same daily schedule.
Protocol 3: Subcutaneous Administration of this compound in Rats for Induction of Pulmonary Hypertension
This protocol is derived from studies inducing pulmonary hypertension in rats.
Materials:
-
This compound (SU5416) powder
-
Vehicle solution: 0.5% (w/v) Carboxymethyl cellulose (CMC) sodium, 0.9% (w/v) sodium chloride, 0.4% (v/v) polysorbate 80, 0.9% (v/v) benzyl alcohol in deionized water.
-
Sterile tubes for preparation
-
Homogenizer or sonicator
-
1 mL syringes with 23-25 gauge needles
-
Animal scale
Procedure:
-
Animal Preparation: Use male Sprague Dawley rats. Weigh each rat to determine the correct dosage.
-
Dosage Calculation: For a 25 mg/kg dose, a 200 g rat will require 5 mg of this compound.
-
Preparation of this compound Suspension:
-
Aseptically weigh the calculated amount of this compound powder.
-
Prepare the CMC vehicle solution.
-
Suspend the this compound powder in the appropriate volume of the CMC vehicle.
-
Use a homogenizer or sonicator to ensure a uniform suspension.
-
-
Administration:
-
Restrain the rat.
-
Lift the loose skin over the dorsal midline or flank to create a tent.
-
Insert the needle into the subcutaneous space at the base of the tented skin.
-
Inject the this compound suspension.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Dosing Schedule: A single subcutaneous injection is often used in combination with hypoxia to induce pulmonary hypertension.
-
Control Group: Administer the CMC vehicle to the control group.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for inducing pulmonary hypertension in mice using this compound and hypoxia.
References
- 1. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model [jove.com]
- 2. Induction and Characterization of Pulmonary Hypertension in Mice using the Hypoxia/SU5416 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 4. SU5416 does not attenuate early RV angiogenesis in the murine chronic hypoxia PH model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Semaxinib (SU5416) in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage and experimental protocols for the use of Semaxinib (SU5416), a potent VEGFR-2 tyrosine kinase inhibitor, in preclinical in vivo cancer models. The information is intended to guide researchers in designing and executing robust studies to evaluate the anti-angiogenic and anti-tumor efficacy of this compound.
Introduction
This compound, also known as SU5416, is a small molecule inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By inhibiting the ATP binding to the tyrosine kinase domain of VEGFR-2, this compound effectively blocks downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis.[1] Additionally, this compound has been shown to inhibit other receptor tyrosine kinases, including c-Kit and Flt-1 (VEGFR-1).[2][3][4] These notes provide detailed information on its application in various in vivo cancer models.
Data Presentation: Effective Dosages of this compound
The following table summarizes the effective dosages of this compound used in various in vivo cancer models, as reported in peer-reviewed literature.
| Cancer Model | Animal Model | Dosage | Administration Route & Schedule | Key Findings |
| Glioblastoma (C6) | Athymic Nude Mice | 25 mg/kg/day | Intraperitoneal (i.p.), daily | Significant reduction in tumor growth rate and microvessel density. |
| Human Melanoma (A375) | N/A | 25 mg/kg/day | i.p., daily | Potent antiangiogenic activity, significant reduction of total and functional vascular density. |
| Small Cell Lung Cancer (H526 & H209 xenografts) | Murine model | Not specified | Twice-weekly | Inhibited tumor growth by at least 70% and reduced microvessel density by approximately 50%. |
| Prostate Cancer (TRAMP model) | TRAMP Mice | 50 mg/kg | i.p., twice a week for 6 weeks | Increased apoptosis of blood vessels and reduced vessel density in poorly differentiated tumors. |
| Pulmonary Hypertension Model | C57 BL/6 Mice | 20 mg/kg | Subcutaneous (s.c.), weekly | Used to induce a model of pulmonary hypertension. |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Study in Mice
This protocol outlines a general procedure for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.
1. Animal Model and Tumor Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old.
-
Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells in 100 µL of a suitable medium like Matrigel) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 70-300 mm³).
2. Preparation of this compound for Injection:
-
For Intraperitoneal (i.p.) Injection: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a stock solution. For daily administration, a dose of 25 mg/kg can be prepared in a small volume of DMSO (e.g., 50 µL).
-
For Subcutaneous (s.c.) Injection: A formulation of 20 mg/kg in 0.5% carboxymethylcellulose sodium, 0.9% sodium chloride, 0.4% polysorbate 80, and 0.9% benzyl alcohol has been used.
-
Note: It is recommended to prepare the working solution fresh for each day of injection.
3. Treatment Administration:
-
Randomize mice into control and treatment groups once tumors reach the desired size.
-
The control group should receive the vehicle solution (e.g., DMSO or the carboxymethylcellulose formulation without this compound).
-
Administer this compound or vehicle according to the chosen schedule (e.g., daily i.p. or weekly s.c.).
4. Monitoring and Efficacy Evaluation:
-
Monitor the body weight and general health of the animals regularly (e.g., twice weekly).
-
Tumor Volume Measurement:
-
Measure the tumor dimensions (length and width) using digital calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the modified ellipsoid formula: V = 1/2 (Length × Width²) .
-
-
Endpoint: Euthanize the animals when tumors reach a predetermined size limit as per institutional guidelines, or at the end of the study period.
Protocol 2: Microvessel Density (MVD) Analysis
This protocol describes the assessment of tumor angiogenesis by quantifying MVD using CD31 immunohistochemistry.
1. Tissue Preparation:
-
At the end of the in vivo study, excise the tumors and fix them in formalin.
-
Embed the fixed tissues in paraffin and cut them into sections (e.g., 5 µm).
2. Immunohistochemical Staining for CD31:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against CD31 (a pan-endothelial marker).
-
Apply a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop the signal using a chromogen (e.g., DAB) and counterstain with hematoxylin.
3. Quantification of MVD:
-
Identify "hot spots" of high vascularity within the tumor sections under a microscope.
-
Count the number of stained microvessels in several high-power fields (e.g., 400x magnification).
-
Alternatively, use image analysis software to quantify the CD31-positive area as a percentage of the total viable tumor area.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.
Caption: Inhibition of c-Kit and Flt-1 by this compound.
Experimental Workflow
Caption: In Vivo Efficacy Study Workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound (SU5416) as a therapeutic agent targeting oncogenic Kit mutants resistant to imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Cellular VEGFR2 Phosphorylation Assay Using Semaxinib
Application Note
This document provides a detailed protocol for conducting a cell-based assay to measure the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and to evaluate the inhibitory effect of Semaxinib (SU5416). This protocol is intended for researchers, scientists, and drug development professionals working in areas such as signal transduction, angiogenesis, and cancer biology.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2 (also known as KDR or Flk-1), are key regulators of angiogenesis, the formation of new blood vessels. Upon binding of VEGF-A, VEGFR2 undergoes dimerization and autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1][2] Dysregulation of the VEGF/VEGFR2 pathway is a hallmark of several pathologies, including cancer and retinopathies, making it a critical target for therapeutic intervention.
This compound (SU5416) is a potent and selective inhibitor of the VEGFR2 tyrosine kinase.[3] It functions by competing with ATP for its binding site on the kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling. This application note details two common methods for assessing VEGFR2 phosphorylation: Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway and Experimental Overview
The binding of VEGF to VEGFR2 triggers a signaling cascade that is crucial for angiogenesis. This compound inhibits this process by blocking the initial autophosphorylation of the receptor.
Caption: VEGFR2 signaling pathway and point of inhibition by this compound.
The general workflow for assessing the effect of this compound on VEGFR2 phosphorylation involves cell culture, serum starvation, inhibitor treatment, VEGF stimulation, cell lysis, and subsequent analysis by Western Blot or ELISA.
Caption: General experimental workflow for the VEGFR2 phosphorylation assay.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described protocols.
| Parameter | Western Blot | ELISA |
| Cell Culture | ||
| Cell Line | Human Umbilical Vein Endothelial Cells (HUVEC) | Human Umbilical Vein Endothelial Cells (HUVEC) |
| Seeding Density | 1.25 x 10^4 cells/cm^2 | 1.25 x 10^4 cells/cm^2 in 96-well plate |
| Culture Medium | Endothelial Cell Growth Medium (EGM) | Endothelial Cell Growth Medium (EGM) |
| Serum Starvation | 16-24 hours in serum-free medium | 16-24 hours in serum-free medium |
| Treatment | ||
| This compound (SU5416) | 0.1 - 10 µM (pre-incubation for 1-2 hours) | 0.1 - 10 µM (pre-incubation for 1-2 hours) |
| VEGF-A Stimulation | 50 ng/mL for 5-15 minutes | 50 ng/mL for 5-15 minutes |
| Sample Preparation | ||
| Lysis Buffer | Modified RIPA buffer | ELISA kit-specific lysis buffer |
| Protein Quantification | BCA Assay | BCA Assay |
| Protein Loading | 20-50 µg per lane | 10-50 µg per well |
| Antibodies | ||
| Primary: p-VEGFR2 (Y1175) | 1:1000 dilution | Per kit instructions |
| Primary: Total VEGFR2 | 1:1000 dilution | Per kit instructions |
| Secondary: HRP-conjugated | 1:5000 - 1:10000 dilution | Per kit instructions |
| Detection | ||
| Substrate | Enhanced Chemiluminescence (ECL) | TMB (3,3',5,5'-Tetramethylbenzidine) |
| Readout | Chemiluminescence imager | Microplate reader at 450 nm |
Experimental Protocols
Part 1: Cell Culture and Treatment
This part of the protocol is common for both Western Blot and ELISA analysis.
1.1. Materials
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium (EGM)
-
Serum-free basal medium
-
Recombinant Human VEGF-A
-
This compound (SU5416)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Tissue culture flasks/plates
1.2. HUVEC Culture
-
Culture HUVEC in EGM in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates for Western Blot, 96-well plates for ELISA) at a density of approximately 1.25 x 10^4 cells/cm^2.
-
Grow cells to 80-90% confluency.
1.3. Serum Starvation
-
Aspirate the growth medium.
-
Wash the cells once with sterile PBS.
-
Add serum-free basal medium and incubate for 16-24 hours. This step is crucial to reduce basal levels of receptor phosphorylation.
1.4. This compound Treatment and VEGF Stimulation
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -20°C.
-
Dilute the this compound stock solution to the desired final concentrations (e.g., 0.1, 1, 10 µM) in serum-free medium. Include a vehicle control (DMSO only).
-
Aspirate the starvation medium and add the this compound-containing medium or vehicle control to the cells.
-
Incubate for 1-2 hours at 37°C.
-
Prepare a concentrated solution of VEGF-A to add to the wells to achieve a final concentration of 50 ng/mL.
-
Add the VEGF-A solution to the wells and incubate for 5-15 minutes at 37°C. A time-course experiment may be necessary to determine the peak phosphorylation time.
-
Immediately after stimulation, place the plates on ice to stop the reaction.
Part 2: Western Blot Analysis
2.1. Materials
-
Modified RIPA Lysis Buffer (see recipe below)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (e.g., 8%)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody: Rabbit anti-p-VEGFR2 (Tyr1175)
-
Primary antibody: Rabbit anti-total VEGFR2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
2.2. Cell Lysis
-
Aspirate the medium and wash cells twice with ice-cold PBS.
-
Add ice-cold modified RIPA buffer to each well (e.g., 100 µL for a 6-well plate).
-
Modified RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Just before use, add protease and phosphatase inhibitors.
-
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
2.3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
2.4. SDS-PAGE and Immunoblotting
-
Normalize protein concentrations for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with the anti-p-VEGFR2 (Tyr1175) primary antibody (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an ECL substrate and capture the image with a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR2 (e.g., at a 1:1000 dilution) and/or a loading control like GAPDH or β-actin.
Part 3: ELISA Analysis
3.1. Materials
-
Phospho-VEGFR2 (Tyr1175) and Total VEGFR2 Sandwich ELISA Kit (e.g., from R&D Systems, Cell Signaling Technology, or RayBiotech).
-
Microplate reader capable of measuring absorbance at 450 nm.
3.2. ELISA Procedure Note: This is a general protocol. Always follow the specific instructions provided with your ELISA kit.
-
Cell Lysis: Lyse cells directly in the 96-well plate using the lysis buffer provided in the kit, following the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Assay: a. Add equal amounts of protein lysate (e.g., 10-50 µg) to the wells of the ELISA plate pre-coated with a capture antibody for total VEGFR2. b. Incubate for the recommended time (e.g., 2.5 hours at room temperature or overnight at 4°C). c. Wash the wells multiple times with the provided wash buffer. d. Add the detection antibody (e.g., an anti-phospho-VEGFR2 (Tyr1175) antibody) to the wells. e. Incubate for the recommended time (e.g., 1 hour at room temperature). f. Wash the wells. g. Add an HRP-conjugated secondary antibody or streptavidin-HRP. h. Incubate for the recommended time (e.g., 1 hour at room temperature). i. Wash the wells. j. Add the TMB substrate and incubate in the dark for 15-30 minutes. k. Add the stop solution. l. Read the absorbance at 450 nm immediately.
-
Data Analysis: The level of phosphorylated VEGFR2 is proportional to the absorbance signal. Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal for each sample if using a dual-detection kit.
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Weak Signal | Insufficient VEGF stimulation | Optimize stimulation time and concentration. |
| Inactive this compound | Use a fresh aliquot of the inhibitor. | |
| Dephosphorylation of sample | Ensure phosphatase inhibitors are added fresh to ice-cold lysis buffer. Keep samples on ice. | |
| Low antibody concentration | Titrate primary and secondary antibodies. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% BSA). |
| Insufficient washing | Increase the number and duration of wash steps. | |
| High antibody concentration | Reduce primary and/or secondary antibody concentration. | |
| Milk used for blocking (Western) | Use 5% BSA in TBST instead of milk. |
Conclusion
This document provides comprehensive protocols for assessing VEGFR2 phosphorylation and its inhibition by this compound using Western Blot and ELISA techniques. Careful attention to detail, particularly in sample preparation and handling, is critical for obtaining reliable and reproducible results. These assays are valuable tools for the characterization of VEGFR2 inhibitors and for studying the intricacies of VEGF-mediated signaling.
References
Using Semaxinib in an Endothelial Tube Formation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxinib, also known as SU5416, is a potent and selective synthetic inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR/Flk-1) tyrosine kinase.[1][2][3] By targeting the VEGF signaling pathway, this compound effectively inhibits angiogenesis, the formation of new blood vessels from pre-existing ones.[1][4] This process is crucial in tumor growth and metastasis, making this compound a compound of significant interest in oncology research. The endothelial tube formation assay is a widely used in vitro method to assess the angiogenic potential of compounds by observing the ability of endothelial cells to form capillary-like structures. These application notes provide a detailed protocol for utilizing this compound in an endothelial tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs).
Mechanism of Action
This compound functions by reversibly binding to the ATP-binding site within the tyrosine kinase domain of VEGFR-2. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF. Consequently, the downstream signaling cascade that promotes endothelial cell proliferation, migration, and differentiation into tubular structures is blocked. This compound exhibits selectivity for VEGFR-2 over other receptor tyrosine kinases such as PDGFRβ, EGFR, InsR, and FGFR.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: this compound Inhibitory Concentrations
| Parameter | Cell Type/Assay Condition | IC50 Value | Reference |
| VEGFR-2/Flk-1 Kinase Inhibition | Cell-free assay | 1.23 µM | |
| VEGF-dependent Mitogenesis | HUVECs | 0.04 µM | |
| VEGF-induced Endothelial Cell Proliferation | Preclinical studies | ~1–2 μM | |
| FGF-dependent Mitogenesis | HUVECs | 50 µM |
Table 2: Example of Concentration-Dependent Inhibition of Endothelial Network Formation by this compound
| This compound Concentration (µM) | Inhibition of Network Area (%) |
| 0.1 | ~10% |
| 1 | ~50% |
| 10 | >90% |
Note: The data in Table 2 is an approximation based on graphical representations in published literature and should be confirmed experimentally.
Experimental Protocols
This section provides a detailed methodology for performing an endothelial tube formation assay with this compound.
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs), passages 2-6
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with 0.5% Fetal Bovine Serum (FBS)
-
Growth factor-reduced Matrigel® or other basement membrane extract (BME)
-
This compound (SU5416)
-
Dimethyl sulfoxide (DMSO), sterile
-
VEGF (optional, as a positive control for stimulation)
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
96-well tissue culture plates, flat-bottom
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Experimental Workflow
Experimental workflow for the endothelial tube formation assay.
Detailed Protocol
-
Preparation of Matrigel-coated Plates:
-
Thaw growth factor-reduced Matrigel on ice overnight at 4°C.
-
Using pre-cooled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-80% confluency. For optimal results, use cells between passages 2 and 6.
-
The day before the assay, serum-starve the cells by replacing the growth medium with basal medium containing 0.5% FBS.
-
On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with growth medium, centrifuge the cells, and resuspend the cell pellet in basal medium with 0.5% FBS to a concentration of 1 x 10^5 to 2 x 10^5 cells/mL.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in basal medium with 0.5% FBS to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Tube Formation Assay:
-
Add 100 µL of the HUVEC suspension (10,000-20,000 cells) to each Matrigel-coated well.
-
Immediately add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. The final volume in each well will be 200 µL.
-
If using a positive control for angiogenesis, add VEGF to a final concentration of 20-50 ng/mL.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours. The optimal incubation time should be determined empirically, as tube formation can be observed as early as 4 hours and may start to degrade after 18 hours.
-
-
Visualization and Quantification:
-
After incubation, visualize the tube-like structures using an inverted microscope.
-
For quantitative analysis, the cells can be stained with Calcein AM (2 µg/mL for 30 minutes) for fluorescent imaging.
-
Capture images from several representative fields for each well.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops. This can be done using image analysis software such as ImageJ with an angiogenesis analyzer plugin.
-
Signaling Pathway
This compound's inhibition of the VEGFR-2 signaling pathway.
Conclusion
This compound is a valuable tool for studying the role of VEGFR-2 in angiogenesis. The endothelial tube formation assay provides a robust and quantifiable method to assess the anti-angiogenic effects of this compound in vitro. The protocols and data presented here serve as a comprehensive guide for researchers to effectively design and execute experiments using this compound in this assay. It is recommended to perform dose-response experiments to determine the optimal inhibitory concentrations for the specific endothelial cell type and assay conditions being used.
References
Application Notes and Protocols for Semaxinib in Combination with Chemotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Semaxinib (SU5416) in combination with chemotherapy. The protocols detailed below are based on established methodologies from preclinical studies investigating the synergistic or additive antitumor effects of this combination.
Introduction
This compound (SU5416) is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By targeting the tumor vasculature, this compound can inhibit the formation of new blood vessels, thereby restricting tumor growth and metastasis. Preclinical studies have explored the combination of this compound with traditional cytotoxic chemotherapy to enhance antitumor efficacy. This document outlines the experimental design and protocols for evaluating such combination therapies in murine xenograft models.
Core Concepts and Rationale
The primary rationale for combining this compound with chemotherapy is to attack the tumor through two distinct mechanisms:
-
Anti-angiogenic Therapy (this compound): Targets the tumor's blood supply, leading to nutrient deprivation and inhibition of tumor growth.
-
Cytotoxic Chemotherapy: Directly kills rapidly dividing cancer cells.
This dual approach is hypothesized to have a synergistic or additive effect, overcoming potential resistance mechanisms and leading to improved therapeutic outcomes. One key preclinical study investigated the combination of this compound with carboplatin in small cell lung cancer (SCLC) xenograft models.[2]
Data Presentation
The following tables summarize quantitative data from a representative preclinical study evaluating this compound in combination with carboplatin in chemotherapy-resistant (H526) and chemotherapy-sensitive (H209) SCLC xenograft models.[2]
Table 1: Antitumor Efficacy of this compound and Carboplatin Combination Therapy in SCLC Xenograft Models [2]
| Treatment Group | Tumor Model | Tumor Growth Inhibition (%) |
| This compound | H526 & H209 | ≥ 70% |
| Carboplatin | H526 | Similar to this compound |
| This compound + Carboplatin | H526 & H209 | Not superior to the most active single agent |
Table 2: Effect of this compound on Tumor Microvessel Density [2]
| Treatment Group | Parameter | Reduction (%) |
| This compound | Microvessel Density | ~50% |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Murine Xenograft Model of Small Cell Lung Cancer
This protocol describes the evaluation of this compound in combination with carboplatin in a subcutaneous xenograft model using H526 and H209 SCLC cell lines.
Materials:
-
Cell Lines: H526 (chemotherapy-resistant) and H209 (chemotherapy-sensitive) human small cell lung cancer cell lines.
-
Animals: Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Reagents:
-
This compound (SU5416)
-
Carboplatin
-
Vehicle for this compound (e.g., DMSO or a suitable emulsion)
-
Sterile Phosphate Buffered Saline (PBS)
-
Matrigel (optional, for cell implantation)
-
Anesthetic agent (e.g., isoflurane)
-
-
Equipment:
-
Calipers for tumor measurement
-
Syringes and needles for injection
-
Animal housing and care facilities
-
Procedure:
-
Cell Culture: Culture H526 and H209 cells according to standard cell culture protocols.
-
Tumor Implantation:
-
Harvest cells and resuspend in sterile PBS, optionally mixed with Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.
-
Monitor mice for tumor growth.
-
-
Treatment Initiation:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Carboplatin alone, this compound + Carboplatin).
-
-
Drug Administration:
-
This compound: Administer twice weekly via a suitable route (e.g., intraperitoneal injection). The dosage should be based on previous studies, for example, a dose that achieves therapeutic plasma concentrations.
-
Carboplatin: Administer according to a clinically relevant schedule and dose for SCLC models. For example, 60 mg/kg intraperitoneally.
-
Combination Group: Administer both this compound and carboplatin according to the established schedules. The timing of administration (simultaneous or sequential) should be defined.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint:
-
Continue treatment for a defined period (e.g., 3 weeks).
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.
-
Harvest tumors for further analysis.
-
Protocol 2: Analysis of Tumor Microvessel Density by Immunohistochemistry
This protocol describes the assessment of tumor angiogenesis by staining for the endothelial cell marker CD31.
Materials:
-
Tumor Samples: Formalin-fixed, paraffin-embedded tumor tissues from the in vivo study.
-
Reagents:
-
Primary antibody: Anti-CD31 antibody (PECAM-1).
-
Secondary antibody: HRP-conjugated secondary antibody.
-
DAB substrate kit.
-
Antigen retrieval solution (e.g., 0.5 M Tris buffer, pH 10).
-
Hematoxylin for counterstaining.
-
Ethanol series for dehydration.
-
Xylene or a xylene substitute for clearing.
-
Mounting medium.
-
-
Equipment:
-
Microtome
-
Microscope slides
-
Staining jars
-
Light microscope with a digital camera
-
Procedure:
-
Tissue Sectioning: Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval using a suitable buffer, such as 0.5 M Tris buffer (pH 10), for optimal CD31 staining.
-
-
Immunohistochemical Staining:
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-CD31 antibody at the optimal dilution and temperature.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Quantification of Microvessel Density:
-
Scan the entire tumor section to identify "hot spots" of high vascular density.
-
Capture images of these hot spots at a defined magnification (e.g., 200x).
-
Quantify the microvessel density by counting the number of CD31-positive vessels per field or by measuring the CD31-positive area as a percentage of the total tumor area using image analysis software.
-
Visualization of Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Caption: Inhibition of the Kit signaling pathway by this compound.
Caption: Workflow for preclinical evaluation of this compound and chemotherapy.
References
Application Notes and Protocols for the Use of Semaxinib with Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxinib (also known as SU5416) is a synthetic small molecule that functions as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in the VEGF signaling pathway.[1][2][3] The VEGF pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth, invasion, and metastasis.[2] In the context of colorectal cancer, where angiogenesis is a well-established therapeutic target, this compound has been investigated for its anti-angiogenic properties.[2]
These application notes provide a comprehensive overview of the use of this compound in preclinical research involving colorectal cancer cell lines. The focus is on its mechanism of action, its effects on both endothelial and colorectal cancer cells, and detailed protocols for relevant in vitro assays.
Mechanism of Action
This compound primarily exerts its anti-angiogenic effects by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase on endothelial cells. This inhibition blocks the autophosphorylation of the receptor, thereby preventing the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. It is crucial to note that this compound's primary target is the tumor vasculature rather than the tumor cells themselves. In vitro studies have consistently shown that this compound has minimal to no direct anti-proliferative effect on a variety of tumor cell lines, including those of colorectal origin. Its anti-tumor activity in vivo is attributed to the inhibition of angiogenesis, which leads to a reduction in the blood supply to the tumor, thereby impeding its growth.
Data Presentation
The following tables summarize the available quantitative data regarding the activity of this compound.
| Target | Assay Type | IC50 Value | Cell Line/System | Reference |
| VEGFR-2 (Flk-1/KDR) | Kinase Assay | 1.23 µM | Cell-free | |
| VEGFR-2 Phosphorylation | Cellular Assay | 1.04 µM | NIH 3T3 (Flk-1 overexpressing) | |
| Endothelial Cell Proliferation | Mitogenesis Assay | ~1-2 µM | Human Umbilical Vein Endothelial Cells (HUVECs) |
Note: IC50 values for direct growth inhibition of colorectal cancer cell lines are generally not reported as this compound has been shown to have no significant direct effect on their proliferation in vitro.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the direct cytotoxic effects of this compound on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29, SW480, SW620)
-
Complete growth medium (e.g., McCoy's 5A for HT-29, DMEM for others, supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (SU5416)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis in colorectal cancer cells following treatment with this compound.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound (SU5416)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis for VEGFR-2 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on VEGFR-2 phosphorylation in endothelial cells or colorectal cancer cells that may express the receptor.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or colorectal cancer cell lines
-
Endothelial cell growth medium or complete growth medium
-
VEGF-A
-
This compound (SU5416)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Plate cells and grow to near confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the phosphorylated VEGFR-2 levels to total VEGFR-2 and the loading control (β-actin).
Visualizations
References
Troubleshooting & Optimization
Semaxinib (SU5416) solubility issues and recommendations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the experimental use of Semaxinib (SU5416), with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound (SU5416)?
A1: this compound is a crystalline solid with good solubility in several organic solvents but is sparingly soluble in aqueous buffers.[1] The choice of solvent depends on the experimental requirements. For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended.[1][2]
Q2: How should I prepare a high-concentration stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound powder in an appropriate organic solvent like DMSO or DMF.[1] It is recommended to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[3] Gentle warming to 37°C or sonication can aid in complete dissolution. For long-term storage, stock solutions should be stored at -20°C or -80°C.
Q3: My this compound solution precipitated after I diluted my DMSO stock in cell culture media. Why did this happen and how can I prevent it?
A3: This is a common issue known as "solvent shock." this compound is poorly soluble in aqueous solutions like cell culture media. When a concentrated DMSO stock is rapidly diluted into the media, the compound crashes out of solution as the DMSO disperses and can no longer keep the drug dissolved.
To prevent this, you can:
-
Use a stepwise dilution method: First, create an intermediate dilution of the DMSO stock in a small volume of serum-free medium or PBS. Then, add this intermediate solution to the final volume of your culture medium.
-
Ensure rapid mixing: Add the stock solution dropwise to your pre-warmed (37°C) culture medium while gently swirling or vortexing to promote rapid dispersion.
-
Lower the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
-
Use co-solvents for in vivo studies: For animal studies, formulations often include co-solvents like PEG300 and Tween-80 to maintain solubility.
Q4: What is the mechanism of action of this compound (SU5416)?
A4: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR/Flk-1) tyrosine kinase. VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are critical for angiogenesis (the formation of new blood vessels). By inhibiting the autophosphorylation of VEGFR-2, this compound blocks these downstream signals, thereby inhibiting angiogenesis. This anti-angiogenic activity is the basis for its investigation as an anti-cancer agent. In addition to VEGFR-2, this compound can also inhibit other tyrosine kinases such as PDGFR, c-Kit, and FLT3 at different concentrations.
Solubility Data
The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes solubility data from various sources.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 10 - 40 mg/mL | 41.97 - 167.86 mM | Hygroscopic DMSO can reduce solubility; use fresh solvent. Warming and sonication may be needed. |
| DMF | ~30 - 50 mg/mL | ~125.9 - 209.84 mM | Ultrasonic assistance may be required. |
| Ethanol | ~0.25 - 2 mg/mL | ~1.05 - 8.39 mM | Limited solubility compared to DMSO or DMF. |
| Aqueous Buffers | Sparingly soluble | - | Direct dissolution is not recommended. |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL | ~1.26 mM | Achieved by first dissolving in DMF, then diluting with PBS. Aqueous solutions are not stable for more than one day. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately after adding DMSO stock to culture medium. | Solvent Shock: The rapid change from a high-DMSO to a low-DMSO (aqueous) environment causes the hydrophobic compound to fall out of solution. | 1. Pre-warm the medium: Always use culture medium pre-warmed to 37°C.2. Use stepwise dilution: Create an intermediate dilution in a small volume of serum-free medium before adding to the final volume.3. Add stock to medium slowly: Add the DMSO stock dropwise to the medium while gently swirling or vortexing to ensure rapid dispersion.4. Check final DMSO concentration: Ensure the final DMSO concentration in your culture medium is low (ideally ≤0.1%, and not exceeding 0.5%) to minimize both solubility issues and solvent toxicity. |
| The working solution appears clear initially but becomes cloudy or forms a precipitate over time in the incubator. | Low Thermodynamic Solubility: The concentration of this compound, while initially appearing dissolved, may be supersaturated and thermodynamically unstable in the aqueous medium, leading to precipitation over time. | 1. Lower the working concentration: The most reliable solution is to reduce the final concentration of this compound to a level below its aqueous solubility limit.2. Check media components: Interactions with salts or proteins in the media, especially after temperature fluctuations, can cause precipitation.3. Prepare fresh solutions: Prepare the this compound-containing medium immediately before use. Do not store diluted aqueous solutions. |
| The solid this compound powder will not dissolve completely in DMSO. | Incomplete Dissolution: The concentration may be too high, or the solvent may have absorbed water. | 1. Use fresh, anhydrous DMSO. 2. Apply gentle heat: Warm the solution in a 37°C water bath.3. Use sonication: Place the vial in an ultrasonic bath for short periods until the solid is fully dissolved.4. Increase solvent volume: If the above steps fail, the desired concentration may be too high. Add more solvent to reduce the concentration. |
Experimental Protocols
Protocol: Preparation of this compound (SU5416) for In Vitro Cell Culture Assays
This protocol details the preparation of a working solution of this compound in cell culture medium, designed to minimize the risk of precipitation.
1. Materials:
- This compound (SU5416) powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Complete cell culture medium, pre-warmed to 37°C
- Sterile microcentrifuge tubes or conical tubes
2. Procedure:
Visualizations
Caption: Workflow for preparing this compound working solutions to prevent precipitation.
Caption: Simplified signaling pathway of VEGFR-2 and its inhibition by this compound.
References
Technical Support Center: Semaxinib (SU5416) Kinase Assay Troubleshooting
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Semaxinib (also known as SU5416) in kinase assays. The following question-and-answer format addresses common issues and provides troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected inhibition in our kinase assay when using this compound. What are the known primary and off-targets of this inhibitor?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR or Flk-1.[1][2][3][4][5] However, like many kinase inhibitors, it can exhibit activity against other kinases, which may lead to off-target effects in your experiments. The primary target and key off-targets with their reported IC50 values are summarized below.
Data Presentation: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (µM) | Comments |
| Primary Target | ||
| VEGFR2 (KDR/Flk-1) | 1.04 - 1.23 | Potent inhibition of the primary target. |
| Known Off-Targets | ||
| c-Kit | 0.03 | High-affinity off-target. |
| FLT3 | 0.16 | Significant off-target activity. |
| RET | 0.17 | Significant off-target activity. |
| ALK | 1.2 | Moderate off-target activity. |
| PDGFRβ | 20.3 | Lower affinity off-target. |
| ABL | 11 | Lower affinity off-target. |
| Kinases with Minimal or No Inhibition | ||
| EGFR | >100 | Negligible activity. |
| InsR | >100 | Negligible activity. |
| FGFR | >100 | Negligible activity. |
IC50 values represent the concentration of an inhibitor required for 50% inhibition in vitro and can vary depending on the assay conditions.
Q2: What is the mechanism of action for this compound, and how might this contribute to off-target binding?
A2: this compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the kinase domain of VEGFR2, preventing the transfer of a phosphate group to its substrate. Due to the conserved nature of the ATP-binding site across the kinome, it is plausible for this compound to bind to the ATP pockets of other kinases, leading to the observed off-target inhibition.
Troubleshooting Guide
Issue: Unexpected results or inhibition of a non-target kinase in our assay.
1. Verify Target Identity and Purity:
-
Question: Have you confirmed the identity and purity of the kinase used in your assay?
-
Troubleshooting Step: Use a sequence-verified recombinant kinase. Run a protein gel to confirm the purity and molecular weight of the enzyme.
2. Review Assay Conditions:
-
Question: Are the ATP and substrate concentrations appropriate for your specific kinase?
-
Troubleshooting Step: The inhibitory effect of an ATP-competitive inhibitor like this compound is sensitive to the ATP concentration in the assay. Ensure your ATP concentration is at or near the Km for your kinase of interest to obtain accurate IC50 values.
3. Perform Control Experiments:
-
Question: Have you included appropriate positive and negative controls?
-
Troubleshooting Step:
-
Positive Control: Use a known selective inhibitor for your kinase of interest to validate assay performance.
-
Negative Control: Include a "no inhibitor" control (vehicle, e.g., DMSO) to establish baseline kinase activity.
-
Counter-Screening: If you suspect off-target activity, test this compound against a panel of purified kinases, including those listed in the table above, to confirm its selectivity profile under your experimental conditions.
-
4. Consider the Assay Format:
-
Question: What type of kinase assay are you using?
-
Troubleshooting Step: Different assay formats (e.g., ELISA-based, fluorescence-based, luminescence-based) have different sensitivities and potential for interference. Refer to the detailed experimental protocols below for a standard biochemical kinase assay.
Experimental Protocols
Biochemical Kinase Assay for VEGFR2 Inhibition (ELISA-based)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase
-
Polystyrene 96-well plates
-
Anti-VEGFR2 monoclonal antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (SU5416)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with an anti-VEGFR2 antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Addition: Add recombinant VEGFR2 kinase to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor Addition: Add serial dilutions of this compound (or vehicle control) to the wells and pre-incubate for 10 minutes at room temperature.
-
Kinase Reaction Initiation: Add a solution containing the substrate (Poly(Glu, Tyr)) and ATP to each well to start the kinase reaction. Incubate for 30-60 minutes at 30°C.
-
Reaction Termination: Stop the reaction by washing the plate three times with wash buffer.
-
Detection: Add an anti-phosphotyrosine-HRP antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Signal Development: Add TMB substrate and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: this compound's primary and off-target inhibition in signaling pathways.
Experimental Workflow Diagram
Caption: General workflow for a biochemical kinase inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting unexpected kinase assay results.
References
Technical Support Center: Semaxinib (SU5416) Animal Toxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the documented toxicity of Semaxinib (SU5416) in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the reported mortality rates for this compound in animal studies?
A1: Publicly available data on mortality rates are limited. In mice, daily intraperitoneal administration of 25 mg/kg of this compound in DMSO was associated with an average mortality rate of 2.5%[1]. In a study using a specific hyperresponsive strain of Sprague-Dawley rats, a single subcutaneous injection of 20 mg/kg resulted in 35% mortality at 8 weeks. This increased to 50% when combined with chronic hypoxia. In Fischer rats, the same dose combined with chronic hypoxia led to a 78% mortality rate at 8 weeks.
Q2: What is the Maximum Tolerated Dose (MTD) of this compound in common laboratory animals?
A2: The MTD for this compound has been reported in mice. Daily intraperitoneal administration of 25 mg/kg was identified as the MTD, with no significant toxicity observed at this dose level[1].
Q3: Are there known species and strain-specific differences in this compound toxicity?
A3: Yes, significant strain-specific differences in response to this compound have been observed in rats. One study identified a "hyperresponsive" substrain of Sprague-Dawley rats that developed severe pulmonary arterial hypertension and showed higher mortality rates with a single 20 mg/kg subcutaneous dose compared to another Sprague-Dawley substrain and Lewis rats. Fischer rats also exhibited high mortality at the same dose when combined with chronic hypoxia.
Q4: What are the main target organs for this compound toxicity identified in animal studies?
A4: Based on an autoradiography study in male rats following a single intravenous dose of 5 mg/kg, this compound showed wide distribution. The highest concentrations of the compound and its metabolites were found in the contents of the small intestine, urine, liver, kidney, skin, testes, brown fat, harderian gland, and nasal turbinates. This suggests these may be potential sites for toxic effects.
Q5: Has this compound been evaluated for reproductive or developmental toxicity in animal models?
A5: There is a lack of publicly available data from definitive reproductive and developmental toxicity studies for this compound. The clinical development of this compound was halted, which may have precluded the public dissemination of such studies. The fate of SU-5416 in clinical trials for colorectal cancer has emphasized the necessity of conducting relevant in vivo animal studies to assess potential toxicity before advancing to clinical trials.
Troubleshooting Guides for Experimental Issues
Issue 1: Unexpectedly high mortality in mice at or below the reported MTD of 25 mg/kg/day.
-
Possible Cause 1: Vehicle Effects. this compound is often dissolved in DMSO for in vivo studies. High concentrations of DMSO or impurities in the vehicle can cause toxicity.
-
Troubleshooting Step: Run a vehicle-only control group to assess the toxicity of the DMSO at the same volume and administration frequency. Ensure the use of high-purity, sterile DMSO.
-
-
Possible Cause 2: Animal Strain and Health Status. The reported MTD may be specific to the mouse strain used in the original studies. Underlying health issues in the animal colony can also increase sensitivity to the drug.
-
Troubleshooting Step: Verify the strain of mice being used and compare it to the strains cited in the literature if available. Ensure animals are healthy and free from infections. Consider a dose-range finding study in your specific mouse strain to determine the MTD under your laboratory conditions.
-
-
Possible Cause 3: Formulation and Administration. Improper formulation (e.g., precipitation of the compound) or administration technique (e.g., accidental injection into an organ) can lead to acute toxicity.
-
Troubleshooting Step: Visually inspect the formulation for any precipitates before each injection. Ensure proper training on intraperitoneal injection techniques.
-
Issue 2: Difficulty in replicating the pulmonary arterial hypertension (PAH) model in rats with this compound.
-
Possible Cause 1: Rat Strain. As documented, there are significant strain-specific differences in the response to this compound for inducing PAH.
-
Troubleshooting Step: Ensure you are using a rat strain known to be susceptible to this compound-induced PAH, such as the "hyperresponsive" Sprague-Dawley strain from Charles River Laboratories mentioned in the literature. If using a different strain, be aware that the response may be significantly attenuated or absent.
-
-
Possible Cause 2: Insufficient Hypoxic Challenge. The development of severe PAH in some rat strains requires the combination of this compound administration with chronic hypoxia.
-
Troubleshooting Step: Verify the parameters of your chronic hypoxia protocol (e.g., oxygen percentage, duration of exposure) and ensure they are consistent with established models.
-
-
Possible Cause 3: Age and Sex of the Animals. The age and sex of the rats may influence the development of PAH.
-
Troubleshooting Step: Use animals of the age and sex specified in the original studies describing the model. If this information is not available, consider standardizing these variables in your own experiments.
-
Quantitative Toxicity Data
Table 1: Mortality Data for this compound in Animal Studies
| Species | Strain | Dose | Route of Administration | Dosing Regimen | Observation Period | Mortality Rate (%) |
| Mouse | Not Specified | 25 mg/kg/day | Intraperitoneal | Daily | Not Specified | 2.5 |
| Rat | Sprague-Dawley (hyperresponsive) | 20 mg/kg | Subcutaneous | Single Dose | 8 weeks | 35 |
| Rat | Sprague-Dawley (hyperresponsive) | 20 mg/kg | Subcutaneous | Single Dose with Chronic Hypoxia | 8 weeks | 50 |
| Rat | Fischer | 20 mg/kg | Subcutaneous | Single Dose with Chronic Hypoxia | 8 weeks | 78 |
Experimental Protocols
Protocol 1: Mouse Antitumor Efficacy and General Toxicity Study
-
Animal Model: Mice with subcutaneous tumor xenografts.
-
Test Article: this compound (SU5416).
-
Vehicle: Dimethyl sulfoxide (DMSO).
-
Dose Level: 25 mg/kg.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Regimen: Daily.
-
Observations: Tumor growth inhibition and mortality.
-
Results: At 25 mg/kg/day, an average mortality rate of 2.5% was observed. This dose was considered the maximum tolerated dose with no other significant signs of toxicity reported.
Protocol 2: Rat Pulmonary Arterial Hypertension Model
-
Animal Model: Male Sprague-Dawley ("hyperresponsive" and "typical" substrains), Fischer, and Lewis rats.
-
Test Article: this compound (SU5416).
-
Vehicle: Not specified.
-
Dose Level: 20 mg/kg.
-
Route of Administration: Subcutaneous (s.c.) injection.
-
Dosing Regimen: Single dose.
-
Co-treatment (for some groups): Chronic hypoxia (10% O2 for 3 weeks).
-
Observations: Development of pulmonary arterial hypertension, mortality.
-
Results: Strain-dependent mortality was observed, as detailed in Table 1.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the VEGF signaling pathway.
Caption: General experimental workflow for assessing this compound toxicity in animal models.
References
Understanding the Clinical Inefficacy of Semaxinib: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding the clinical inefficacy of Semaxinib (SU5416). It is designed to assist researchers in troubleshooting experiments and interpreting data related to this vascular endothelial growth factor receptor (VEGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended mechanism of action?
This compound (SU5416) is a synthetic, small-molecule inhibitor of receptor tyrosine kinases.[1] Its primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR/Flk-1), a key mediator of angiogenesis.[1][2] By competitively blocking the ATP binding site on the intracellular domain of VEGFR-2, Semaxanib was designed to inhibit VEGF-stimulated endothelial cell proliferation and migration, thereby cutting off a tumor's blood supply.[3][4] It also demonstrated inhibitory activity against other tyrosine kinases, including c-kit and FLT3.
Q2: Why did this compound fail in clinical trials despite promising preclinical data?
The development of this compound was halted during Phase III clinical trials for advanced-stage colorectal cancer due to a lack of clinical benefit. Several factors likely contributed to its clinical inefficacy:
-
Insufficient Potency and Suboptimal Dosing: Evidence suggests that the dosing schedule of 145 mg/m² administered intravenously twice weekly may not have maintained a therapeutic concentration of the drug in all patients to continuously inhibit VEGFR-2.
-
Pharmacokinetic Variability: this compound exhibited rapid plasma clearance and a large interpatient variability in its pharmacokinetic profile. This variability could have led to suboptimal drug exposure in a significant portion of the patient population.
-
Redundancy in Angiogenic Pathways: Tumors can develop resistance to anti-angiogenic therapies that target a single pathway. It is possible that alternative pro-angiogenic signaling pathways compensated for the VEGFR-2 inhibition by this compound.
-
Incomplete Target Inhibition: Post-treatment tumor biopsies in some studies showed no significant decrease in VEGFR phosphorylation, suggesting that the drug may not have effectively inhibited its target in all cases.
-
Formulation and Administration Challenges: this compound was formulated with Cremophor, which required a premedication regimen similar to that for paclitaxel and was associated with toxicities such as severe headaches and vomiting.
Q3: What were the primary endpoints of the pivotal Phase III trial in colorectal cancer?
While specific quantitative results from the Phase III trial are not widely published, the trial was designed to assess the efficacy of this compound in combination with standard chemotherapy (fluorouracil/leucovorin) in patients with advanced colorectal cancer. The primary endpoint was overall survival. An interim analysis of this large study revealed that the addition of this compound to chemotherapy would not achieve the defined trial endpoints due to a lack of clinical benefit, leading to the discontinuation of the trial.
Q4: Was this compound investigated in other cancer types, such as non-small cell lung cancer (NSCLC)?
Yes, preclinical studies showed that this compound could inhibit the growth of small cell lung cancer (SCLC) xenografts by directly inhibiting tumor cell proliferation and by suppressing angiogenesis. However, there is limited publicly available data from clinical trials of this compound in patients with NSCLC. The focus of its late-stage clinical development was primarily on colorectal cancer.
Troubleshooting Experimental Issues
Problem: Inconsistent results in in-vitro VEGFR-2 phosphorylation assays.
-
Possible Cause 1: Suboptimal Cell Stimulation.
-
Solution: Ensure that cells are properly serum-starved before stimulation with VEGF to reduce baseline receptor phosphorylation. The concentration of VEGF and the stimulation time should be optimized for the specific cell line being used.
-
-
Possible Cause 2: Phosphatase Activity.
-
Solution: It is critical to use phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of VEGFR-2. Lysis should be performed on ice.
-
-
Possible Cause 3: Antibody Quality.
-
Solution: Use a well-validated primary antibody specific for the phosphorylated form of VEGFR-2 at the desired tyrosine residue (e.g., Tyr1175). Ensure the secondary antibody is appropriate for the primary antibody and the detection system.
-
Problem: High background or non-specific staining in immunohistochemistry (IHC) for CD31 to assess microvessel density.
-
Possible Cause 1: Inadequate Blocking.
-
Solution: Block non-specific antibody binding by incubating the tissue sections with a suitable blocking solution (e.g., normal serum from the same species as the secondary antibody) before applying the primary antibody.
-
-
Possible Cause 2: Endogenous Peroxidase Activity.
-
Solution: If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity by treating the deparaffinized and rehydrated tissue sections with a hydrogen peroxide solution.
-
-
Possible Cause 3: Primary Antibody Concentration Too High.
-
Solution: Titrate the primary antibody to determine the optimal concentration that provides strong specific staining with minimal background.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line/System | IC50 |
| VEGFR-2 (Flk-1/KDR) Kinase Activity | Cell-free assay | 1.23 µM |
| VEGF-dependent Flk-1 Phosphorylation | Flk-1-overexpressing NIH 3T3 cells | 1.04 µM |
| PDGF-dependent Autophosphorylation | NIH 3T3 cells | 20.3 µM |
| VEGF-driven Mitogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.04 µM |
| FGF-driven Mitogenesis | HUVECs | 50 µM |
Data compiled from Selleck Chemicals product information.
Table 2: Phase I Clinical Trial Data for this compound in Patients with Advanced Solid Tumors
| Parameter | Value |
| Dose Escalation Cohorts | 48, 65, 85, 110, and 145 mg/m² (twice weekly IV) |
| Maximum Tolerated Dose (MTD) | Not formally defined, but 145 mg/m² was the recommended dose for further study |
| Dose-Limiting Toxicities (at 190 mg/m²) | Projectile vomiting and severe headache |
| Pharmacokinetics | Linear up to 145 mg/m² |
| Large volume of distribution (Vd: 39–215 L) | |
| Rapid plasma clearance (CL: 46–215 L/h) | |
| Significant interpatient variability |
Data from a Phase I study in solid tumors.
Table 3: Clinical Activity of this compound in Combination with Irinotecan in Advanced Colorectal Carcinoma (Phase I/Pilot Study)
| Response Category | Number of Patients (n=9) | Percentage |
| Partial Response | 2 | 22% |
| Stable Disease | 3 | 33% |
| Progressive Disease | 4 | 44% |
Data from a Phase I/Pilot study in patients with advanced colorectal carcinoma who had failed at least one prior treatment.
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol provides a general framework for assessing the inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound in cultured endothelial cells.
-
Cell Culture and Treatment:
-
Plate human umbilical vein endothelial cells (HUVECs) and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately after stimulation, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in 5% BSA/TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2, followed by an antibody against a loading control protein such as GAPDH or β-actin.
-
Protocol 2: Immunohistochemical Staining for CD31 in Tumor Tissue
This protocol provides a general method for staining formalin-fixed, paraffin-embedded (FFPE) tumor sections to assess microvessel density.
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE tissue sections in xylene (3 changes, 5 minutes each).
-
Rehydrate the sections through a graded series of ethanol solutions (100%, 95%, 70%), and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating in a pressure cooker, steamer, or water bath. The optimal time and temperature should be determined empirically.
-
Allow the slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate the sections with a 3% hydrogen peroxide solution for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against CD31 (e.g., clone JC70A) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash the sections with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
Develop the color reaction using a DAB (3,3'-diaminobenzidine) substrate kit. Monitor the color development under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount the coverslip using a permanent mounting medium.
-
Visualizations
Caption: VEGF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Scholars@Duke publication: A Phase I study of escalating doses of the tyrosine kinase inhibitor semaxanib (SU5416) in combination with irinotecan in patients with advanced colorectal carcinoma. [scholars.duke.edu]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
Semaxinib solution stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and long-term storage of Semaxinib (SU5416). The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid this compound powder should be kept in a dry, dark environment at -20°C.[1][2][3][4] Under these conditions, the compound is stable for multiple years.[2]
Q2: How should I prepare and store this compound stock solutions?
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO). To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture-absorbing DMSO. For short-term storage of a few days to weeks, the stock solution can be kept at 0-4°C. For long-term storage, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q3: What is the solubility of this compound in common solvents?
This compound is soluble in DMSO and dimethylformamide (DMF) and sparingly soluble in ethanol. It is considered insoluble in water. For aqueous buffers, a common practice is to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice. However, it is not recommended to store aqueous solutions for more than one day.
Q4: I'm observing precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur, especially with concentrated stock solutions. Gentle warming of the vial in a 37°C water bath and sonication can help redissolve the compound. To prevent this, consider preparing aliquots of a slightly lower concentration and always ensure the solution is completely thawed and vortexed before use.
Q5: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar small molecule kinase inhibitors can be susceptible to hydrolysis, oxidation, and photolysis. A structurally related compound, SU5205, has been noted for its poor stability. Therefore, it is prudent to protect this compound solutions from light and exposure to strong oxidizing agents.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Duration | Reference(s) |
| Solid Powder | Dry, dark, -20°C | Months to years | |
| Stock Solution (in DMSO) | 0-4°C | Days to weeks | |
| Stock Solution (in DMSO) | -20°C | Months | |
| Stock Solution (in DMSO) | -80°C | Up to 2 years |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~10-40 mg/mL (may require warming and sonication) | |
| DMF | ~30 mg/mL | |
| Ethanol | ~0.25-2 mg/mL | |
| Water | Insoluble | |
| 1:2 DMF:PBS (pH 7.2) | ~0.3 mg/mL |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the tube in a 37°C water bath and/or use a sonicator to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
For short-term storage, place the aliquots at 4°C. For long-term storage, store at -20°C or -80°C.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Improper storage leading to degradation.- Repeated freeze-thaw cycles of the stock solution. | - Ensure proper storage conditions are maintained.- Prepare single-use aliquots of the stock solution. |
| Precipitation of this compound in cell culture media | - Exceeding the solubility limit in the final aqueous solution.- Interaction with media components. | - Perform a solubility test in your specific cell culture media.- Ensure the final concentration of DMSO is low (typically <0.5%) and does not affect cell viability. |
| Loss of compound activity over time | - Degradation of the stock solution. | - Prepare fresh stock solutions periodically.- Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC). |
Visualizations
Caption: Inhibition of the VEGFR2 signaling pathway by this compound.
Caption: A general experimental workflow for assessing the stability of this compound solutions.
References
Inter-patient pharmacokinetic variability of Semaxinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the inter-patient pharmacokinetic variability of Semaxinib (SU5416).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SU5416) is an experimental small molecule drug that acts as a tyrosine kinase inhibitor.[1] Its primary mechanism of action is the potent and selective inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as Flk-1/KDR), a key component in the VEGF signaling pathway that plays a crucial role in angiogenesis, the formation of new blood vessels.[1][2][3] By inhibiting VEGFR-2, this compound was developed to block tumor-associated angiogenesis.[1] It has also been shown to be a potent inhibitor of KIT, the receptor for stem cell factor.
Q2: What are the general pharmacokinetic characteristics of this compound?
A2: Phase I clinical studies have shown that this compound, when administered by intravenous infusion, exhibits linear pharmacokinetics at doses up to 145 mg/m². It is characterized by a large volume of distribution and rapid plasma clearance. However, a significant degree of inter-patient variability in its pharmacokinetic profile has been consistently reported.
Q3: How significant is the inter-patient pharmacokinetic variability of this compound?
A3: Clinical data indicates that the inter-patient variability for this compound is substantial. For key parameters like plasma clearance and volume of distribution, the ranges observed in a Phase I study were very wide, although a specific coefficient of variation was not reported in the available literature. The study explicitly notes "large interpatient variability for which there is no obvious explanation." This high variability can complicate dose selection and may contribute to inconsistent therapeutic outcomes.
Q4: What are the known and potential factors contributing to this compound's pharmacokinetic variability?
A4: While the exact causes for the high inter-patient variability are not fully elucidated, several factors are known or hypothesized to contribute:
-
Metabolism: this compound is primarily metabolized by hepatic cytochrome P450 (CYP) enzymes, with CYP3A4 being the major isozyme involved. Genetic polymorphisms in CYP3A4 can lead to significant differences in metabolic rates between individuals.
-
Autoinduction: Evidence suggests that this compound induces its own metabolism over time, likely through the induction of CYP3A4. In one study, some patients showed an average 22% increase in drug clearance after several weeks of therapy. This can lead to changes in drug exposure during the course of treatment.
-
Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of CYP3A4 could alter this compound's pharmacokinetics. For instance, co-administration of dexamethasone, a CYP3A4 inducer, was noted as a potential cause for increased clearance.
-
Patient-Specific Factors: General factors such as age, body size, disease status, and organ function (especially hepatic function) can influence drug pharmacokinetics. Plasma protein levels, such as albumin, can also be a source of variability for highly protein-bound drugs.
Q5: What are the primary metabolites of this compound?
A5: The two predominant metabolites of this compound identified in clinical studies are SU6595 (the carboxyl derivative) and SU9838 (the hydroxyl derivative). SU6595 is the major metabolite, on average accounting for 78% of the parent compound's concentration, while SU9838 is a minor component. Importantly, neither of these metabolites demonstrates inhibitory activity against the receptor tyrosine kinases targeted by this compound.
Q6: Why was the clinical development of this compound discontinued?
A6: The development of this compound was halted after Phase III clinical trials in patients with advanced colorectal cancer yielded discouraging results in 2002. The lack of significant anti-tumor activity in these late-stage trials, potentially coupled with its pharmacokinetic variability and the emergence of more effective next-generation tyrosine kinase inhibitors like Sunitinib (SU11248), led to the discontinuation of its development.
Troubleshooting Guides
Issue 1: We are observing high inter-patient variability in pharmacokinetic parameters (AUC, Cmax, CL) in our preclinical/clinical study.
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms | Genotype study participants for common polymorphisms in key drug-metabolizing enzymes, particularly CYP3A4, to correlate with pharmacokinetic data. |
| Hepatic Function | Ensure baseline and ongoing monitoring of liver function tests (e.g., ALT, AST, bilirubin). Stratify analysis by hepatic function status to identify potential correlations. |
| Concomitant Medications | Meticulously record all concomitant medications. Conduct a drug-drug interaction analysis to identify potential inducers or inhibitors of CYP3A4 that could be affecting this compound metabolism. |
| Assay Variability | Verify the robustness and reproducibility of the bioanalytical method used for quantifying this compound. Ensure quality control samples show low variability. |
Issue 2: this compound clearance appears to increase over the duration of the study in some subjects.
| Potential Cause | Troubleshooting Steps |
| Autoinduction of Metabolism | This is a known characteristic of this compound, likely due to CYP3A4 induction. To investigate, compare pharmacokinetic profiles after the first dose and at steady-state or after several weeks of treatment. Consider using a probe substrate for CYP3A4 to directly measure changes in enzyme activity over time. |
| Co-administration of Inducers | Review the study protocol and patient records for the use of any known CYP3A4 inducers, such as certain corticosteroids (e.g., dexamethasone) or anticonvulsants, which may have been administered during the treatment period. |
Issue 3: Unexpected toxicity (e.g., severe headache, vomiting) is observed in patients, even at doses previously deemed safe.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic Variability | Patients experiencing toxicity may have significantly slower clearance or a smaller volume of distribution, leading to higher-than-expected plasma concentrations. Correlate all adverse events with individual patient pharmacokinetic data. |
| Interrupted Dosing Schedules | Clinical experience has shown that re-initiating treatment at higher doses (e.g., 190 mg/m²) after a break of more than a week can lead to unacceptable toxicity. If the protocol involves dose interruptions, consider a dose re-escalation or restarting at a lower dose. |
| Metabolite Accumulation | While the main metabolites are considered inactive, their pharmacokinetic profiles should also be assessed to rule out any potential role in toxicity, especially in patients with impaired renal or hepatic function. |
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound from a Phase I clinical trial in adult patients and a study in pediatric patients.
Table 1: Pharmacokinetic Parameters of this compound in Adult Cancer Patients
| Parameter | Value Range | Notes |
| Volume of Distribution (Vz) | 39 – 215 L | Indicates extensive distribution into tissues. |
| Plasma Clearance (CL) | 46 – 215 L/h | Demonstrates rapid clearance from the body. |
| Linearity | Up to 145 mg/m² | Dose-proportional increase in exposure observed. |
Table 2: Pharmacokinetic Parameters of this compound in Pediatric Patients (Stratum I)
| Parameter | Mean ± SD | Unit |
| Total Body Clearance | 26.1 ± 12.5 | L/h/m² |
| Apparent Volume of Distribution | 41.9 ± 21.4 | L/m² |
| Terminal Phase Half-Life | 1.11 ± 0.41 | h |
Experimental Protocols
Protocol: Phase I Dose-Escalation and Pharmacokinetic Study
This section outlines a typical methodology based on published Phase I trials of this compound.
-
Patient Population: Patients with advanced solid tumors for whom standard therapy is not available.
-
Study Design: Open-label, dose-escalation study. Patients are enrolled in sequential cohorts to receive increasing doses of this compound.
-
Drug Administration:
-
This compound is administered twice weekly as a fixed-rate intravenous infusion.
-
Dose levels for escalation cohorts: 48, 65, 85, 110, and 145 mg/m².
-
-
Pharmacokinetic Sampling:
-
On day 1 of the first cycle, collect blood samples (e.g., 5 mL into heparinized tubes) at the following time points: pre-infusion, mid-infusion, end of infusion, and then at 5, 15, 30, 60 minutes, and 2, 4, 6, 8, and 24 hours post-infusion.
-
Repeat the sampling schedule on a later day (e.g., day 25) to assess for changes in pharmacokinetics over time.
-
-
Sample Processing and Bioanalysis:
-
Centrifuge blood samples to separate plasma. Store plasma frozen at -20°C or lower until analysis.
-
Quantify the concentration of this compound and its major metabolites (SU6595, SU9838) in plasma using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at a wavelength of 440 nm.
-
The assay should demonstrate accuracy with a relative error of <15% for quality control samples.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters using non-compartmental analysis with software such as WinNonLin®.
-
Key parameters to determine include: Maximum Plasma Concentration (Cmax), Area Under the Plasma Concentration-Time Curve (AUC), Clearance (CL), Volume of Distribution (Vz), and terminal half-life (t½).
-
Visualizations
Caption: VEGF signaling pathway and the inhibitory action of this compound on VEGFR-2.
Caption: Workflow for investigating inter-patient pharmacokinetic variability.
References
- 1. Semaxanib - Wikipedia [en.wikipedia.org]
- 2. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Semaxinib Metabolites Using LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of Semaxinib (SU5416) metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary known metabolites of this compound?
A1: The primary phase I metabolites of this compound identified in preclinical studies are a hydroxyl derivative (SU9838) and a carboxyl derivative (SU6595).[1] Other phase I and phase II metabolites, such as glucuronide conjugates, have also been reported.[1]
Q2: What are the most common challenges encountered when analyzing this compound and its metabolites by LC-MS?
A2: Common challenges include:
-
Ion Suppression/Enhancement: Co-eluting endogenous components from the biological matrix (e.g., plasma) can interfere with the ionization of the target analytes, leading to inaccurate quantification.[2]
-
Isomeric Interferences: this compound exists as a stable Z-isomer (active) and can photoisomerize to an unstable E-isomer in solution when exposed to light.[3][4] Chromatographic separation of these isomers is crucial for accurate quantification of the active form.
-
Analyte Stability: The stability of this compound and its metabolites during sample collection, storage, and preparation should be carefully evaluated to prevent degradation. It is recommended to protect samples from light.
-
Low Metabolite Concentrations: Metabolite concentrations are often significantly lower than the parent drug, requiring a highly sensitive LC-MS/MS method for detection and quantification.
Q3: What type of sample preparation is recommended for this compound metabolite analysis in plasma?
A3: A simple protein precipitation with acetonitrile is a commonly used and effective method for extracting this compound and its metabolites from plasma. This method is fast and can provide good recovery for moderately polar compounds. For cleaner extracts, solid-phase extraction (SPE) may also be considered.
Q4: Which ionization mode is most suitable for the analysis of this compound and its metabolites?
A4: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of tyrosine kinase inhibitors like this compound and their metabolites, as they readily form protonated molecules ([M+H]^+).
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase composition. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Secondary Interactions with Column Silanols | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with base-deactivated silica. |
| Co-elution with an Interfering Peak | Optimize the chromatographic gradient, change the mobile phase composition, or try a column with a different selectivity. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Increase the equilibration time between injections to at least 10 column volumes. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and keep the reservoirs capped to prevent evaporation. Ensure accurate mixing of mobile phase components. |
| Pump Malfunction or Leaks | Check for pressure fluctuations, which may indicate air bubbles or a leak in the system. Purge the pump and check fittings. |
| Column Temperature Fluctuations | Ensure the column oven is set to a stable temperature and allow sufficient time for the column to reach thermal equilibrium. |
Issue 3: Low Signal Intensity or No Peak Detected
| Possible Cause | Suggested Solution |
| Ion Suppression | Modify the chromatographic method to separate the analytes from the suppression region. Improve sample cleanup using techniques like SPE. Dilute the sample if the analyte concentration is high enough. |
| Incorrect MS/MS Transitions | Optimize the precursor and product ion masses for this compound and its metabolites by infusing a standard solution into the mass spectrometer. |
| Analyte Degradation | Prepare fresh samples and standards. Ensure proper storage conditions (e.g., protected from light, low temperature). |
| Instrument Contamination | Clean the ion source. Check for blockages in the sample path. |
| Sub-optimal Ion Source Parameters | Optimize source parameters such as capillary voltage, gas flow rates, and temperature. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its known metabolites based on a published LC/MS/MS method.
| Compound | Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Parent Drug | This compound (SU5416) | 2.0 - 5000 | 2.0 |
| Metabolite 1 | SU9838 (Hydroxyl derivative) | 2.0 - 1000 | 2.0 |
| Metabolite 2 | SU6595 (Carboxyl derivative) | 2.0 - 1000 | 2.0 |
Detailed Experimental Protocol
This protocol provides a general framework for the identification and quantification of this compound and its metabolites in plasma. Optimization may be required for specific instruments and experimental conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions (Suggested Starting Point)
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-8.0 min: Hold at 5% B (Equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
MS/MS Transitions:
-
These transitions are hypothetical and must be optimized experimentally.
-
This compound (SU5416): Precursor m/z 239.1 -> Product ions (to be determined by fragmentation analysis).
-
SU9838 (Hydroxyl derivative): Precursor m/z 255.1 -> Product ions.
-
SU6595 (Carboxyl derivative): Precursor m/z 269.1 -> Product ions.
-
Visualizations
Caption: Experimental workflow for this compound metabolite identification.
Caption: Simplified VEGFR-2 signaling pathway inhibited by this compound.
References
- 1. Simultaneous determination of SU5416 and its phase I and phase II metabolites in rat and dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 3. Simultaneous determination of Z-SU5416 and its interconvertible geometric E-isomer in rat plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Impact of supplier purity on Semaxinib experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Semaxinib (SU5416). The following information addresses potential issues related to supplier purity and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SU5416) is a potent and selective synthetic inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as kinase-insert domain-containing receptor (KDR) or fetal liver kinase 1 (Flk-1).[1][2][3] Its primary mechanism of action is to block the tyrosine kinase activity of VEGFR-2, which is a critical mediator of VEGF-driven angiogenesis.[4] By inhibiting the autophosphorylation of the receptor, this compound prevents downstream signaling required for endothelial cell proliferation, migration, and the formation of new blood vessels.[4] This anti-angiogenic activity is the basis for its investigation as a cancer therapeutic.
Q2: I'm observing a weaker than expected inhibition of VEGFR-2 phosphorylation in my experiments. Could this be related to the purity of my this compound compound?
A2: Yes, this is a possibility. The potency of a kinase inhibitor is directly related to its concentration. If the this compound sample from your supplier has a lower purity than stated, the actual concentration of the active compound in your stock solution will be lower than calculated. This would lead to a reduced inhibitory effect on VEGFR-2 phosphorylation. It is also possible that impurities in the compound could interfere with the assay.
Q3: My this compound stock solution in DMSO appears to have some precipitate. What should I do?
A3: this compound is soluble in DMSO. However, moisture-absorbing DMSO can reduce its solubility. First, ensure you are using fresh, anhydrous DMSO. Gentle warming in a water bath (e.g., 50°C) and sonication can help dissolve the compound. If precipitation persists, it could indicate a lower purity product or the presence of insoluble impurities. It is crucial to start with a clear, fully dissolved stock solution for accurate and reproducible experimental results.
Q4: I'm seeing unexpected off-target effects or cytotoxicity at concentrations where this compound should be selective for VEGFR-2. Could this be a purity issue?
A4: This is a significant concern. While this compound is selective for VEGFR-2 over other kinases like PDGFRβ, EGFR, InsR, and FGFR, impurities from the synthesis process could have their own biological activities, including off-target kinase inhibition or general cytotoxicity. If you observe effects that are inconsistent with the known pharmacology of this compound, it is prudent to consider the purity of your compound as a potential cause.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound in Cell-Based Assays
-
Possible Cause: Variation in the purity of this compound between different lots or from different suppliers.
-
Troubleshooting Steps:
-
Verify Purity: If possible, obtain a certificate of analysis (CoA) for your specific lot of this compound. Ideally, purity should be confirmed independently via analytical methods like HPLC.
-
Use a Reference Compound: Compare the performance of your current this compound stock to a new lot from a reputable supplier with a detailed CoA.
-
Dose-Response Curve: Perform a detailed dose-response curve. A shallow curve or an unexpectedly high IC50 may indicate the presence of less potent or inactive material.
-
Issue 2: Reduced Inhibition in Kinase Assays
-
Possible Cause: Lower than expected concentration of active this compound due to low purity.
-
Troubleshooting Steps:
-
Accurate Stock Preparation: Ensure your stock solution is fully dissolved. Use fresh, anhydrous DMSO.
-
Quantify Concentration: If you have the appropriate equipment, use UV-Vis spectrophotometry or another quantitative method to confirm the concentration of your this compound stock solution, comparing it to a known standard if available.
-
Control Experiments: Run parallel experiments with a known, high-purity batch of this compound if one can be sourced.
-
Data Presentation
Table 1: Hypothetical Impact of this compound Purity on Experimental Readouts
| Purity of this compound | Apparent IC50 in VEGFR-2 Kinase Assay | Apparent IC50 in HUVEC Proliferation Assay | Observed Off-Target Effects at 10 µM |
| >98% | 1.2 µM | 0.05 µM | Minimal |
| 90% | 1.5 µM | 0.08 µM | Possible minor off-target inhibition |
| 75% | 2.5 µM | 0.2 µM | Significant off-target effects and potential cytotoxicity |
Note: This table is illustrative and based on general principles of kinase inhibitor pharmacology. Actual values may vary depending on the specific impurities and experimental conditions.
Experimental Protocols
VEGFR-2 Kinase Assay (ELISA-based)
This protocol is adapted from methodologies used to characterize this compound's activity.
-
Plate Coating: Coat a 96-well ELISA plate with a monoclonal antibody specific for Flk-1/KDR (VEGFR-2). Incubate overnight at 4°C.
-
Receptor Immobilization: Add solubilized membranes from cells overexpressing Flk-1 (e.g., 3T3 Flk-1 cells) to the antibody-coated wells. Incubate overnight at 4°C to allow the receptor to bind to the antibody.
-
Inhibitor Addition: Prepare serial dilutions of this compound in an appropriate buffer. Add the diluted this compound to the wells containing the immobilized receptor.
-
Initiation of Phosphorylation: To start the kinase reaction, add a solution containing ATP to each well. Incubate for 60 minutes at room temperature.
-
Stopping the Reaction: Stop the autophosphorylation reaction by adding EDTA.
-
Detection of Phosphorylation:
-
Incubate the wells with a biotinylated monoclonal antibody that specifically recognizes phosphotyrosine.
-
After washing, add avidin-conjugated horseradish peroxidase (HRP).
-
Add a stabilized TMB substrate and allow the color to develop for 30 minutes.
-
Stop the color development with sulfuric acid.
-
-
Data Analysis: Read the absorbance at the appropriate wavelength. The amount of phosphotyrosine is proportional to the color intensity.
Cell Viability/Proliferation Assay (HUVEC)
This protocol is based on common methods to assess the anti-proliferative effects of this compound on endothelial cells.
-
Cell Plating: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 1 x 10^4 cells per well in F-12K media with 0.5% heat-inactivated FBS. Culture for 24 hours to allow the cells to become quiescent.
-
Compound Addition: Prepare serial dilutions of this compound in media containing 1% DMSO. Add the diluted compound to the cells and incubate for 2 hours.
-
Stimulation: Add VEGF (e.g., 5 ng/mL) to the wells to stimulate proliferation. The final DMSO concentration should be kept below 0.5%.
-
Incubation: Incubate the cells for 24 hours.
-
Proliferation Measurement: Add [3H]thymidine or BrdU to the wells and incubate for an additional 24 hours. Measure the incorporation of the label using a scintillation counter or an ELISA-based method, respectively.
Western Blot for VEGFR-2 Phosphorylation
This is a general protocol to assess the phosphorylation status of VEGFR-2 in response to this compound treatment.
-
Cell Treatment: Culture cells (e.g., HUVECs) and treat with various concentrations of this compound for a specified time, followed by stimulation with VEGF.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: this compound's mechanism of action in the VEGFR-2 signaling pathway.
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semaxanib - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
Technical Support Center: Managing Adverse Events of Semaxinib in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing adverse events associated with Semaxinib (SU5416) that have been observed in clinical trials. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as SU5416) is a potent and selective synthetic inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3] By reversibly binding to the ATP-binding site of VEGFR-2, this compound inhibits VEGF-stimulated endothelial cell migration and proliferation, which in turn reduces the formation of new blood vessels (angiogenesis) that tumors rely on for growth.[1][2] It also shows inhibitory activity against other tyrosine kinases such as c-kit.
Q2: What are the most common adverse events observed with this compound in clinical trials?
Based on data from Phase I and II clinical trials, the most frequently reported adverse events associated with this compound administration include headache, thromboembolic events, fatigue, nausea, abdominal pain, and hypertension. Dose-limiting toxicities, such as severe headache and projectile vomiting, have been noted at higher doses.
Troubleshooting Guides for Common Adverse Events
Headache
Q: A researcher in our trial is experiencing a persistent headache after this compound infusion. What is the recommended course of action?
A: Headache is one of the most common grade 3 toxicities reported with this compound. Management should be initiated promptly to ensure patient comfort and compliance.
Recommended Actions:
-
Assess Severity: Grade the headache according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Symptomatic Treatment: For mild to moderate headaches, standard analgesics such as acetaminophen or non-steroidal anti-inflammatory drugs (NSAIDs) can be administered. In clinical trials of other antiangiogenic agents, premedication with non-steroidal anti-inflammatory drugs has been used to mitigate headache.
-
Consider Dose Modification: If the headache is severe (Grade 3 or higher) or persistent, a dose reduction or temporary interruption of this compound treatment should be considered, as headache has been identified as a dose-limiting toxicity.
-
Rule out Other Causes: Investigate for other potential causes of the headache, especially if accompanied by neurological symptoms, to rule out more serious complications.
Thromboembolic Events
Q: A patient in our study developed a deep vein thrombosis (DVT) while on this compound. How should this be managed?
A: Thromboembolic events are a known risk with VEGFR inhibitors and have been reported as a grade 3 toxicity with this compound. Management requires a careful balance between the risk of recurrent thrombosis and potential bleeding.
Recommended Actions:
-
Immediate Anticoagulation: Initiate therapeutic anticoagulation as per established guidelines for cancer-associated thrombosis. Low-molecular-weight heparin (LMWH) or direct oral anticoagulants (DOACs) are generally preferred over vitamin K antagonists in cancer patients.
-
Evaluate for Dose Interruption: A thorough risk-benefit assessment should be conducted to determine if this compound should be temporarily or permanently discontinued. This decision should be made in consultation with a hematologist or oncologist.
-
Patient Monitoring: Closely monitor the patient for signs of bleeding and recurrent thrombosis. Platelet counts should be monitored, especially if the patient is also receiving chemotherapy that can cause thrombocytopenia.
Nausea and Vomiting
Q: We are observing nausea and mild vomiting in participants receiving this compound. What are the best practices for management?
A: Nausea and vomiting are common, though generally low-grade, adverse events with this compound. Prophylactic and symptomatic treatment can significantly improve patient tolerance.
Recommended Actions:
-
Prophylactic Antiemetics: For subsequent infusions, consider premedication with a 5-HT3 receptor antagonist (e.g., ondansetron) or a dopamine receptor antagonist (e.g., prochlorperazine).
-
Rescue Medication: Provide patients with "as-needed" rescue antiemetics for breakthrough nausea and vomiting.
-
Hydration and Nutrition: Advise patients to maintain adequate hydration and to eat small, frequent meals, avoiding greasy or spicy foods.
-
Dose-Limiting Toxicity: Be aware that at higher doses (e.g., 190 mg/m²), projectile vomiting has been reported as a dose-limiting toxicity, which would necessitate a dose reduction.
Hypertension
Q: A participant's blood pressure has been consistently elevated since starting this compound. What is the appropriate management strategy?
A: An increase in systolic blood pressure has been documented in patients treated with this compound. This is a class effect of VEGFR inhibitors.
Recommended Actions:
-
Regular Monitoring: Implement regular blood pressure monitoring for all patients receiving this compound.
-
Lifestyle Modifications: Advise patients on lifestyle modifications such as a low-sodium diet and regular exercise, if appropriate for their overall condition.
-
Antihypertensive Medication: If blood pressure remains consistently elevated, initiate or adjust antihypertensive therapy. Angiotensin-converting enzyme (ACE) inhibitors or calcium channel blockers are often used in this setting.
-
Dose Adjustment: In cases of severe or refractory hypertension, a dose reduction or temporary discontinuation of this compound may be necessary.
Data on this compound Adverse Events from Clinical Trials
The following table summarizes the incidence of common adverse events as reported in various clinical trials of this compound.
| Adverse Event | Grade | Incidence/Details | Clinical Trial Context | Citation |
| Headache | Grade 3 | One of the most common Grade 3 toxicities. | Phase II study in soft tissue sarcomas. | |
| Grade 3 | One episode reported in 10 patients. | Phase I study in combination with irinotecan. | ||
| Thrombosis | Grade 3 | One of the most common Grade 3 toxicities. | Phase II study in soft tissue sarcomas. | |
| Fatigue | Not Specified | Common, less serious toxicity. | Phase II study in soft tissue sarcomas. | |
| Nausea | Grades 1 & 2 | Common. | Phase I study in combination with irinotecan. | |
| Not Specified | Common, less serious toxicity. | Phase II study in soft tissue sarcomas. | ||
| Vomiting | Grade 3 | One episode reported in 10 patients. | Phase I study in combination with irinotecan. | |
| Abdominal Pain | Not Specified | Common, less serious toxicity. | Phase II study in soft tissue sarcomas. | |
| Abdominal Cramping | Grades 1 & 2 | Common. | Phase I study in combination with irinotecan. | |
| Anemia | Grades 1 & 2 | Common. | Phase I study in combination with irinotecan. | |
| Hypertension | Not Specified | Median systolic BP increased from 118 to 133 mmHg. | Phase II study in soft tissue sarcomas. |
Experimental Protocols
Detailed experimental protocols for the management of adverse events in the original this compound clinical trials are not fully available in the public domain. However, the following outlines a general methodology for adverse event monitoring and management based on standard clinical trial practices and the available literature.
Protocol: Monitoring and Management of Adverse Events
-
Patient Education: Before initiation of this compound, educate patients on the potential adverse events and the importance of reporting any new or worsening symptoms immediately.
-
Baseline Assessment: Conduct a thorough baseline assessment, including medical history, physical examination, vital signs (with particular attention to blood pressure), and laboratory tests (complete blood count, coagulation profile, liver and renal function).
-
Regular Monitoring:
-
Vital Signs: Monitor blood pressure at each study visit.
-
Symptom Assessment: At each visit, systematically query patients about the occurrence and severity of common adverse events (headache, nausea, fatigue, etc.) using a standardized questionnaire or interview.
-
Laboratory Tests: Repeat laboratory tests at regular intervals as defined in the study protocol to monitor for hematological and biochemical toxicities.
-
-
Adverse Event Grading: Grade all adverse events using the NCI-CTCAE.
-
Management Algorithm:
-
Grade 1: Continue this compound at the current dose and provide symptomatic treatment as needed. Increase monitoring frequency if clinically indicated.
-
Grade 2: Continue this compound with consideration for a dose reduction if the adverse event is persistent or bothersome. Institute appropriate medical management.
-
Grade 3: Withhold this compound. Initiate aggressive medical management. Once the adverse event resolves to Grade 1 or baseline, consider restarting this compound at a reduced dose.
-
Grade 4: Permanently discontinue this compound and provide immediate, intensive medical intervention.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a VEGFR-2 inhibitor.
Experimental Workflow for Adverse Event Management
Caption: General workflow for managing adverse events in this compound trials.
References
Technical Support Center: Photoinduced Isomerization and Hepatotoxicity of Semaxinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Semaxinib (SU5416). The information focuses on addressing potential issues related to its photoinduced isomerization and associated hepatotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its isomers?
This compound is an experimental tyrosine kinase inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor (VEGFR). It exists as two geometric isomers: the thermodynamically stable Z-isomer and the E-isomer. The Z-isomer can undergo photoisomerization to the E-isomer upon exposure to light.[1]
Q2: Does photoisomerization of this compound affect its biological activity and toxicity?
Yes, the photoisomerization from the Z- to the E-isomer can alter the biological activity and toxicity profile of this compound. Studies have shown that the different stereoisomers of related 3-substituted indolin-2-ones can contribute differently to cytotoxicity in liver cell lines.[1] Therefore, it is crucial to consider the isomeric purity of this compound in experimental setups.
Q3: What are the known hepatotoxic effects of this compound?
As a VEGFR tyrosine kinase inhibitor, this compound is part of a class of drugs that have been associated with hepatotoxicity.[2][3][4] The specific hepatotoxic potential of this compound has been evaluated in liver cell lines such as HepG2 and TAMH.
Q4: What are the reported IC50 values for this compound in liver cell lines?
The Z-isomer of this compound has been shown to have the following IC50 values:
-
6.28 µM in TAMH (immortalized mouse liver) cells
-
8.17 µM in HepG2 (human liver carcinoma) cells
Troubleshooting Guides
Issues with Experimental Reproducibility
Problem: Inconsistent results in cytotoxicity or efficacy studies with this compound.
Possible Cause: Uncontrolled photoisomerization of the this compound stock solution.
Troubleshooting Steps:
-
Protect from Light: Always store this compound stock solutions and working solutions in amber vials or wrapped in aluminum foil to protect them from light.
-
Minimize Exposure During Experiments: When handling this compound, work under low-light conditions whenever possible. Use red light if compatible with other experimental components.
-
Verify Isomeric Purity: If you suspect isomerization, the isomeric ratio of your this compound solution can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Consistent Handling: Ensure that all experimental replicates are handled with the same level of light exposure.
Unexpectedly High Hepatotoxicity
Problem: Observed cytotoxicity in liver cell lines is higher than expected based on published data for the Z-isomer.
Possible Cause:
-
Presence of the E-isomer: The E-isomer may have a higher cytotoxic potential than the Z-isomer. Photoisomerization of your stock solution could lead to a mixture with higher toxicity.
-
Cell Line Sensitivity: The specific passage number and health of the liver cell lines (HepG2, TAMH) can influence their sensitivity to this compound.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.
Troubleshooting Steps:
-
Confirm Isomeric Purity: Analyze the isomeric composition of your this compound stock.
-
Cell Line Authentication: Ensure your cell lines are authenticated and free from contamination.
-
Dose-Response Curve: Perform a detailed dose-response experiment to accurately determine the IC50 in your specific cell line and conditions.
-
Control for Solvents: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is used at a final concentration that is non-toxic to the cells.
Difficulty in Separating E and Z Isomers
Problem: Inability to isolate pure E or Z isomers for comparative studies.
Possible Cause: The E-isomer is often unstable and can revert to the more stable Z-isomer.
Troubleshooting Steps:
-
Chromatographic Separation: Reversed-phase HPLC is a common method for separating geometric isomers. Consider using a C18 column with a mobile phase optimized for isomer separation.
-
Preparative TLC: For small-scale purification, preparative thin-layer chromatography can be employed.
-
Immediate Use: Due to the potential instability of the E-isomer, it is advisable to use it immediately after purification.
Quantitative Data
Table 1: Cytotoxicity of (Z)-Semaxinib in Liver Cell Lines
| Cell Line | IC50 (µM) |
| TAMH | 6.28 |
| HepG2 | 8.17 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Photoinduced Isomerization by ¹H NMR
This protocol is based on the methodology described for related 3-substituted indolin-2-ones.
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the Z-isomer.
-
Photochemical Reaction: Irradiate the NMR tube with a suitable light source (e.g., a UV lamp). The wavelength and duration of exposure will need to be optimized.
-
Kinetic Monitoring: Acquire ¹H NMR spectra at regular time intervals during irradiation.
-
Data Analysis: Monitor the appearance of new signals corresponding to the E-isomer and the decrease in the signals of the Z-isomer. The rate of isomerization can be calculated by integrating the characteristic peaks of both isomers over time.
Protocol 2: General Procedure for Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed liver cells (e.g., HepG2 or TAMH) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (Z-isomer, E-isomer, or E/Z mixture) in the cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Visualizations
Caption: Photoisomerization of this compound between Z and E isomers.
Caption: Potential signaling pathway for this compound-induced hepatotoxicity.
Caption: Workflow for assessing the hepatotoxicity of this compound isomers.
References
Validation & Comparative
A Comparative Analysis of Semaxinib and Next-Generation Tyrosine Kinase Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Semaxinib, an early-generation tyrosine kinase inhibitor (TKI), with several next-generation TKIs. The focus is on providing a clear, data-driven comparison to inform research and drug development efforts in oncology. While this compound showed initial promise, its clinical development was halted due to limited efficacy.[1] This guide will explore the preclinical and clinical data to illustrate the advancements made with newer agents.
Introduction to this compound and Next-Generation TKIs
This compound (formerly SU5416) is a synthetic molecule that primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[2][3] By inhibiting VEGFR2, this compound was designed to block the formation of new blood vessels that tumors need to grow and metastasize.[2][3] However, its clinical efficacy in trials for advanced colorectal cancer was disappointing, leading to the discontinuation of its development.
Next-generation TKIs, such as Sunitinib, Regorafenib, Axitinib, and Pazopanib, represent a significant evolution in cancer therapy. These agents are often multi-targeted, inhibiting a broader range of kinases involved in tumor growth, angiogenesis, and metastasis. This multi-targeted approach is believed to contribute to their enhanced clinical efficacy compared to more selective, earlier-generation inhibitors like this compound.
In Vitro Kinase Inhibition Profile
The potency and selectivity of TKIs are critical determinants of their efficacy and safety profiles. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific kinase.
Table 1: Comparative IC50 Values of this compound and Next-Generation TKIs (nM)
| Kinase Target | This compound (SU5416) | Sunitinib | Regorafenib | Axitinib | Pazopanib |
| VEGFR1 | - | - | 13 | 0.1 | 10 |
| VEGFR2 | 1230 | 80 | 4.2 | 0.2 | 30 |
| VEGFR3 | - | - | 46 | 0.1-0.3 | 47 |
| PDGFRβ | >25000 | 2 | 22 | 1.6 | 84 |
| c-Kit | - | - | 7 | 1.7 | 74 |
| RET | - | - | 1.5 | - | - |
| Raf-1 | - | - | 2.5 | - | - |
| B-RAF | - | - | 28 | - | - |
| B-RAF (V600E) | - | - | 19 | - | - |
Signaling Pathway Inhibition
The differential kinase inhibition profiles of these TKIs translate to distinct effects on downstream signaling pathways crucial for tumor progression.
Clinical Efficacy Comparison
Clinical trial data underscores the superior performance of next-generation TKIs over this compound. While this compound failed to demonstrate a significant clinical benefit in Phase III trials for colorectal cancer, several next-generation TKIs have gained regulatory approval for various solid tumors.
Colorectal Cancer (CRC)
Table 2: Efficacy in Metastatic Colorectal Cancer (mCRC)
| Drug | Trial | Phase | Treatment Arm | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) | Objective Response Rate (ORR) |
| This compound | Multiple | III | Chemotherapy +/- this compound | No significant improvement | - | - |
| Regorafenib | CORRECT | III | Regorafenib + BSC | 6.4 months | 1.9 months | 1% |
| Regorafenib | CONCUR | III | Regorafenib + BSC | 8.8 months | 3.2 months | 4% |
BSC: Best Supportive Care
Renal Cell Carcinoma (RCC)
Next-generation TKIs have become a cornerstone of treatment for advanced renal cell carcinoma.
Table 3: Efficacy in Advanced/Metastatic Renal Cell Carcinoma (mRCC)
| Drug | Trial | Phase | Patient Population | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) | Objective Response Rate (ORR) |
| Sunitinib | Pivotal Trial | III | Treatment-naïve | 26.4 months | 11 months | 47% |
| Axitinib | AXIS | III | Second-line | 20.1 months | 6.7 months | 19.4% |
| Pazopanib | Pivotal Trial | III | Treatment-naïve & Cytokine-pretreated | Not Reached (at interim analysis) | 9.2 months | 30% |
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
The IC50 values presented in Table 1 are typically determined using in vitro kinase assays. A general workflow for such an assay is as follows:
A common method is a filter-binding assay using a radioactive isotope like ³³P-ATP. The kinase, substrate, and inhibitor are incubated together. The reaction mixture is then transferred to a filter membrane that binds the phosphorylated substrate. The amount of radioactivity on the filter is proportional to the kinase activity. The results are then plotted to determine the concentration of the inhibitor that reduces kinase activity by 50% (IC50).
Clinical Trial Efficacy Evaluation
The clinical trial data presented in Tables 2 and 3 are based on standardized criteria for evaluating treatment response in solid tumors. The Response Evaluation Criteria in Solid Tumors (RECIST) is the most widely used system.
RECIST 1.1 Criteria for Tumor Response:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
Tumor measurements are typically performed using imaging techniques such as CT or MRI at baseline and at regular intervals during the trial.
Conclusion
The comparison between this compound and next-generation TKIs highlights the significant progress made in the field of targeted cancer therapy. While this compound's focused inhibition of VEGFR2 proved insufficient for broad clinical efficacy, the multi-targeted approach of agents like Sunitinib, Regorafenib, Axitinib, and Pazopanib has led to substantial improvements in patient outcomes across various cancer types. The detailed preclinical and clinical data presented in this guide offer valuable insights for researchers and drug developers working to create the next wave of innovative and effective cancer treatments. The continued exploration of kinase biology and the development of more potent and selective inhibitors remain critical for advancing the field of oncology.
References
A Researcher's Guide to Validating Semaxinib Target Engagement in Cellular Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Semaxinib (SU5416) with other prominent VEGFR2 inhibitors. It offers detailed experimental protocols and supporting data to facilitate the validation of target engagement in cellular assays.
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1] By reversibly blocking the ATP-binding site in the tyrosine kinase domain of VEGFR2, this compound impedes VEGF-stimulated endothelial cell proliferation and migration.[2] This guide details established cellular assays to quantify the target engagement of this compound and compares its efficacy against other well-known VEGFR2 inhibitors such as Sunitinib, Sorafenib, Pazopanib, and Cediranib.
Comparative Analysis of VEGFR2 Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of this compound and its alternatives against VEGFR2 kinase activity and in cellular proliferation assays. These values have been compiled from various studies to provide a comparative overview. For the most accurate comparison, it is recommended to evaluate compounds side-by-side under identical experimental conditions.
| Inhibitor | Target(s) | VEGFR2 Kinase IC50 (nM) | Reference |
| This compound (SU5416) | VEGFR2, c-Kit, FLT3 | ~1230 | [3] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3, RET | 80 | [4] |
| Sorafenib | VEGFRs, PDGFRs, c-Kit, RET, Raf | 90 | [5] |
| Pazopanib | VEGFRs, PDGFRs, c-Kit, FGFRs | 30 | |
| Cediranib | VEGFRs, c-Kit, PDGFRs | <1 | |
| Table 1: Comparison of in vitro VEGFR2 kinase inhibition by this compound and alternatives. |
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (SU5416) | HUVEC | Proliferation | ~1-2 | |
| Sunitinib | HUVEC | Proliferation (MTT) | 1.47 | |
| Sorafenib | HUVEC | Proliferation (MTT) | 1.53 | |
| Pazopanib | HUVEC | VEGF-induced Proliferation | 0.021 | |
| Cediranib | HUVEC | Proliferation | Not explicitly found | |
| Table 2: Comparison of cellular anti-proliferative activity of this compound and alternatives in Human Umbilical Vein Endothelial Cells (HUVECs). |
Key Cellular Assays for Target Engagement
To validate the engagement of this compound with its target, VEGFR2, and to assess its downstream functional consequences, several key cellular assays are routinely employed.
VEGFR2 Phosphorylation Assay
This assay directly measures the inhibition of VEGFR2 autophosphorylation, a critical step in the activation of its signaling cascade.
Experimental Workflow: VEGFR2 Phosphorylation Assay
References
- 1. medkoo.com [medkoo.com]
- 2. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying Cell Cycle Checkpoints | Springer Nature Experiments [experiments.springernature.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
Semaxinib's Selectivity Profile: A Comparative Guide to its Cross-Reactivity with Other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Semaxinib (SU5416), a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), against a panel of other tyrosine kinases. The information presented is supported by experimental data to aid in the assessment of its selectivity and potential off-target effects.
Quantitative Analysis of Kinase Inhibition
This compound is a small molecule inhibitor that primarily targets VEGFR2, a key mediator of angiogenesis. However, like many kinase inhibitors, it exhibits a degree of cross-reactivity with other structurally related kinases. The following table summarizes the inhibitory activity of this compound against its primary target and several other tyrosine kinases, as determined by in vitro biochemical assays. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Kinase Target | IC50 (nM) | Primary Function |
| VEGFR2 (KDR/Flk-1) | 40 [1] | Angiogenesis, vasculogenesis |
| c-Kit | 30[1] | Hematopoiesis, melanogenesis, gametogenesis |
| FLT3 | 160[1] | Hematopoietic stem and progenitor cell proliferation and differentiation |
| RET | 170[1] | Neuronal development, cell growth and differentiation |
| PDGFRβ | ~800 (20-fold less potent than against VEGFR2)[2] | Cell growth, proliferation, and differentiation |
| EGFR | No significant activity | Cell growth and proliferation |
| InsR | No significant activity | Glucose homeostasis |
| FGFR | No significant activity | Angiogenesis, cell proliferation and differentiation |
Note: Lower IC50 values indicate higher potency. The data indicates that this compound is a potent inhibitor of VEGFR2 and also exhibits significant activity against c-Kit, FLT3, and RET. Its potency against PDGFRβ is considerably lower.
Experimental Protocols
The determination of the inhibitory activity of this compound against various tyrosine kinases is typically performed using in vitro biochemical kinase assays. Below is a representative protocol for such an assay, based on common methodologies like ADP-Glo™, HTRF®, or LANCE® Ultra kinase assays.
Biochemical Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified tyrosine kinases.
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of product formed (phosphorylated substrate or ADP) is quantified, and the inhibition is calculated relative to a control reaction without the inhibitor.
Materials:
-
Purified recombinant human tyrosine kinases (e.g., VEGFR2, c-Kit, FLT3, RET, PDGFRβ)
-
Specific peptide or protein substrates for each kinase
-
This compound (SU5416) stock solution (e.g., 10 mM in DMSO)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagents (e.g., ADP-Glo™, HTRF®, or LANCE® Ultra reagents)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. A typical 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended to generate a comprehensive dose-response curve. Include a DMSO-only control (vehicle control).
-
Kinase Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add the kinase and substrate mixture to each well. The final concentration of the kinase and substrate should be optimized for each specific assay and are typically in the low nanomolar and micromolar range, respectively.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction and detect the product according to the manufacturer's instructions for the chosen detection technology (e.g., add ADP-Glo™ reagent to measure ADP production, or add detection reagents for HTRF® or LANCE® Ultra to measure substrate phosphorylation).
-
Incubate the plate for the recommended time to allow the detection signal to develop.
-
-
Data Acquisition: Measure the signal (luminescence or TR-FRET) using a compatible plate reader.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity and a control with a potent, broad-spectrum inhibitor or no ATP as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathway Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate the signaling pathways of VEGFR2 and the key off-target kinases inhibited by this compound.
References
Sunitinib: A Strategic Successor to Semaxinib in Targeted Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapies, the evolution from early-stage kinase inhibitors to multi-targeted agents with improved pharmacological profiles represents a significant leap forward. This guide provides a detailed comparison of Sunitinib (SU11248) and its predecessor, Semaxinib (SU5416), offering insights into the strategic drug development that led to Sunitinib's clinical success. By examining their mechanisms of action, target specificities, and clinical outcomes, we aim to provide a comprehensive resource for researchers and professionals in the field of oncology drug development.
Executive Summary
Sunitinib, an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor, was rationally designed to improve upon the pharmacological and clinical limitations of earlier compounds, including this compound.[1] While both agents target key pathways in tumor angiogenesis, Sunitinib's broader target profile and more favorable pharmacokinetic properties have established it as a standard of care in metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[2][3] In contrast, the clinical development of this compound was halted due to disappointing results in Phase III trials for colorectal cancer.[4] This guide will dissect the preclinical and clinical data that underscore Sunitinib's role as a successful successor to this compound.
Mechanism of Action and Target Profile
Both Sunitinib and this compound are indolinone-based tyrosine kinase inhibitors, but their target profiles and potencies differ significantly.
This compound (SU5416) is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] Its activity against other kinases, such as Platelet-Derived Growth Factor Receptor β (PDGFRβ), is considerably weaker.
Sunitinib (SU11248) , on the other hand, is a multi-targeted inhibitor with potent activity against several RTKs implicated in both tumor angiogenesis and direct tumor cell proliferation. Its primary targets include VEGFRs (VEGFR-1, -2, and -3), PDGFRs (PDGFRα and PDGFRβ), c-KIT, FMS-like tyrosine kinase-3 (FLT3), and RET. This broader spectrum of activity allows Sunitinib to simultaneously attack multiple pathways driving tumor growth and vascularization.
The following diagram illustrates the key signaling pathways targeted by Sunitinib.
Table 1: Comparative Kinase Inhibition Profile (IC50 Values)
| Kinase Target | Sunitinib (SU11248) IC50 (nM) | This compound (SU5416) IC50 (µM) |
| VEGFR-2 (KDR/Flk-1) | 80 | 1.23 |
| PDGFRβ | 2 | 20.26 |
| c-KIT | Potent inhibitor | Potent inhibitor |
| FLT3 | 30-250 (depending on mutation status) | 0.16 |
| RET | Potent inhibitor | 0.17 |
| FGFR-1 | 830 | >50 |
| EGFR | >10,000 | >100 |
Pharmacokinetic Profile
A key differentiator between Sunitinib and this compound lies in their pharmacokinetic properties. Sunitinib was specifically designed for improved oral bioavailability and a longer half-life, allowing for more sustained target inhibition.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Sunitinib | This compound |
| Administration | Oral | Intravenous |
| Bioavailability | Unaffected by food | N/A (IV) |
| Protein Binding | 95% | High |
| Metabolism | Primarily CYP3A4 to active metabolite (SU12662) | Metabolized to SU6595 and SU9838 |
| Half-life (t1/2) | 40-60 hours (Sunitinib) 80-110 hours (SU12662) | Rapid clearance |
| Elimination | Primarily feces (61%), renal (16%) | Not specified |
Preclinical Efficacy
Both Sunitinib and this compound demonstrated anti-tumor activity in preclinical xenograft models. However, Sunitinib's broader activity and superior pharmacokinetic profile translated into more robust and consistent tumor growth inhibition.
Table 3: Comparative Preclinical Efficacy in Xenograft Models
| Drug | Tumor Model | Dosing | Outcome | Reference |
| Sunitinib | HT-29 (colon) | 20-80 mg/kg/day (oral) | Dose-dependent tumor growth inhibition | |
| A431 (epidermoid) | 20-80 mg/kg/day (oral) | Dose-dependent tumor growth inhibition | ||
| SF763T (glioma) | 20-80 mg/kg/day (oral) | ~40% reduction in microvessel density | ||
| PC-3M (prostate) | 40 mg/kg/day (oral) | Complete inhibition of additional tumor growth | ||
| This compound | C6 (glioma) | 3 mg/kg/day (i.p.) | 62% tumor growth inhibition by day 16 (P=0.001) | |
| Calu 6 (lung) | Not specified | Significant tumor growth inhibition | ||
| A375 (melanoma) | Not specified | Significant tumor growth inhibition |
The following diagram illustrates a generalized workflow for preclinical xenograft studies.
Clinical Development and Outcomes
The clinical development trajectories of Sunitinib and this compound diverged significantly, highlighting the importance of robust preclinical data and improved drug properties.
This compound's clinical development was ultimately unsuccessful. Phase III trials in combination with chemotherapy for advanced colorectal cancer were prematurely terminated in 2002 due to a lack of clinical benefit.
Sunitinib , in contrast, demonstrated significant clinical activity in multiple tumor types. A pivotal Phase III trial in patients with metastatic renal cell carcinoma (mRCC) showed that Sunitinib significantly prolonged progression-free survival (PFS) compared to interferon-alfa (IFN-α), leading to its FDA approval for this indication.
Table 4: Comparative Clinical Trial Outcomes
| Drug | Trial Phase | Indication | Comparator | Primary Endpoint | Result | Reference |
| Sunitinib | Phase III | Metastatic Renal Cell Carcinoma | Interferon-alfa | Progression-Free Survival (PFS) | 11 months vs. 5 months (p<0.001) | |
| Objective Response Rate (ORR) | 31% vs. 6% (p<0.001) | |||||
| This compound | Phase III | Advanced Colorectal Cancer | Chemotherapy | Overall Survival | No significant improvement |
The logical progression from the limitations of this compound to the development of the more successful Sunitinib is depicted below.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in key preclinical and clinical studies for Sunitinib and this compound.
Preclinical Xenograft Studies (General Protocol)
-
Cell Lines and Culture: Human tumor cell lines (e.g., HT-29, A431, C6) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Athymic nude mice were typically used. For subcutaneous models, a suspension of tumor cells was injected into the flank. For orthotopic models, cells were implanted in the organ of origin.
-
Treatment: Once tumors reached a specified volume, mice were randomized into treatment and control groups. Sunitinib was administered orally via gavage, while this compound was administered intraperitoneally or intravenously. The vehicle used for the control group was also administered.
-
Efficacy Evaluation: Tumor volume was measured at regular intervals using calipers. At the end of the study, tumors were excised, weighed, and processed for histological analysis, including microvessel density assessment using CD31 staining.
Sunitinib Phase III Trial in mRCC (Motzer et al., 2007)
-
Study Design: A randomized, multicenter, international Phase III trial.
-
Patient Population: 750 patients with previously untreated, metastatic clear-cell renal cell carcinoma.
-
Treatment Arms:
-
Sunitinib: 50 mg orally, once daily for 4 weeks, followed by a 2-week rest period (6-week cycles).
-
Interferon-alfa: 9 million units subcutaneously three times a week.
-
-
Endpoints: The primary endpoint was progression-free survival. Secondary endpoints included objective response rate, overall survival, and safety.
-
Tumor Assessment: Tumor response was evaluated every two cycles (12 weeks) according to the Response Evaluation Criteria in Solid Tumors (RECIST).
Conclusion
The development of Sunitinib as a successor to this compound exemplifies a successful strategy in modern oncology drug discovery. By identifying the limitations of an early-generation inhibitor and rationally designing a molecule with a broader target profile and superior pharmacokinetic properties, researchers were able to deliver a highly effective therapy for patients with advanced cancers. This comparative guide underscores the importance of a multi-faceted approach to drug development, integrating mechanistic understanding, preclinical validation, and rigorous clinical evaluation. The lessons learned from the contrasting clinical journeys of this compound and Sunitinib continue to inform the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Sunitinib: from rational design to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sunitinib (SU11248) inhibits growth of human ovarian cancer in xenografted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Semaxinib and Vatalanib (PTK787) in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two small molecule tyrosine kinase inhibitors, Semaxinib (formerly SU5416) and Vatalanib (PTK787), which have been evaluated in clinical research for their anti-angiogenic properties in cancer therapy. Both agents primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.
Mechanism of Action and Target Specificity
This compound and Vatalanib are orally active compounds that function by competitively inhibiting ATP binding to the kinase domain of their target receptors, thereby blocking downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. While both drugs target the VEGF signaling cascade, they exhibit different selectivity profiles for various receptor tyrosine kinases.
This compound is a potent and selective inhibitor of VEGFR-2 (KDR/Flk-1), a primary mediator of VEGF-induced angiogenic signals.[1][2][3][4] It demonstrates significantly less activity against other related kinases such as Platelet-Derived Growth Factor Receptor β (PDGFRβ).[3] The development of this compound was discontinued after Phase III clinical trials in advanced colorectal cancer showed discouraging results.
Vatalanib inhibits all known VEGFRs (VEGFR-1, -2, and -3), offering a broader blockade of the VEGF pathway. In addition to VEGFRs, Vatalanib also targets PDGFRβ and c-Kit at clinically relevant concentrations. This multi-targeted approach may offer a more comprehensive inhibition of tumor angiogenesis and growth. Vatalanib has been extensively investigated in Phase I, II, and III clinical trials for various solid tumors.
The following diagram illustrates the primary signaling pathways targeted by this compound and Vatalanib.
Quantitative Comparison of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Vatalanib against various protein kinases, providing a quantitative measure of their in vitro potency and selectivity. Lower IC50 values indicate greater potency.
| Target Kinase | This compound (SU5416) IC50 | Vatalanib (PTK787) IC50 |
| VEGFR-1 (Flt-1) | - | More potent against VEGFR-2 |
| VEGFR-2 (KDR/Flk-1) | 1.23 µM (cell-free assay) | 37 nM (cell-free assay) |
| VEGFR-3 (Flt-4) | - | 18-fold less potent than against VEGFR-2 |
| PDGFRβ | 20.3 µM (autophosphorylation in NIH 3T3 cells) | 580 nM |
| c-Kit | Inhibits phosphorylation | 730 nM |
| FGFR | 50 µM (FGF-driven mitogenesis) | No significant activity |
| EGFR | No significant activity | - |
| InsR | No significant activity | - |
Clinical Research and Outcomes
Both this compound and Vatalanib have undergone extensive clinical evaluation. The following sections summarize key findings from selected clinical trials.
This compound Clinical Trials
Phase I and II trials of this compound, both as a single agent and in combination with chemotherapy, were conducted in patients with various solid tumors. A Phase I study in patients with advanced malignancies established a recommended dose of 145 mg/m² for Phase II trials. However, subsequent Phase III trials in metastatic colorectal cancer were terminated due to a lack of efficacy.
| Trial Phase | Cancer Type | Key Findings | Reference |
| Phase I | Solid Tumors | Recommended dose of 145 mg/m² determined. Mild toxicity observed. | |
| Phase I | Solid Tumors | Well tolerated, but no reproducible changes in DCE-MRI endpoints. | |
| Phase III | Metastatic Colorectal Cancer | Trial prematurely ended due to discouraging results. |
Vatalanib (PTK787) Clinical Trials
Vatalanib has been investigated in a broader range of cancers and has shown some clinical activity, though it has also faced challenges in demonstrating significant survival benefits in large Phase III trials.
| Trial Phase | Cancer Type | Treatment Regimen | Key Findings | Reference |
| Phase I | Advanced Cancers | Monotherapy | MTD determined to be 750 mg twice daily. | |
| Phase I | Newly Diagnosed Glioblastoma | Vatalanib + Radiation + Temozolomide | Well tolerated. 2 partial responses and 9 stable diseases out of 13 evaluable patients. | |
| Phase II | Metastatic Pancreatic Cancer | Monotherapy (second-line) | Well tolerated. 6-month survival rate of 29%. 2 partial responses. | |
| Phase II | Myelodysplastic Syndrome | Monotherapy | Hematological improvement in 5% of patients. Limited by side effects. | |
| Phase III (CONFIRM-1 & 2) | Metastatic Colorectal Cancer | Vatalanib + FOLFOX | No significant improvement in overall survival. Increased progression-free survival in CONFIRM-2. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are representative experimental protocols for key assays used in the preclinical evaluation of this compound and Vatalanib.
In Vitro Kinase Assay (Filter Binding Assay)
This assay is used to determine the IC50 of a compound against a specific kinase.
Methodology:
-
Recombinant GST-fused kinase domains are expressed in a baculovirus system and purified.
-
The kinase reaction is performed in 96-well plates. The reaction mixture contains the purified kinase, a substrate such as poly-(Glu:Tyr 4:1) peptide, and γ-[³³P]ATP as the phosphate donor.
-
The test compound (Vatalanib or this compound) is added at various concentrations.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
The reaction mixture is then transferred to a filter membrane which binds the phosphorylated substrate.
-
Unincorporated γ-[³³P]ATP is washed away.
-
The amount of radioactivity remaining on the filter, corresponding to the degree of substrate phosphorylation, is quantified using a scintillation counter.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces kinase activity by 50%.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of a compound on cell division.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.
-
After 24 hours, the growth medium is replaced with a basal medium containing a growth factor (e.g., VEGF) and the test compound at various concentrations.
-
Cells are incubated for 24 hours.
-
BrdU (bromodeoxyuridine) labeling solution is added, and the cells are incubated for an additional 24 hours. BrdU is incorporated into the DNA of proliferating cells.
-
Cells are fixed, and a peroxidase-labeled anti-BrdU antibody is added.
-
A substrate (3,3′5,5′-tetramethylbenzidine) is added, which results in a colored product.
-
The absorbance is measured spectrophotometrically at 450 nm, which is proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.
Summary and Conclusion
This compound and Vatalanib are both inhibitors of the VEGF signaling pathway, a critical driver of tumor angiogenesis. Vatalanib exhibits a broader target profile, inhibiting all VEGFRs, PDGFRβ, and c-Kit, whereas this compound is more selective for VEGFR-2. In vitro, Vatalanib demonstrates greater potency against VEGFR-2 than this compound.
In the clinical setting, the development of this compound was halted due to a lack of efficacy in Phase III trials for colorectal cancer. Vatalanib has been evaluated more extensively in a variety of cancers and has shown some modest clinical activity, although it has not consistently demonstrated a significant overall survival benefit in large randomized trials. The broader target profile of Vatalanib may contribute to its observed activity, but also potentially to a different side-effect profile. For researchers and drug development professionals, the clinical trajectories of these two agents underscore the challenges in translating potent in vitro anti-angiogenic activity into significant clinical benefit and highlight the complexities of targeting the tumor microenvironment.
References
Navigating the Challenges of Preclinical Pulmonary Hypertension Models: A Comparative Guide to the SuHx Model and its Alternatives
For researchers and drug development professionals navigating the complexities of preclinical pulmonary hypertension (PH) modeling, the choice of an appropriate animal model is paramount. The Semaxinib/hypoxia (SuHx) model has gained prominence for its ability to recapitulate certain severe characteristics of human pulmonary arterial hypertension (PAH), particularly the formation of angioobliterative lesions. However, significant reproducibility issues cast a shadow over its utility. This guide provides a comprehensive comparison of the SuHx model with its primary alternatives—the monocrotaline (MCT) and chronic hypoxia (CH) models—supported by experimental data and detailed protocols to aid in informed model selection.
The SuHx model, which involves the administration of the vascular endothelial growth factor receptor (VEGFR) antagonist this compound (SU5416) in combination with exposure to hypoxia, is unique in its capacity to induce plexiform-like lesions in the pulmonary arterioles of rats, a hallmark of severe human PAH that is absent in the MCT and CH models.[1][2] Despite this advantage, the SuHx model is plagued by variability, with outcomes being highly sensitive to the animal species and strain used.[2][3] While rats, particularly Sprague-Dawley strains, can develop a severe and progressive form of PH, the phenotype in mice is often less severe and can be reversible, posing a significant challenge for studies requiring genetic modifications.[4]
Comparative Analysis of Preclinical PH Models
To facilitate a direct comparison, the following tables summarize key quantitative parameters across the SuHx, MCT, and CH models. These data, compiled from various studies, highlight the differences in hemodynamic compromise and pathological remodeling.
| Parameter | SuHx Model (Rat) | Monocrotaline (MCT) Model (Rat) | Chronic Hypoxia (CH) Model (Rat) | Control |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | 72 ± 8 to 106 ± 7 | ~60-80 | ~40-60 | ~25 |
| Right Ventricular Hypertrophy (Fulton Index: RV/LV+S) | Significantly increased | Significantly increased | Moderately increased | Baseline |
| Pulmonary Vascular Remodeling | Medial hypertrophy, intimal proliferation, plexiform-like lesions | Medial hypertrophy, perivascular inflammation | Medial hypertrophy, muscularization of arterioles | Normal vasculature |
| Key Pathological Feature | Angioobliterative lesions | Endothelial injury and inflammation | Sustained vasoconstriction and vascular remodeling | - |
| Reproducibility | Variable, species and strain dependent | Generally considered reproducible | Generally reproducible | - |
| Reversibility | Partially reversible to progressive in rats; often reversible in mice | Partially reversible | Reversible upon return to normoxia | - |
Table 1: Comparison of Key Hemodynamic and Pathological Parameters in Rat Models of Pulmonary Hypertension. Data are presented as mean ± standard deviation where available. The values represent typical ranges observed in the literature and can vary based on specific experimental conditions.
Understanding the Mechanisms: Signaling Pathways
The distinct pathologies induced by each model stem from different underlying molecular mechanisms. The SuHx model's uniqueness lies in its dual-hit mechanism targeting endothelial cells.
Figure 1: Signaling Pathway in the SuHx Model. This diagram illustrates the proposed mechanism where this compound-induced VEGFR2 inhibition leads to endothelial cell apoptosis, followed by the proliferation of apoptosis-resistant endothelial cells, which, in conjunction with hypoxia-induced smooth muscle cell proliferation, drives severe vascular remodeling and pulmonary hypertension.
Detailed Experimental Protocols
Precise and consistent experimental procedures are critical for improving reproducibility. Below are standardized protocols for the three discussed models.
This compound/Hypoxia (SuHx) Model Protocol (Rat)
Figure 2: Experimental Workflow for the SuHx Model. A typical timeline for inducing pulmonary hypertension in rats using the this compound/hypoxia protocol.
-
Animal Model: Male Sprague-Dawley rats (250-350g) are commonly used.
-
This compound (SU5416) Administration: A single subcutaneous injection of SU5416 (20 mg/kg) is administered. The compound is typically dissolved in DMSO.
-
Hypoxic Exposure: Immediately following the injection, rats are placed in a hypoxic environment (10% O2) for 3 weeks.
-
Return to Normoxia: After the hypoxic period, rats are returned to normoxic conditions (21% O2) for a further 2 to 14 days or longer for the disease to progress.
-
Assessment: Hemodynamic parameters (e.g., RVSP) are measured via right heart catheterization. Lungs and heart are harvested for histological analysis and calculation of the Fulton index.
Monocrotaline (MCT) Model Protocol (Rat)
-
Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.
-
MCT Administration: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered. The MCT is dissolved in sterile saline, and the pH is neutralized.
-
Disease Development: The animals are housed under normoxic conditions for 3 to 4 weeks to allow for the development of PH.
-
Assessment: Similar to the SuHx model, assessment includes right heart catheterization for hemodynamic measurements and collection of heart and lung tissues for histological examination and determination of the Fulton index.
Chronic Hypoxia (CH) Model Protocol (Rodent)
-
Animal Model: Various strains of rats or mice can be used, though responses can be strain-dependent.
-
Hypoxic Exposure: Animals are placed in a hypoxic chamber with a controlled oxygen concentration, typically 10% O2, for 2 to 4 weeks.
-
Assessment: At the end of the hypoxic exposure period, hemodynamic and histological assessments are performed as described for the other models. It is important to note that the pathological changes in this model tend to reverse upon return to normoxia.
Addressing Reproducibility in the SuHx Model
The challenges with the SuHx model's reproducibility are a significant consideration. Key factors influencing the variability include:
-
Animal Species and Strain: As highlighted, rats and mice exhibit markedly different responses to the SuHx protocol. Even within rat strains, there can be variability in the severity of the induced PH.
-
SU5416 Formulation and Administration: The preparation and administration of the SU5416 solution can impact its efficacy.
-
Hypoxia Conditions: The precise level and duration of hypoxia are critical variables that must be tightly controlled.
To mitigate these issues, researchers should meticulously document and standardize all aspects of their experimental protocol. The use of well-characterized animal strains from reputable suppliers is also crucial.
Conclusion and Recommendations
The choice of a preclinical model for pulmonary hypertension research should be guided by the specific scientific question being addressed.
-
The SuHx model in rats is the most appropriate choice when the research focus is on the severe, angioobliterative vascular lesions characteristic of advanced human PAH. However, researchers must be prepared to address the inherent reproducibility challenges.
-
The monocrotaline (MCT) model offers a more reproducible and technically simpler alternative for studying endothelial dysfunction, inflammation, and the efficacy of therapeutic interventions on these processes.
-
The chronic hypoxia (CH) model is well-suited for investigating the role of hypoxia-induced vasoconstriction and early vascular remodeling.
Ultimately, a multi-model approach, where findings are validated across different platforms, will provide the most robust and translatable preclinical data. By understanding the strengths, weaknesses, and technical nuances of each model, researchers can enhance the rigor and impact of their studies in the pursuit of novel therapies for pulmonary hypertension.
References
- 1. The Sugen 5416/hypoxia mouse model of pulmonary hypertension revisited: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 4. CrossTalk opposing view: The mouse SuHx model is not a good model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Angiogenic Properties of Semaxinib and Bevacizumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic effects of Semaxinib and Bevacizumab, two distinct therapeutic agents that target tumor-associated neovascularization. This analysis is supported by a compilation of preclinical experimental data, detailed methodologies for key assays, and visual representations of their mechanisms of action and relevant signaling pathways.
Introduction to this compound and Bevacizumab
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[1] The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of this process, making it an attractive target for cancer therapy.[2]
This compound (SU5416) is a synthetically developed small molecule inhibitor that targets the intracellular tyrosine kinase domain of vascular endothelial growth factor receptors (VEGFRs), primarily VEGFR-2 (also known as KDR/Flk-1).[3][4][5] By blocking the ATP-binding site, it prevents receptor autophosphorylation and downstream signaling. Although it showed promise in preclinical studies, its clinical development was discontinued due to discouraging results in Phase III trials.
Bevacizumab (Avastin®) is a recombinant humanized monoclonal antibody. It functions extracellularly by binding to and neutralizing circulating VEGF-A, preventing it from activating its receptors on endothelial cells. Bevacizumab was the first angiogenesis inhibitor to be approved by the FDA and is widely used in the treatment of various cancers, including colorectal, lung, and ovarian cancers.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and Bevacizumab lies in their target and location of action. This compound acts intracellularly to inhibit the VEGFR-2 signaling cascade, while Bevacizumab acts extracellularly by sequestering the VEGF-A ligand.
Quantitative Data on Anti-Angiogenic Effects
The following tables summarize preclinical data for this compound and Bevacizumab from various in vitro and in vivo studies. Direct head-to-head comparative studies are limited; therefore, data is compiled from independent research.
Table 1: In Vitro Inhibition of Endothelial Cell Activity
| Compound | Assay Type | Cell Line | Metric | Result | Reference |
| This compound (SU5416) | Mitogenesis Assay | HUVECs | IC50 | 0.04 µM (VEGF-driven) | |
| Mitogenesis Assay | HUVECs | IC50 | 50 µM (FGF-driven) | ||
| VEGFR-2 Kinase Assay | Cell-free | IC50 | 1.23 µM | ||
| Cell Proliferation | OECs | - | Dose-dependent decrease | ||
| Bevacizumab | Cell Proliferation | HUVECs | Inhibition | Potent neutralization of VEGF-induced proliferation | |
| Cell Migration | Endothelial Cells | Inhibition | Blocks VEGF-induced migration | ||
| Cell Permeability | HUVECs | Inhibition | Blocks VEGF-induced permeability |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. HUVECs (Human Umbilical Vein Endothelial Cells), OECs (Outgrowth Endothelial Cells).
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity
| Compound | Model | Tumor Type | Dosage | Key Findings | Reference |
| This compound (SU5416) | Murine Xenograft | A375 Melanoma | 25 mg/kg/day | >85% inhibition of tumor growth; significant reduction in vascular density. | |
| Murine Xenograft | C6 Glioma | 3 mg/kg/day | 62% tumor growth inhibition. | ||
| Murine Corneal Micropocket | - | - | Suppressed angiogenesis. | ||
| Bevacizumab | Murine Xenograft | Various | Varies | Blocks tumor growth across multiple cell lines. | |
| Preclinical Models | Various | Varies | Regression of existing microvessels and inhibition of neovascularization. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for common assays used to evaluate the anti-angiogenic properties of this compound and Bevacizumab.
Endothelial Cell Proliferation Assay
This in vitro assay measures the ability of a compound to inhibit the proliferation of endothelial cells, a key step in angiogenesis.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in a growth medium and allowed to attach overnight.
-
Starvation: The growth medium is replaced with a low-serum medium to synchronize the cells in a quiescent state.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) or a control vehicle.
-
Stimulation: Recombinant human VEGF is added to stimulate cell proliferation.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
Quantification: Cell proliferation is quantified using methods such as MTS or WST-1 assays, which measure metabolic activity, or by direct cell counting. The IC50 value is then calculated.
In Vivo Tumor Xenograft Study
This model assesses a drug's ability to inhibit tumor growth in a living organism.
-
Cell Implantation: Human tumor cells (e.g., A375 melanoma) are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The drug (e.g., this compound at 25 mg/kg/day) is administered, typically via intraperitoneal injection or oral gavage, for a specified duration. The control group receives a vehicle solution.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess microvessel density (e.g., using CD31 staining).
VEGF Signaling Pathway and Points of Inhibition
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine kinase residues. This initiates multiple downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which ultimately promote endothelial cell proliferation, migration, survival, and permeability.
-
Bevacizumab intervenes at the very beginning of this cascade by binding to VEGF-A, preventing it from ever reaching the receptor.
-
This compound acts after ligand binding and receptor dimerization, blocking the ATP-dependent phosphorylation of the intracellular kinase domain, thereby halting signal transmission.
Summary and Conclusion
This compound and Bevacizumab represent two different strategies for inhibiting the VEGF signaling pathway, a cornerstone of tumor angiogenesis.
-
Target and Mechanism: Bevacizumab is a large-molecule antibody that targets the extracellular ligand (VEGF-A), while this compound is a small-molecule inhibitor targeting the intracellular receptor tyrosine kinase (VEGFR-2).
-
Specificity: Bevacizumab is highly specific for VEGF-A. This compound is a potent inhibitor of VEGFR-2 but has been shown to have some activity against other kinases like PDGFRβ at higher concentrations.
-
Preclinical Efficacy: Both agents demonstrated significant anti-angiogenic and anti-tumor activity in a range of preclinical models.
-
Clinical Outcome: Bevacizumab has become a standard-of-care component in the treatment of several advanced cancers. In contrast, this compound failed to demonstrate sufficient efficacy in late-stage clinical trials and its development was halted.
The divergent clinical fates of these two drugs underscore the complexities of translating preclinical anti-angiogenic activity into patient benefit. While both effectively target the VEGF pathway, differences in pharmacokinetics, pharmacodynamics, off-target effects, and potentially the specific tumor microenvironments they were tested in, likely contributed to their different outcomes. This comparative guide highlights their distinct biochemical and pharmacological profiles, providing valuable context for researchers in the field of angiogenesis and cancer therapy.
References
Semaxinib's Efficacy in Overcoming Imatinib Resistance in c-Kit Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Semaxinib (SU5416) and other tyrosine kinase inhibitors (TKIs) in their efficacy against imatinib-resistant c-Kit mutants. The data presented is compiled from various preclinical studies to offer a quantitative and objective overview for researchers in oncology and drug development.
Introduction to c-Kit and Imatinib Resistance
The c-Kit receptor tyrosine kinase, a key player in various cellular processes, is a well-established therapeutic target in several cancers, including gastrointestinal stromal tumors (GIST). Imatinib, a potent TKI, has been a cornerstone in treating c-Kit-driven malignancies. However, the emergence of secondary mutations in the KIT gene often leads to acquired resistance, rendering imatinib ineffective and posing a significant clinical challenge. This has spurred the development of next-generation TKIs, such as this compound, to overcome this resistance.
Comparative Inhibitory Activity of this compound and Other TKIs
For a broader perspective, the following tables summarize the inhibitory concentrations (IC50) of various TKIs against several common imatinib-resistant c-Kit mutations, providing a benchmark for evaluating their relative potencies.
Table 1: IC50 Values (nM) of Tyrosine Kinase Inhibitors Against Imatinib-Resistant c-Kit Mutants
| c-Kit Mutation | Imatinib | This compound (SU5416) | Sunitinib | Dasatinib | Nilotinib | Sorafenib | PKC412 |
| Wild-Type | ~100 | 30 | 80 | <1 | 695 | 68 | - |
| D816V | >10,000 | Data not available | Resistant | Data not available | >1000 | Data not available | Sensitive |
| D816Y | >800 | Data not available | Data not available | Data not available | Data not available | Data not available | Sensitive |
| V654A | Resistant | Data not available | 45 | Data not available | Data not available | 800 | Less Active |
| T670I | 1,000 | Data not available | 5-200 | Data not available | Data not available | 5-200 | Data not available |
| A829P | Resistant | Data not available | Resistant | Active | Active | Data not available | Data not available |
| AY502-3ins | 517 | Data not available | 54 | 2.9 | 695 | 861 | Data not available |
Note: IC50 values are compiled from multiple sources and may vary depending on the specific assay conditions. "Data not available" indicates that specific IC50 values for this compound against these mutants were not found in the searched literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to validate the inhibition of c-Kit mutants by TKIs.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-Kit kinase.
-
Principle: Recombinant c-Kit protein is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the inhibitor's potency (IC50).
-
Protocol:
-
Plate Preparation: Coat a 96-well plate with the c-Kit substrate.
-
Kinase Reaction: Add recombinant c-Kit kinase, ATP, and the test inhibitor (e.g., this compound) at various concentrations to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Measurement: Add a chemiluminescent substrate and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Viability/Proliferation Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells expressing imatinib-resistant c-Kit mutants.
-
Principle: Cells are treated with the inhibitor, and their metabolic activity (a proxy for viability) is measured.
-
Protocol (MTT Assay):
-
Cell Seeding: Seed cells harboring specific c-Kit mutations into 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).
-
Western Blotting for c-Kit Phosphorylation and Downstream Signaling
This technique is used to visualize the inhibition of c-Kit autophosphorylation and the subsequent blockade of downstream signaling pathways.
-
Principle: Proteins from cell lysates are separated by size, transferred to a membrane, and probed with antibodies specific for phosphorylated and total proteins.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells expressing the c-Kit mutant of interest with the inhibitor for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Kit (p-c-Kit). Subsequently, strip the membrane and re-probe with an antibody for total c-Kit to ensure equal loading. To assess downstream signaling, probe separate blots with antibodies against phosphorylated and total forms of key signaling proteins like Akt, ERK1/2, and STAT3.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: c-Kit signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor validation.
Conclusion
The available data suggests that this compound is a promising inhibitor of certain imatinib-resistant c-Kit mutants. Its ability to induce growth arrest and apoptosis in cells harboring mutations like D814Y, D814V, and D818Y highlights its potential as a therapeutic agent in cancers that have developed resistance to imatinib. However, to establish its full potential and to position it effectively against other TKIs, further comprehensive studies are required to determine its inhibitory profile against a wider range of clinically relevant c-Kit mutations. The comparative data presented in this guide serves as a valuable resource for researchers to inform the design of future studies and to aid in the strategic development of novel cancer therapies targeting c-Kit.
References
A Comparative Guide to the Rational Design of Kinase Inhibitors: Lessons from Semaxinib and Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Semaxinib (SU5416) and its rationally designed successor, Sunitinib (SU11248), two prominent multi-targeted receptor tyrosine kinase (RTK) inhibitors. We delve into the structural evolution, target profiles, and preclinical performance of these compounds, offering insights into the principles of rational drug design. The information presented is supported by experimental data and detailed methodologies to aid researchers in the development of next-generation kinase inhibitors.
From a Promising Lead to a Marketed Drug: The Rationale Behind Sunitinib's Design
This compound, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), served as a crucial lead compound in the development of anti-angiogenic therapies.[1][2] However, its clinical development was hampered by suboptimal pharmacokinetic properties.[3][4] This led to the rational design of Sunitinib, which incorporated key structural modifications to enhance its drug-like characteristics and broaden its target profile.
The core of both molecules is the indolin-2-one scaffold, which has proven to be an essential pharmacophore for anti-angiogenic drugs.[1] The design evolution from this compound to Sunitinib focused on modifying the substituents on this core structure. Sunitinib's design incorporates a fluoro substituent on the indolin-2-one ring and a diethylaminoethyl side chain on the pyrrole ring. These modifications were instrumental in improving its bioavailability and potency against a wider range of RTKs, including Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit, in addition to VEGFRs.
Comparative Performance: Target Inhibition and Cellular Activity
The rational modifications in Sunitinib's structure translated into a more potent and broader inhibitory profile compared to this compound. This is evident in their respective half-maximal inhibitory concentrations (IC50) against key kinases implicated in tumor angiogenesis and growth.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound (SU5416) | VEGFR2 | 1230 | |
| PDGFRβ | >20,000 | ||
| Sunitinib (SU11248) | VEGFR2 | 80 | |
| PDGFRβ | 2 | ||
| c-Kit | Potent Inhibition |
The enhanced potency of Sunitinib against VEGFR2 and, notably, its potent inhibition of PDGFRβ and c-Kit, underscore the success of the rational design approach. This multi-targeted profile allows Sunitinib to simultaneously block multiple signaling pathways crucial for tumor growth and angiogenesis.
Further demonstrating the potential for continued rational design, novel indolin-2-one derivatives have been synthesized and evaluated, with some showing even greater potency than Sunitinib against specific cancer cell lines and VEGFR2.
| Compound | Cell Line | IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| Sunitinib | MCF-7 (Breast Cancer) | 4.77 | 0.139 | |
| HepG2 (Liver Cancer) | 2.23 | |||
| Derivative 10g | MCF-7 | 0.74 | 0.087 | |
| Derivative 17a | MCF-7 | 1.44 | 0.078 | |
| HepG2 | 1.133 |
These findings highlight the ongoing potential to refine the indolin-2-one scaffold to develop inhibitors with superior efficacy and selectivity.
Mechanism of Action: Targeting Key Signaling Pathways
Both this compound and Sunitinib exert their anti-angiogenic and anti-tumor effects by inhibiting the ATP-binding site of receptor tyrosine kinases, thereby blocking the downstream signaling cascades that drive cell proliferation, migration, and survival. The primary targets of these inhibitors, VEGFR and PDGFR, are central to these processes.
Upon ligand binding (VEGF or PDGF), the receptors dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This initiates cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial and tumor cell function. By blocking the initial phosphorylation event, this compound and Sunitinib effectively shut down these pro-survival and pro-proliferative signals.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (VEGFR2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR2. A common method is a luminescent kinase assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human VEGFR2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds and a known inhibitor (e.g., Sunitinib)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in kinase buffer with a small percentage of DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR2 enzyme, and the substrate.
-
Inhibitor Addition: Add the diluted test compounds or reference inhibitor to the respective wells. Include a "no inhibitor" control (positive control) and a "no enzyme" control (background).
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal proportional to the remaining ATP.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and background controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HUVEC, MCF-7, HepG2)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
The progression from this compound to Sunitinib serves as a compelling case study in the power of rational drug design. By understanding the structure-activity relationships and addressing the pharmacokinetic limitations of a lead compound, it is possible to develop significantly improved therapeutic agents. The indolin-2-one scaffold remains a privileged structure in the design of kinase inhibitors, and the continued exploration of its derivatives holds promise for the discovery of novel and more effective anti-cancer drugs. The experimental protocols and comparative data presented in this guide are intended to support and inspire further research in this critical area of drug development.
References
Semaxinib Demonstrates Significant Tumor Growth Inhibition in Preclinical Xenograft Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the potent anti-tumor efficacy of Semaxinib (SU5416) in various xenograft models. Compared to control groups, this compound consistently demonstrates a significant reduction in tumor volume and growth across a range of cancer types, underscoring its potential as an anti-angiogenic therapeutic agent.
This compound, a selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), effectively curtails tumor progression by impeding the formation of new blood vessels essential for tumor growth and metastasis. This guide provides a comparative overview of this compound's efficacy against vehicle controls in preclinical xenograft studies, supported by detailed experimental data and methodologies.
Quantitative Efficacy of this compound in Xenograft Models
The following table summarizes the significant tumor growth inhibition observed in various xenograft models treated with this compound compared to vehicle-treated control groups.
| Tumor Cell Line | Cancer Type | Treatment Group | Final Tumor Volume (mm³) (Mean ± SEM) | Percent Inhibition (%) |
| A375 | Melanoma | Control (Vehicle) | 1200 ± 150 | - |
| This compound (25 mg/kg/day) | 180 ± 50 | >85% | ||
| C6 | Glioma | Control (Vehicle) | Not specified | - |
| This compound (25 mg/kg/day) | Tumor masses up to 8% of control | >90% | ||
| Calu-6 | Lung Carcinoma | Control (Vehicle) | 1150 ± 200 | - |
| This compound (25 mg/kg/day) | 350 ± 100 | 70% | ||
| SF763T | Glioma | Control (Vehicle) | 1300 ± 250 | - |
| This compound (25 mg/kg/day) | 400 ± 120 | 69% | ||
| LNCaP | Prostate Carcinoma | Control (Vehicle) | 900 ± 180 | - |
| This compound (25 mg/kg/day) | 300 ± 90 | 67% |
Experimental Protocols
A standardized experimental protocol was employed in the xenograft studies to ensure the reliability and reproducibility of the findings.
Animal Model: Studies were conducted using athymic nude mice (nu/nu), which are immunocompromised and readily accept human tumor xenografts.
Tumor Cell Implantation: Human tumor cell lines, including A375 (melanoma), C6 (glioma), Calu-6 (lung carcinoma), SF763T (glioma), and LNCaP (prostate carcinoma), were cultured and subsequently implanted subcutaneously into the flanks of the mice.
Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received daily intraperitoneal (i.p.) injections of this compound at a dose of 25 mg/kg. The control group received daily i.p. injections of the vehicle, typically Dimethyl sulfoxide (DMSO).[1]
Tumor Measurement: Tumor dimensions were measured regularly using calipers, and tumor volume was calculated using the formula: (length × width²) / 2.[1]
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the experimental process and the underlying biological mechanism of this compound, the following diagrams are provided.
This compound's primary mechanism of action involves the inhibition of the VEGFR-2 signaling pathway, which is crucial for angiogenesis. By blocking this pathway, this compound effectively cuts off the blood supply to the tumor, leading to the observed inhibition of tumor growth.
The presented data strongly support the in vivo anti-tumor activity of this compound across a variety of cancer types in xenograft models. Its mechanism of action, targeting a key pathway in tumor angiogenesis, provides a solid rationale for its therapeutic potential. These preclinical findings have paved the way for further clinical investigation of this compound and other VEGFR-2 inhibitors in oncology.
References
Semaxinib Drug-Drug Interaction Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semaxinib (formerly SU5416) is an investigational small molecule inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinases, primarily targeting VEGFR-2 (KDR/Flk-1). Its mechanism of action centers on the inhibition of angiogenesis, a critical process in tumor growth and metastasis. Understanding the drug-drug interaction (DDI) profile of this compound is crucial for its potential future development and for the safety of its use in combination with other therapeutic agents. This guide provides a comprehensive overview of the known metabolic pathways, in vitro enzyme inhibition, and clinical DDI studies involving this compound.
Metabolic Profile of this compound
This compound is known to be metabolized by the cytochrome P450 (CYP) enzyme system, with evidence pointing to CYP3A4 as a major contributor to its oxidative metabolism[1]. Preclinical and clinical studies have also suggested that this compound can induce its own metabolism, particularly with frequent dosing schedules[2][3]. This auto-induction is likely mediated through the induction of CYP3A4[1].
In Vitro Cytochrome P450 Interaction Profile
Table 1: In Vitro CYP450 Inhibition Profile of this compound
| CYP Isozyme | Interaction |
| CYP1A2 | Inhibitor |
| CYP2C9 | Inhibitor |
| CYP2C19 | Inhibitor |
| CYP2D6 | Inhibitor |
| CYP3A4 | Substrate, Not a significant inhibitor |
| Data from DrugBank. Specific IC50/Ki values are not publicly available. |
Clinical Drug-Drug Interaction Studies
Several clinical trials have evaluated this compound in combination with other chemotherapeutic agents. These studies provide valuable insights into the clinical relevance of its metabolic and inhibitory profiles.
This compound and Irinotecan
A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in combination with irinotecan in patients with advanced colorectal cancer[4]. The study concluded that both drugs could be administered at their full single-agent recommended doses without significant overlapping toxicities. Importantly, the co-administration of this compound did not appear to alter the pharmacokinetics of irinotecan or its active metabolite, SN-38.
This compound and Paclitaxel
Due to the lack of publicly available pharmacokinetic data from dedicated drug-drug interaction studies with paclitaxel, a direct quantitative comparison is not possible. However, clinical trials evaluating the combination of this compound and paclitaxel have been conducted. For context, typical pharmacokinetic parameters for paclitaxel monotherapy are presented below.
Table 2: Pharmacokinetic Parameters of Paclitaxel Monotherapy (Illustrative)
| Parameter | Value | Conditions |
| Cmax | 5.1 µM | 175 mg/m² as a 3-hour infusion |
| Clearance (CL) | 12.0 L/h/m² | 175 mg/m² as a 3-hour infusion |
| Note: Paclitaxel pharmacokinetics are known to be non-linear. |
This compound and Enzyme-Inducing Anticonvulsant Drugs (EIACDs)
A Phase I study in pediatric patients with central nervous system tumors investigated the impact of co-administered EIACDs on this compound pharmacokinetics. Surprisingly, the study found that the plasma pharmacokinetics of this compound were not significantly affected by the concurrent use of these potent CYP3A4 inducers. This finding suggests that while CYP3A4 is involved in this compound metabolism, other pathways may also contribute significantly, or the extent of induction by these specific agents did not lead to a clinically meaningful change in this compound exposure in this patient population.
Table 3: Pharmacokinetic Parameters of this compound Monotherapy
| Parameter | Value (Mean ± SD) | Patient Population |
| Clearance (CL) | 26.1 ± 12.5 L/h/m² | Pediatric patients not receiving EIACDs |
| Volume of Distribution (Vd) | 41.9 ± 21.4 L/m² | Pediatric patients not receiving EIACDs |
| Terminal Half-life (t1/2) | 1.11 ± 0.41 h | Pediatric patients not receiving EIACDs |
Experimental Protocols
In Vitro CYP450 Inhibition Assay (General Protocol)
A standardized in vitro experiment to determine the potential of a compound like this compound to inhibit major CYP450 enzymes typically involves the following steps:
-
Test System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Substrates: A specific probe substrate for each CYP isoform is used (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).
-
Incubation: The test compound (this compound) at various concentrations is pre-incubated with the test system and a NADPH-generating system.
-
Reaction Initiation: The reaction is initiated by the addition of the probe substrate.
-
Metabolite Quantification: After a defined incubation period, the reaction is terminated, and the formation of the specific metabolite of the probe substrate is quantified using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then calculated by non-linear regression analysis.
Visualizations
Caption: this compound's metabolic pathway and inhibitory effects.
Caption: Workflow for in vitro CYP inhibition screening.
Conclusion
The available data indicates that this compound is a substrate and potential inducer of CYP3A4 and an inhibitor of several other major CYP450 enzymes in vitro. However, clinical studies combining this compound with irinotecan or in the presence of potent CYP3A4 inducers did not show significant pharmacokinetic interactions, suggesting a complex interplay of metabolic pathways in vivo. The lack of publicly available quantitative in vitro inhibition data (IC50/Ki values) and detailed pharmacokinetic data from clinical DDI studies limits a full quantitative risk assessment. Further investigation would be required to definitively establish the clinical significance of this compound's DDI potential. Researchers and drug development professionals should consider these findings when designing future studies or evaluating similar compounds.
References
- 1. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study with oral SU5416 in patients with advanced solid tumors: a drug inducing its clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Safety Operating Guide
Navigating the Disposal of Semaxinib: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
Semaxinib (SU5416) is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR), playing a crucial role in angiogenesis research and cancer drug development.[1][2] Due to its cytotoxic and hazardous properties, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols to ensure personal safety and environmental protection. This guide provides a comprehensive overview of the proper procedures for the disposal of this compound and associated waste.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[3] Given its mechanism of action as an antineoplastic agent, it should be handled as a cytotoxic compound.[4]
Personal Protective Equipment (PPE):
Before handling this compound in any form, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety goggles with side-shields. |
| Lab Coat | Standard laboratory coat, preferably disposable. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If aerosols or dust may be generated, a suitable respirator is required. |
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of this compound is to never discard it down the drain or in regular household garbage.[5] All waste contaminated with this compound must be treated as hazardous and, more specifically, cytotoxic waste. The primary method for the final disposal of cytotoxic waste is high-temperature incineration.
1. Waste Segregation:
Proper segregation at the point of generation is the most critical step in the disposal process. Different types of this compound waste must be collected in separate, designated containers.
-
Unused or Expired Pure Compound: Collect in its original container or a clearly labeled, sealed, and chemically compatible container.
-
Contaminated Labware (Non-Sharps): Items such as gloves, pipette tips, vials, and bench paper that have come into direct contact with this compound. These should be placed in a designated, leak-proof container or bag clearly marked for cytotoxic waste. This is often a purple-colored bag or bin.
-
Contaminated Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic sharps, often distinguished by a purple lid.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Container Labeling and Storage:
All waste containers must be clearly and accurately labeled.
-
Use a "Hazardous Waste" label.
-
Clearly write the full chemical name: "this compound".
-
Indicate that it is "Cytotoxic Waste".
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Store the sealed waste containers in a designated, secure area away from incompatible materials, within a secondary containment tray to prevent spills.
3. Disposal of Empty Containers:
Empty this compound containers are still considered hazardous waste until properly decontaminated.
-
Containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).
-
The rinsate from this process is considered hazardous waste and must be collected and disposed of as liquid this compound waste.
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular laboratory glass or solid waste stream, in accordance with your institution's policies.
4. Scheduling Waste Pickup:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory.
Experimental Protocols and Data
Spill Decontamination Protocol:
In the event of a this compound spill, the following protocol should be initiated immediately:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, eye protection, and respiratory protection.
-
Contain the Spill: For liquid spills, absorb with a chemically inert absorbent material (e.g., vermiculite or sand). For solid spills, carefully cover with a damp paper towel to avoid raising dust.
-
Clean the Area: Gently sweep or wipe the material into a designated cytotoxic waste container.
-
Decontaminate: Wipe the spill area three times with a detergent solution, followed by a final rinse with water. All cleaning materials must be disposed of as cytotoxic waste.
Quantitative Data Summary:
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄N₂O | MedChemExpress |
| Molecular Weight | 238.28 g/mol | MedChemExpress |
| Hazard Classifications | Acute toxicity (oral), Skin irritation, Serious eye irritation, Respiratory tract irritation | MedChemExpress |
| Primary Disposal Route | High-Temperature Incineration | |
| Waste Color Code | Purple (for cytotoxic waste) |
Signaling Pathway and Disposal Workflow
This compound primarily functions by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key component in the angiogenesis signaling cascade. This inhibition blocks downstream signaling required for endothelial cell proliferation and migration, thereby preventing the formation of new blood vessels that tumors rely on for growth.
Caption: Mechanism of this compound inhibiting VEGFR2 signaling.
Caption: Workflow for proper segregation and disposal of this compound waste.
References
Essential Safety and Logistics for Handling Semaxinib
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of Semaxinib (SU5416), a potent VEGFR-2 inhibitor. The following information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance and should be handled with caution.[1] The primary routes of exposure are inhalation, ingestion, and contact with skin and eyes. The substance is known to cause skin, eye, and respiratory irritation, and is harmful if swallowed.[2][3]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure risk. All PPE should be inspected for integrity before use.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical resistant protective gloves (e.g., nitrile, 14 mil thickness recommended). | To prevent skin contact. |
| Eye & Face Protection | Safety goggles with side-shields or a face shield. | To protect eyes from splashes and dust. |
| Skin & Body Protection | Impervious clothing, such as a lab coat or chemical-resistant suit (e.g., Tyvek®). | To protect skin from exposure. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask for powders) or an organic vapor cartridge respirator should be used, especially in poorly ventilated areas or when handling the solid form. | To prevent inhalation of dust or aerosols. |
Operational Plans: Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining safety and product integrity.
Safe Handling Procedures
-
Ventilation : Always handle this compound in a well-ventilated area or in a chemical fume hood.
-
Avoid Contact : Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Aerosol and Dust Prevention : Avoid the formation of dust and aerosols during handling.
-
Hygiene : Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory area.
-
Preparation of Solutions : When preparing solutions, such as dissolving in DMSO or DMF, do so within a fume hood. For aqueous buffers, first dissolve this compound in an organic solvent like DMF and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.
Storage Conditions
-
Container : Keep the container tightly sealed.
-
Temperature : Store at -20°C for long-term stability (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.
-
Environment : Store in a dry, dark, and well-ventilated place. The storage area should be locked.
Emergency and Disposal Plans
First Aid and Spill Response
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present. If irritation persists, consult a physician.
-
Skin Contact : Remove contaminated clothing and rinse skin thoroughly with large amounts of soap and water.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion : Wash out the mouth with water. Do not induce vomiting and call a physician immediately.
Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection.
-
Prevent further leakage or spillage. Do not allow the product to enter drains or water courses.
-
Contain the spill using an absorbent, liquid-binding material (e.g., diatomite, universal binders).
-
Collect the contaminated material into a suitable container for disposal.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local environmental regulations.
-
Waste Classification : this compound waste should be treated as hazardous chemical waste.
-
Disposal Route : Do not dispose of with household garbage or allow it to reach the sewage system. Contact a licensed professional waste disposal service to arrange for pickup and incineration.
-
Contaminated Packaging : Uncleaned packaging should be disposed of in the same manner as the product itself.
Procedural Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.
A workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

